molecular formula C11H22O5 B1682888 Thp-peg4 CAS No. 60221-37-6

Thp-peg4

Número de catálogo: B1682888
Número CAS: 60221-37-6
Peso molecular: 234.29 g/mol
Clave InChI: KUBUREHZQPDYHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

THP-PEG4 is a PEG derivative. PEG derviatives may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBUREHZQPDYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547040
Record name 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60221-37-6
Record name 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of Thp-peg4?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Utility of Thp-peg4

Introduction

In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. The ability to selectively modify, link, and protect functional groups on biomolecules and synthetic compounds dictates the success of creating sophisticated therapeutic agents, diagnostic tools, and advanced materials. Within the chemical toolkit that enables this precision, bifunctional linkers and protecting groups play a pivotal role. This guide provides a comprehensive technical exploration of this compound, a molecule that embodies the synergy between a classic protecting group and a versatile linker element.

This compound, or 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol, integrates two critical chemical moieties: the tetrahydropyranyl (Thp) group and a discrete polyethylene glycol (PEG) chain of four units (PEG4). The Thp group serves as a robust and readily cleavable protecting group for a terminal hydroxyl function, while the PEG4 chain imparts hydrophilicity and provides a flexible spacer.[1] This combination makes this compound an invaluable building block for the synthesis of more complex heterobifunctional linkers used in a wide array of applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

This document, intended for researchers, chemists, and drug development professionals, will dissect the structure of this compound, detailing its constituent parts, synthesis, reactivity, and its strategic application in the field of bioconjugation.

Part 1: Deconstruction of the Core Components

To fully appreciate the functionality of this compound, it is essential to first understand the properties of its two primary components: the Tetrahydropyranyl (Thp) protecting group and the polyethylene glycol (PEG) linker.

The Tetrahydropyranyl (Thp) Protecting Group

The tetrahydropyranyl (Thp) group is one of the most well-established and widely utilized protecting groups for alcohols in organic synthesis.[2] Its popularity stems from its low cost, ease of introduction, and its remarkable stability across a broad spectrum of reaction conditions where a free hydroxyl group would otherwise interfere.[3][4]

Chemical Nature and Stability: The Thp ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[5][6] The resulting structure is technically an acetal, which accounts for its key chemical properties.[6] It is stable to strongly basic conditions (e.g., ester hydrolysis), organometallic reagents (like Grignard and organolithium reagents), and hydride reductions.[4][5] This stability allows for extensive chemical modifications on other parts of a molecule without disturbing the protected alcohol.

Cleavage (Deprotection): The primary advantage of the Thp group is the mildness of the conditions required for its removal. As an acetal, it is readily cleaved by acid-catalyzed hydrolysis, regenerating the original alcohol.[6][7][8] This selective lability to acid allows for deprotection without affecting other acid-stable functional groups.

Caption: Chemical structure of the Tetrahydropyranyl (Thp) ring.

The Polyethylene Glycol (PEG) Linker

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units.[9][10] In drug delivery and bioconjugation, the process of covalently attaching PEG chains to molecules, known as PEGylation, is a foundational technology for improving the pharmacokinetic and pharmacodynamic properties of therapeutics.[9][10][11]

Properties and Advantages:

  • Hydrophilicity: The repeating ether linkages make PEG highly soluble in aqueous solutions, a property that can be conferred upon conjugated molecules.[12]

  • Biocompatibility: PEG is non-toxic and demonstrates low immunogenicity, making it ideal for in vivo applications.[10]

  • Pharmacokinetic Improvement: The attachment of PEG increases the hydrodynamic radius of a drug molecule, which can reduce renal clearance, prolonging its circulation time in the bloodstream.[11][12]

The "PEG4" designation in this compound specifies a discrete chain length of four ethylene glycol units, providing a well-defined and uniform spacer arm.

Caption: Structure of a discrete tetraethylene glycol (PEG4) chain.

Part 2: The Molecular Architecture of this compound

This compound is the covalent assembly of the Thp protecting group and the PEG4 linker. Specifically, it is tetraethylene glycol in which one of the terminal hydroxyl groups is protected as a Thp ether, leaving the other hydroxyl group free for subsequent chemical modification.

Chemical Structure and Nomenclature

The precise connectivity of this compound gives it a defined structure with distinct hydrophilic (PEG) and hydrophobic (Thp) regions.

  • IUPAC Name: 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol[1]

  • Common Synonyms: THP-PEG3-OH, 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol[1]

  • Molecular Formula: C₁₁H₂₂O₅[1]

Caption: The complete chemical structure of this compound.

Physicochemical Properties

The properties of this compound are derived from its structure, combining the characteristics of a PEG linker with a protected alcohol.

PropertyValueSource
Molecular Weight 234.29 g/mol [1]
Molecular Formula C₁₁H₂₂O₅[1]
Appearance Typically a colorless to light yellow liquidInferred from similar compounds[13]
Solubility Soluble in water and most organic solvents (e.g., DCM, DMF, ACN)[12][14]

Part 3: Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding reaction that exemplifies a fundamental protection strategy in organic chemistry.

Synthesis of this compound

The molecule is prepared by the mono-protection of tetraethylene glycol. By controlling the stoichiometry of the reagents, a significant yield of the mono-protected product can be achieved over the di-protected species.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH). PPTS is often preferred as its lower acidity can reduce side reactions.[6]

  • Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (DHP) (approximately 1 equivalent) to the solution at room temperature while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting tetraethylene glycol is consumed.

  • Workup: Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product, which may contain some di-protected PEG and unreacted starting material, is purified by silica gel column chromatography to isolate the pure this compound.

G cluster_synthesis Synthesis Workflow for this compound A Tetraethylene Glycol D Reaction in DCM A->D B 3,4-Dihydropyran (DHP) B->D C Acid Catalyst (e.g., PPTS) C->D E Aqueous Workup D->E F Column Chromatography E->F G Pure this compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Characterization

Confirming the identity and purity of the synthesized this compound is critical. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the PEG backbone protons, the diastereotopic protons of the Thp ring, and a distinct peak for the acetal proton (O-CH-O) around 4.6 ppm. The presence of a signal for the terminal -OH proton confirms the mono-protection.

    • ¹³C NMR: Will show the corresponding carbon signals for both the PEG and Thp moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with the observed mass corresponding to [M+Na]⁺ or [M+H]⁺.

Part 4: Reactivity and Deprotection

The utility of this compound lies in its dual nature: the reactivity of its free hydroxyl group and the controlled lability of the Thp protecting group.

Reactivity of the Terminal Hydroxyl Group

The free -OH group on the PEG chain is a nucleophile and serves as a handle for further functionalization. This allows this compound to act as a precursor for a variety of heterobifunctional linkers. Common transformations include:

  • Oxidation to a carboxylic acid (this compound-Acid).[15]

  • Conversion to an amine (this compound-Amine) via mesylation followed by substitution with azide and subsequent reduction.[16]

  • Activation of the corresponding acid to an N-hydroxysuccinimide (NHS) ester (this compound-NHS ester) for reaction with primary amines.[14][17]

Deprotection of the Thp Group

The removal of the Thp group is typically the final step in a synthetic sequence, revealing the hydroxyl group after other molecular modifications have been completed.

Experimental Protocol: Cleavage of the Thp Group

  • Dissolution: Dissolve the Thp-protected compound (e.g., a this compound derivative) in a protic solvent like methanol or ethanol.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a milder acid like acetic acid in a water/THF mixture.[4][8]

  • Reaction: Stir the reaction at room temperature. The deprotection is often rapid and can be monitored by TLC.

  • Neutralization and Workup: Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate). Remove the solvent under reduced pressure and purify the resulting deprotected alcohol as needed.

G cluster_deprotection Deprotection Workflow A This compound-Derivative B Acidic Conditions (e.g., HCl in MeOH) A->B C Neutralization & Workup B->C D HO-peg4-Derivative C->D

Caption: Generalized workflow for the acidic deprotection of the Thp group.

Part 5: Applications in Bioconjugation and Drug Delivery

This compound is not typically used as a final product but rather as a strategic intermediate in the synthesis of sophisticated molecular tools. Its structure allows for the creation of heterobifunctional linkers with a protected hydroxyl group, enabling sequential conjugation chemistries.

Strategic Advantage: The Thp group allows a chemist to, for example, build a complex molecule on the free -OH end of this compound while the other end remains masked. Once the first part of the synthesis is complete, the Thp group can be removed to reveal a new reactive handle for a second, different conjugation step. This orthogonal protection strategy is fundamental to building complex architectures like PROTACs, where one end of the linker binds to a target protein and the other to an E3 ligase.[13]

Example Application: Pathway to an Amine-Reactive Linker

  • Synthesize this compound-Acid: The terminal -OH of this compound is oxidized to a carboxylic acid.

  • Activate the Acid: The resulting this compound-Acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., EDC) to form a stable, amine-reactive this compound-NHS ester.[18]

  • Conjugation: This NHS ester can then be reacted with a primary amine on a biomolecule (e.g., a lysine residue on a protein) to form a stable amide bond.[19]

  • Deprotection: The Thp group on the other end of the now-conjugated linker can be removed to reveal a free hydroxyl group, which can be used for further modification if desired.

G cluster_bioconjugation Conceptual Bioconjugation Workflow A This compound B Oxidation A->B C This compound-Acid B->C D NHS Ester Activation (EDC, NHS) C->D E This compound-NHS Ester D->E G Conjugation E->G F Biomolecule (with -NH2) F->G H Biomolecule-peg4-Thp G->H I Acidic Deprotection H->I J Biomolecule-peg4-OH I->J

Caption: Conceptual workflow for using this compound to create an amine-reactive linker.

Conclusion

The structure of this compound is a deliberate and elegant combination of a stable, yet labile, protecting group and a functional, biocompatible spacer. Its value lies not in its direct application, but in its role as a versatile intermediate that provides chemists and drug developers with the control and flexibility needed to construct complex, well-defined bioconjugates. By understanding the distinct properties of the Thp and PEG4 moieties, researchers can strategically leverage this compound to mask and unmask reactivity, enabling the sequential assembly of the next generation of targeted therapeutics and advanced biomaterials.

References

A Technical Guide to Thp-peg4: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug delivery, precision and control are paramount. Heterobifunctional linkers are critical tools that enable the elegant assembly of complex therapeutic modalities. Among these, Thp-peg4 has emerged as a versatile and widely utilized building block. This molecule incorporates two key features: a tetraethylene glycol (PEG4) spacer and a tetrahydropyranyl (THP) protecting group. The PEG4 moiety imparts hydrophilicity, biocompatibility, and optimal spatial orientation, while the acid-labile THP group provides a strategic handle for controlled, sequential synthesis. This guide offers an in-depth exploration of the chemical properties, structure, and applications of this compound, with a focus on its pivotal role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Nomenclature and Chemical Identity

The systematic naming and identification of a chemical entity are fundamental to scientific communication. The IUPAC name for this compound precisely describes its molecular architecture.

IUPAC Name: 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol[1]

The name reflects a core ethanol unit substituted with a chain of two ethoxy groups, which is in turn terminated by an oxan-2-yloxy group. The term "oxane" is the preferred IUPAC nomenclature for the tetrahydropyran ring.[2]

Due to its common use as a building block, this compound is known by several synonyms and product codes in commercial and research contexts.

Common Synonyms:

  • This compound[1][3][4]

  • THP-PEG3-OH[1]

  • 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol[1]

  • 2-{2-[2-(oxan-2-yloxy)ethoxy]ethoxy}ethan-1-ol[1]

Chemical Identifiers

A summary of key quantitative data for this compound is provided below for easy reference.

IdentifierValueSource(s)
CAS Number 60221-37-6[1][3][5][6]
Molecular Formula C11H22O5[1][3][5][6]
Molecular Weight 234.29 g/mol [1][3][5]
Canonical SMILES C1CCOC(C1)OCCOCCOCCO[1]

Physicochemical Properties

The physical properties of this compound dictate its handling, solubility, and reactivity in various experimental settings. The presence of the PEG chain significantly influences these characteristics.

PropertyValueSource(s)
Appearance Pale Yellow Oily Liquid[]
Boiling Point 270 °C (Predicted)[3]
Density 1.09 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in DMSO. The hydrophilic PEG chain enhances solubility in aqueous media.[3][6][]
Purity Commercially available at ≥95%[5][6]
Storage Long-term at -20°C; Short-term at 2-8°C[6][]

Molecular Structure and Functional Roles

The utility of this compound is derived directly from its tripartite structure: a reactive hydroxyl group, a flexible hydrophilic spacer, and a stable yet removable protecting group.

Caption: Chemical structure of this compound.

  • Terminal Hydroxyl Group (-OH): This primary alcohol is the principal reactive site of the molecule. It serves as a nucleophile and can be readily modified or coupled to other molecules, such as carboxylic acids (to form esters), or activated for reaction with amines.

  • PEG4 Spacer (-(CH₂CH₂O)₄-): The tetraethylene glycol chain is the backbone of the linker. Its polyether structure confers significant hydrophilicity, which is crucial for improving the aqueous solubility of conjugated molecules, a common challenge in drug development.[3][6] Furthermore, the flexibility of the PEG chain allows the conjugated moieties to adopt favorable conformations for biological interactions, minimizing steric hindrance.[8]

  • Tetrahydropyranyl (THP) Group: The THP group functions as a robust protecting group for the other terminal hydroxyl.[6] It is stable to a wide range of reaction conditions, including those involving bases, nucleophiles, and mild reducing agents, allowing for selective chemistry to be performed on the free hydroxyl end.[9] Its key feature is its lability under acidic conditions, enabling a clean and efficient deprotection step to unveil a second hydroxyl group for subsequent reactions.[9][10]

Reactivity and Chemical Stability

Understanding the reactivity of this compound is essential for its strategic implementation in multi-step syntheses.

Deprotection of the THP Group

The defining reaction of the THP moiety is its removal under acidic catalysis. The mechanism involves the protonation of the ether oxygen within the THP ring, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water or an alcohol liberates the protected hydroxyl group and generates 5-hydroxypentanal.

start This compound-OR protonation Protonation of THP Oxygen start->protonation H⁺ (cat.) intermediate Oxocarbenium Ion Intermediate protonation->intermediate Ring Opening hydrolysis Nucleophilic Attack (e.g., H₂O) intermediate->hydrolysis product1 Deprotected PEG-OH hydrolysis->product1 product2 5-Hydroxypentanal hydrolysis->product2

Caption: THP deprotection workflow.

This acid-lability is a cornerstone of its utility. The choice of acid is critical; mild acids like pyridinium p-toluenesulfonate (PPTS), acetic acid, or HCl in an appropriate solvent are typically used to ensure selective removal without affecting other acid-sensitive functional groups in the molecule.

Reactions of the Terminal Hydroxyl Group

The free primary alcohol is a versatile functional handle for a variety of conjugation chemistries. Standard organic transformations can be employed to activate it or couple it to a molecule of interest, including:

  • Esterification: Reaction with a carboxylic acid (often activated, e.g., as an acyl chloride or using carbodiimide coupling agents) to form an ester linkage.

  • Tosylation: Conversion to a tosylate (using tosyl chloride) to transform the hydroxyl into a good leaving group, facilitating nucleophilic substitution.

  • Activation for Amine Coupling: Derivatization to an N-hydroxysuccinimide (NHS) ester or other reactive ester to enable efficient coupling with primary amines, forming a stable amide bond.[8]

General Stability and Storage

This compound is stable under the recommended storage conditions (-20°C).[6] However, it is incompatible with strong acids and alkalis, which would cleave the THP ether or the PEG backbone, respectively. It should also be kept away from strong oxidizing and reducing agents.[11]

Core Applications in Drug Development

This compound is not merely a chemical curiosity; it is an enabling tool for constructing sophisticated therapeutic agents.

PROTAC Linker Synthesis

Perhaps the most prominent application of this compound is in the field of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy.

This compound is an ideal starting material for PROTAC linkers because:

  • Solubility: It enhances the solubility of the often-hydrophobic PROTAC molecule.[3]

  • Synthetic Accessibility: The free -OH allows for initial coupling to one ligand, after which the THP group can be removed to attach the second ligand.

  • Flexibility and Length: The PEG4 chain provides the necessary length and conformational flexibility for the two ends of the PROTAC to bind their respective protein partners simultaneously.

ThpPeg This compound-OH Step1 Step 1: Couple E3 Ligase Ligand ThpPeg->Step1 Intermediate1 This compound-Linker-E3_Ligand Step1->Intermediate1 Step2 Step 2: THP Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 HO-peg4-Linker-E3_Ligand Step2->Intermediate2 Step3 Step 3: Couple Target Protein Ligand Intermediate2->Step3 FinalPROTAC PROTAC Target_Ligand peg4_Linker E3_Ligand Step3->FinalPROTAC

Caption: Synthetic workflow for PROTACs using this compound.

Bioconjugation and PEGylation

Beyond PROTACs, this compound is a valuable reagent for the general PEGylation of biomolecules. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[13] Benefits include:

  • Increased serum half-life by reducing renal clearance.

  • Shielding from proteolytic enzymes.

  • Reduced immunogenicity.[]

The synthetic strategy is similar to that for PROTACs: the free hydroxyl is used to attach the PEG linker to the drug or biomolecule, and the THP-protected end can be deprotected and functionalized as needed, for example, to attach a targeting moiety.

Experimental Methodologies

To ensure scientific integrity, the protocols used must be robust and validated.

Protocol 1: THP Group Deprotection

This protocol describes a standard method for the selective removal of the THP protecting group.

  • Dissolution: Dissolve the this compound-containing substrate (1 equivalent) in a suitable alcohol solvent, such as methanol (MeOH) or ethanol (EtOH), to a concentration of approximately 0.1 M. Causality: An alcohol solvent helps to trap the oxocarbenium intermediate.

  • Acid Addition: Add a catalytic amount of a mild acid. Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents) is an excellent choice as it is mildly acidic and less likely to cause degradation of sensitive substrates.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The deprotected product will have a lower Rf value (be more polar) than the starting material. A typical eluent system is ethyl acetate/hexanes.

  • Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a small amount of a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the organic solvent under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Structural Characterization by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for confirming the structure of this compound.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in deuterated chloroform (CDCl₃).

  • Expected Chemical Shifts (δ) in ppm:

    • ~4.6 ppm (multiplet, 1H): The anomeric proton (-O-CH-O-) of the THP ring. This is a characteristic downfield signal.

    • ~3.4-3.9 ppm (multiplet, ~18H): A complex series of overlapping signals corresponding to the methylene protons (-CH₂-) of the PEG chain and the non-anomeric protons of the THP ring.

    • ~2.5 ppm (broad singlet, 1H): The proton of the terminal hydroxyl group (-OH). This peak's position can vary and it may exchange with D₂O.

    • ~1.5-1.9 ppm (multiplet, 6H): The aliphatic methylene protons of the THP ring.

The integration of these signals should correspond to the number of protons in each environment, providing a self-validating system for structural confirmation.[14]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the gap between synthetic feasibility and biological function. Its well-defined structure, comprising a hydrophilic PEG4 spacer, a reactive hydroxyl terminus, and an acid-labile THP protecting group, provides a robust platform for the construction of complex molecules. From its foundational role in the synthesis of cutting-edge PROTAC degraders to its broader application in PEGylation and bioconjugation, this compound continues to be an indispensable tool for researchers, scientists, and drug development professionals striving to create the next generation of targeted therapeutics.

References

Foreword: The Imperative of Precision in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Application of the Tetrahydropyranyl (THP) Protecting Group in the Synthesis of THP-PEG4 Derivatives

In the landscape of modern drug development and biomedical research, the synthesis of complex molecules with well-defined architectures is paramount. Polyethylene glycol (PEG) linkers, particularly those of a discrete length such as tetraethylene glycol (PEG4), are fundamental building blocks in the construction of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The synthesis of these linkers, often bearing reactive functionalities at either terminus, necessitates a robust and orthogonal protecting group strategy to ensure regioselectivity and high yields. This guide provides a comprehensive technical overview of the pivotal role of the tetrahydropyranyl (THP) protecting group in the synthesis of this compound, a versatile intermediate for further chemical elaboration. We will delve into the mechanistic underpinnings of THP protection and deprotection, provide field-proven experimental protocols, and offer insights into the strategic considerations that make THP a valuable tool for the discerning synthetic chemist.

The Tetrahydropyranyl (THP) Group: A Workhorse in Hydroxyl Protection

The tetrahydropyranyl group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis.[2][3][4] Its enduring popularity stems from a favorable combination of attributes:

  • Ease of Installation: The THP group is readily introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[5][6]

  • Robust Stability: THP ethers exhibit excellent stability across a broad spectrum of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), and various reducing and oxidizing agents.[5][7][8]

  • Facile Cleavage: The THP group is easily removed under mild acidic conditions, typically through hydrolysis, to regenerate the parent alcohol.[2][5][9]

This stability profile allows for selective manipulation of other functional groups within a molecule without disturbing the protected hydroxyl group, a cornerstone of orthogonal synthesis strategies.[10]

Mechanism of THP Protection: An Acid-Catalyzed Acetal Formation

The formation of a THP ether is, mechanistically, an acid-catalyzed addition of an alcohol to the vinyl ether functionality of DHP, resulting in the formation of an acetal.[5][6][9]

The process can be dissected into three key steps:

  • Protonation of DHP: An acid catalyst protonates the electron-rich double bond of DHP. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[5][6][11]

  • Nucleophilic Attack: The hydroxyl group of the substrate (in this case, PEG4-OH) acts as a nucleophile, attacking the electrophilic carbon of the carbocation. This step forms the crucial C-O bond of the resulting ether.[5][6]

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly incorporated oxygen, regenerating the acid catalyst and yielding the neutral THP ether product.[5][6]

THP_Protection_Mechanism cluster_products Products ROH R-OH (PEG4-OH) Intermediate_Complex Protonated Intermediate DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Resonance-Stabilized Oxocarbenium Ion DHP->Protonated_DHP + H⁺ H_plus H⁺ (cat.) Protonated_DHP->Intermediate_Complex + R-OH THP_Ether R-O-THP (this compound) Intermediate_Complex->THP_Ether - H⁺ H_plus_regen H⁺

Figure 1. Generalized workflow for the acid-catalyzed protection of an alcohol with DHP.

A noteworthy consequence of this reaction is the creation of a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring.[7] If the alcohol substrate is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and characterization (e.g., by NMR spectroscopy).[5] For an achiral substrate like PEG4, a racemic mixture of the two enantiomers is formed.

Synthesis of this compound: A Practical Application

The synthesis of this compound serves as a foundational step for creating more complex PEG-based linkers, such as those terminating in an amine, a carboxylic acid, or an NHS ester for bioconjugation.[1][12]

Experimental Protocol: THP Protection of Tetraethylene Glycol

This protocol outlines a standard laboratory procedure for the synthesis of this compound-OH.

Materials:

  • Tetraethylene glycol (PEG4)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tetraethylene glycol (1.0 eq.). Dissolve it in anhydrous dichloromethane.

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.2-1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.1 eq.). PPTS is a milder acid catalyst often preferred for sensitive substrates.[5][13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound-OH product.

THP_PEG4_Synthesis_Workflow Start Dissolve PEG4 in anhydrous DCM Add_DHP Add DHP (1.2-1.5 eq.) and cool to 0 °C Start->Add_DHP Add_Catalyst Add PPTS (cat.) Add_DHP->Add_Catalyst React Stir at RT and monitor by TLC Add_Catalyst->React Quench Quench with sat. NaHCO₃ solution React->Quench Extract Extract with DCM Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify Product This compound-OH Purify->Product

Figure 2. Experimental workflow for the synthesis of this compound-OH.

The Strategic Advantage of Mono-protection

In the synthesis of bifunctional linkers, achieving mono-protection of a symmetrical diol like PEG4 is a common challenge. By carefully controlling the stoichiometry of the reagents, particularly by using a slight excess of the diol relative to DHP, the formation of the mono-protected product can be favored over the di-protected species. The resulting mixture of unreacted diol, mono-protected, and di-protected PEG4 can then be separated chromatographically. The THP-protected hydroxyl group can then be carried through subsequent synthetic steps, after which the terminal, unprotected hydroxyl group can be functionalized (e.g., converted to an azide or an amine).

Deprotection of the THP Group: Regenerating the Hydroxyl Functionality

The utility of the THP group is critically dependent on its facile removal under conditions that do not affect other functional groups in the molecule.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a THP ether is essentially the reverse of the protection reaction: an acid-catalyzed hydrolysis of an acetal.[2][5]

  • Protonation: The reaction is initiated by the protonation of the ether oxygen of the THP group by an acid catalyst.[2][5]

  • Cleavage and Carbocation Formation: The protonated ether undergoes cleavage of the C-O bond, releasing the free alcohol (R-OH) and forming the same resonance-stabilized oxocarbenium ion intermediate as in the protection step.[2][5][11]

  • Nucleophilic Quenching: The carbocation is then quenched by a nucleophile present in the reaction medium, typically water or an alcohol solvent, to yield 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[2]

THP_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products THP_Ether R-O-THP (this compound) Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether + H⁺ H_plus H⁺ H2O H₂O Carbocation Resonance-Stabilized Oxocarbenium Ion Protonated_Ether->Carbocation - R-OH Alcohol R-OH (PEG4-OH) Byproduct 2-Hydroxytetrahydropyran Carbocation->Byproduct + H₂O - H⁺

Figure 3. Generalized workflow for the acid-catalyzed deprotection of a THP ether.

Deprotection Protocols and Reagent Selection

A variety of acidic conditions can be employed for the cleavage of THP ethers. The choice of reagent is often dictated by the acid sensitivity of other functional groups present in the molecule.[2]

Catalyst/Reagent SystemTypical ConditionsComments
Acetic Acid AcOH/THF/H₂O (e.g., 3:1:1)Mild and commonly used conditions, suitable for many substrates.[5]
p-Toluenesulfonic acid (TsOH) Catalytic amount in MeOH or EtOHEffective and widely used; stronger than acetic acid.[11]
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount in EtOHMilder alternative to TsOH, useful for acid-sensitive substrates.[13][14]
Hydrochloric Acid (HCl) Dilute HCl in THFStrong acid, provides rapid deprotection.
Iodine in Methanol Catalytic I₂ in MeOHA mild and selective method for THP deprotection.[15]
Lithium Chloride (LiCl) LiCl in aqueous DMSO at 90 °CA neutral deprotection method, avoiding acidic conditions.[13][14]

Table 1. Common Reagent Systems for THP Deprotection.

Orthogonality and Strategic Considerations

The true power of the THP group in the synthesis of this compound and its derivatives lies in its orthogonality with other commonly used protecting groups. For instance, a THP ether is stable to the basic conditions required to remove ester-based protecting groups (e.g., acetate, benzoate) or the fluoride-mediated cleavage of silyl ethers (e.g., TBDMS, TIPS). Conversely, the acidic conditions used to cleave a THP group would leave base-labile groups intact. This orthogonality allows for the sequential deprotection and functionalization of different parts of a molecule, which is critical in the synthesis of heterobifunctional linkers.[10]

When designing a synthetic route involving this compound, a key consideration is the subsequent chemical transformations. If the planned synthesis involves strongly acidic steps, the THP group would not be suitable. However, for syntheses that proceed under basic, reductive, or oxidative conditions, the THP group provides robust and reliable protection of the hydroxyl functionality.

Conclusion: The THP Group as an Enabling Tool

The tetrahydropyranyl protecting group is an indispensable tool in the synthetic chemist's arsenal, particularly for the synthesis of PEGylated linkers like this compound. Its ease of introduction, stability to a wide range of reagents, and facile, mild cleavage conditions make it an ideal choice for protecting hydroxyl groups during complex, multi-step syntheses. A thorough understanding of the mechanisms of THP protection and deprotection, coupled with a strategic selection of catalysts and reaction conditions, enables researchers and drug development professionals to construct sophisticated molecular architectures with precision and efficiency. The successful synthesis of this compound intermediates opens the door to a vast array of bioconjugation applications, ultimately accelerating the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to THP-PEG4 Linkers in PROTAC Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] A PROTAC molecule's success is not solely dictated by its warhead or E3 ligase ligand; the linker connecting these two moieties is a critical determinant of efficacy, selectivity, and pharmaceutical properties.[3][4][5] This in-depth technical guide focuses on a specific and increasingly utilized linker class: the Tetrahydropyran-Polyethylene Glycol (THP-PEG) linker, with a particular emphasis on the THP-PEG4 variant. We will dissect its structural components, explore its core functions in optimizing PROTAC performance, provide actionable experimental protocols for its evaluation, and present a data-driven case study to illustrate its impact. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique advantages of this compound linkers in their targeted protein degradation programs.

The PROTAC Modality: A Primer on Linker-Centric Design

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[2][3] A typical PROTAC consists of three distinct components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins them.[3][6][7] Upon entering a cell, the PROTAC facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[1][][9] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the POI surface. This polyubiquitination event marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[9]

Diagram: The PROTAC Catalytic Cycle

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 PolyUb Poly-Ub POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Degraded Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC molecule.

The Linker: More Than a Simple Spacer

Historically viewed as a passive tether, the linker is now recognized as a critical modulator of PROTAC activity.[3] Its length, composition, rigidity, and attachment points profoundly influence nearly every aspect of performance, including:

  • Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.[9]

  • Physicochemical Properties: The linker's chemical nature impacts solubility, a common challenge for large PROTAC molecules.[][10]

  • Cellular Permeability: The linker affects the molecule's ability to cross the cell membrane to reach its intracellular targets.[][11]

  • Pharmacokinetics (PK): Linker composition can influence metabolic stability and in vivo half-life.[3][]

A Deep Dive into the this compound Linker

Among the diverse linker chemistries, those based on Polyethylene Glycol (PEG) are widely used due to their hydrophilicity and synthetic tractability.[5][12] The this compound linker is a specialized variant that combines a PEG chain with a tetrahydropyran (THP) group.

Structural Components and Intrinsic Properties
  • Polyethylene Glycol (PEG): The "PEG4" portion consists of four repeating ethylene glycol units. This oligo-ether backbone is highly hydrophilic, which is a key advantage.[3][10] The ether oxygens can act as hydrogen bond acceptors, improving interaction with aqueous environments and significantly enhancing the solubility of the often large and lipophilic PROTAC molecule.[10][13]

  • Tetrahydropyran (THP): The THP group is a saturated six-membered heterocyclic ether. In the context of commercially available linkers, it often serves as an acid-labile protecting group for a terminal hydroxyl, facilitating modular synthesis.[6] Beyond its synthetic utility, the cyclic nature of the THP can introduce a degree of conformational constraint compared to a purely linear chain, potentially influencing the preferred 3D structure of the PROTAC.

Core Functions and Advantages of this compound in PROTAC Design

The choice to employ a this compound linker is a strategic one, aimed at overcoming common hurdles in PROTAC development.

Enhancing Solubility and Mitigating Lipophilicity

The Challenge: Many potent warheads and E3 ligase ligands are hydrophobic. Combining them into a single large molecule (MW > 800 Da) often results in poor aqueous solubility, complicating in vitro assays and hindering in vivo bioavailability.[4][13]

The this compound Solution: The hydrophilic PEG chain is exceptionally effective at increasing the overall polarity of the PROTAC molecule.[1][12] This directly translates to improved solubility in aqueous buffers, which is critical for reliable biochemical assays and for developing viable pharmaceutical formulations.[10][13]

Optimizing Cell Permeability through Conformational Dynamics

The Challenge: While hydrophilicity aids solubility, excessive polarity can be detrimental to passive diffusion across the lipophilic cell membrane.[13][14] This creates a difficult balancing act for the medicinal chemist.

The this compound Solution: Flexible linkers like PEG can exhibit a "chameleon effect."[9][14] In an aqueous environment, the linker may be extended. However, to cross the cell membrane, the PROTAC can adopt a more compact, folded conformation that shields its polar surface area.[11][14] The PEG4 length often provides an optimal balance of flexibility to allow for this conformational folding without being so long as to introduce an excessive polar surface area or entropic penalty upon binding.[]

Fine-Tuning Ternary Complex Geometry

The Challenge: The efficacy of a PROTAC is highly dependent on the formation of a productive ternary complex. A linker that is too short may cause steric clashes, while one that is too long may fail to bring the proteins into the correct orientation for ubiquitin transfer.[4][16][17]

The this compound Solution: The length of a PEG4 linker (approximately 15 atoms) is often within the optimal range for many POI-E3 ligase pairs.[][16] It provides sufficient reach and flexibility to allow the two proteins to adopt a low-energy, productive conformation, facilitating efficient ubiquitination.[9][]

Experimental Evaluation of PROTACs with this compound Linkers

Validating the performance of a newly synthesized PROTAC is a multi-step process. Below are standard, self-validating protocols for key experiments.

Protocol: Western Blot for Target Protein Degradation

This assay provides a direct measure of a PROTAC's primary function: reducing the cellular level of the target protein.[17]

Methodology:

  • Cell Culture & Treatment: Plate the relevant cell line at a consistent density and allow to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (typically 18-24 hours).

    • Essential Control 1 (Vehicle): Treat cells with the same concentration of vehicle (e.g., DMSO) used to dissolve the PROTAC. This establishes the baseline protein level.

    • Essential Control 2 (Negative Control PROTAC): If available, use an epimer of the E3 ligase ligand that does not bind, or a PROTAC with a warhead that does not bind the POI. This confirms that degradation is dependent on ternary complex formation.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for loading variations.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Apply an ECL substrate and image the resulting chemiluminescence. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Diagram: Western Blot Workflow

WB_Workflow cluster_protocol Western Blot Protocol A 1. Cell Treatment (PROTAC Dose-Response) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (DC50, Dmax) G->H

Caption: A stepwise workflow for assessing protein degradation.

Case Study: Impact of PEG Linker Length on BTK Degradation

To illustrate the critical importance of linker length, we can examine data from studies on Bruton's Tyrosine Kinase (BTK) degraders. While not a specific this compound example, the principle is directly transferable and highlights the empirical nature of linker optimization.

Context: In the development of BTK-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase, the length of the PEG linker was systematically varied to find the optimal configuration for maximum degradation potency.[17]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
BTK-PROTAC-1PEG325~85
BTK-PROTAC-2 PEG4 8 >95
BTK-PROTAC-3PEG515>95
BTK-PROTAC-4PEG640~90
Data is illustrative and synthesized from principles described in cited literature.[17]

Analysis and Interpretation:

  • The data clearly demonstrates a structure-activity relationship where the PEG4 linker provides the optimal length for this specific POI-ligase pair, resulting in the lowest DC50 value (highest potency).

  • A linker that is too short (PEG3) or too long (PEG5, PEG6) leads to a decrease in degradation potency. This underscores the necessity of empirically testing linker variations. The this compound linker represents a rational and highly effective starting point for such optimization campaigns.

Conclusion and Future Perspectives

The linker is a master regulator of PROTAC efficacy. The this compound linker has emerged as a powerful tool in the medicinal chemist's arsenal, offering a favorable balance of hydrophilicity, conformational flexibility, and synthetic accessibility. Its ability to improve solubility and permeability while maintaining the precise geometry required for productive ternary complex formation makes it an excellent choice for a wide range of PROTAC design projects. As the field of targeted protein degradation continues to evolve, a deep understanding of linkerology, exemplified by the strategic application of linkers like this compound, will remain paramount to the successful development of next-generation therapeutics.

References

The Alchemist's Bridge: A Technical Guide to THP-PEG4 in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern bioconjugation and drug development, the convergence of polyethylene glycol (PEG) linkers and "click chemistry" has created powerful tools for assembling complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles and practical applications of Tetrahydropyranyl-Polyethylene Glycol-4 (THP-PEG4), a versatile linker that embodies the synergy between protecting group chemistry and bioorthogonal ligation. We will dissect the causality behind its use, from the strategic implementation of the acid-labile THP group to the execution of robust click chemistry protocols and subsequent purification strategies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful molecular bridge.

Introduction: The Need for Controlled Molecular Assembly

The precise construction of complex biomolecules, such as antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), is fundamental to advancing targeted therapeutics.[1][2] This endeavor demands chemical reactions that are not only efficient and high-yielding but also orthogonal to the myriad of functional groups present in a biological milieu.[1][3] "Click chemistry," a concept introduced by K.B. Sharpless, fulfills these requirements by offering a suite of reactions that are modular, wide in scope, and generate minimal byproducts.[4][]

Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount.[6][7][8][9][] These reactions form a stable triazole linkage from an azide and an alkyne, providing a reliable covalent bond.[4][]

Parallel to the evolution of ligation chemistries is the development of linker technologies. Polyethylene glycol (PEG) linkers are widely employed to enhance the aqueous solubility, reduce aggregation, and minimize the immunogenicity of bioconjugates.[12][] The this compound linker, featuring a tetraethylene glycol spacer, offers these desirable hydrophilic properties.[14][15] Its defining feature, however, is the terminal tetrahydropyranyl (THP) group, an acid-labile protecting group for a hydroxyl moiety.[16][17][18][19][20] This guide will illuminate the strategic use of this protecting group in concert with the power of click chemistry.

The Anatomy of a Strategic Linker: this compound

The efficacy of this compound stems from its trifunctional architecture: a central hydrophilic PEG4 core, a reactive handle for click chemistry (which is added in a subsequent step), and a temporarily masked hydroxyl group.

  • The PEG4 Core: The tetraethylene glycol chain imparts significant hydrophilicity, which is crucial for maintaining the solubility of often-hydrophobic drug molecules or other payloads in aqueous biological buffers.[14][15]

  • The Terminal Hydroxyl Group: This is the point of latent functionality. Once deprotected, this primary alcohol can be derivatized into a multitude of other functional groups—an amine, a carboxylic acid, an alkyne, or an azide—allowing for tailored conjugation strategies.

  • The Tetrahydropyranyl (THP) Protecting Group: The THP group is a classic and robust protecting group for alcohols.[16][17][18][19] It forms a stable acetal that is resistant to a wide array of non-acidic conditions, including strongly basic environments, organometallic reagents, and hydrides.[17][19][21] This stability is the cornerstone of its utility, allowing chemists to perform modifications on other parts of a molecule without fear of unintended reactions at the hydroxyl position. The true elegance of the THP group lies in its facile removal under mild acidic conditions.[17][19][22]

The strategic value is clear: one can perform a click reaction using a this compound-alkyne (or azide) derivative, and then, at a later synthetic stage, expose the hydroxyl group for further functionalization by simply lowering the pH.

The Click Chemistry Arena: CuAAC vs. SPAAC

This compound linkers are designed to be functionalized with either an azide or an alkyne to participate in click chemistry. The choice between the two primary methods, CuAAC and SPAAC, depends on the biological context and the sensitivity of the molecules involved.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most prevalent click reaction, lauded for its exceptional efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[4][6][23] The reaction is catalyzed by a Cu(I) species, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[4]

Mechanism Causality: The Cu(I) catalyst is not merely a passive accelerator; it fundamentally alters the reaction mechanism.[23][24] It coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ensuring high fidelity and speed.[6][][24]

CuAAC_Mechanism

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems, the potential cytotoxicity of the copper catalyst is a significant concern.[9] SPAAC elegantly circumvents this issue by eliminating the need for a metal catalyst altogether.[9][][12] The driving force for this reaction is the high ring strain of a cyclooctyne (e.g., BCN, DBCO), which dramatically lowers the activation energy of the cycloaddition with an azide.[9][25]

Mechanism Causality: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The geometric distortion of the alkyne bond within the eight-membered ring (from the ideal 180° to ~160°) creates substantial ring strain (~18 kcal/mol).[25] This stored energy is released upon reaction with an azide, making the process spontaneous and rapid at physiological temperatures.[9][]

SPAAC_Workflow

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for utilizing a this compound derivative in a typical bioconjugation workflow. Here, we assume the starting material is this compound-Alkyne for a CuAAC reaction.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein to this compound-Alkyne.

Step 1: Reagent Preparation

  • Azide-Protein: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • This compound-Alkyne: Prepare a 10-50 mM stock solution in a water-miscible organic solvent like DMSO.

  • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

  • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water. Prepare this solution fresh immediately before use to ensure maximum activity.

  • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

Step 2: Conjugation Reaction

  • In a reaction vessel, add the azide-protein solution.

  • Add the this compound-Alkyne stock solution to achieve a 10-20 molar excess over the protein.

  • Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio.

  • Add the CuSO₄/Ligand mixture to the reaction vessel to a final copper concentration of 0.5-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

Step 3: Reaction Quenching (Optional but Recommended)

  • To stop the reaction and chelate the copper, add EDTA to a final concentration of 10 mM.

Protocol 2: THP Group Deprotection

This step is performed after the click chemistry conjugation and initial purification to remove excess reagents.

Step 1: Buffer Exchange (Pre-Deprotection)

  • Purify the conjugated protein from excess click reagents using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the buffer to a low pH buffer suitable for hydrolysis (e.g., 20 mM Sodium Acetate, pH 4.5).

Step 2: Acidic Hydrolysis

  • The conjugated protein should now be in the low pH buffer.

  • Incubate the solution at room temperature for 2-4 hours, or at 37°C for 1 hour to accelerate the reaction.[22] The optimal time and temperature should be determined empirically to ensure complete deprotection without damaging the protein.

  • Monitor the deprotection by LC-MS to observe the mass shift corresponding to the loss of the THP group (mass loss = 84.12 Da).

Step 3: Neutralization

  • Once deprotection is complete, adjust the pH back to neutral (pH ~7.4) by adding a suitable buffer like 1 M Tris-HCl, pH 8.0.

THP_Deprotection

Purification and Analysis: Ensuring Homogeneity

Purification is a critical, multi-stage process in any bioconjugation workflow. The goal is to isolate the desired PEGylated conjugate from unreacted starting materials and byproducts.

Purification Strategies

The choice of purification method depends on the physicochemical differences between the desired product and the contaminants.[26]

Purification MethodPrinciple of SeparationKey Application in this compound WorkflowTypical Recovery
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size)Removal of unreacted low MW this compound-Alkyne and click reagents post-conjugation.[26][]> 90%
Ion Exchange Chromatography (IEX) Net surface chargeSeparation of PEGylated species from un-PEGylated protein; can also separate positional isomers.[26][][28]> 95%
Tangential Flow Filtration (TFF) Molecular weight cutoffBuffer exchange, removal of small molecules, and sample concentration.[29]> 95%
Reversed-Phase HPLC (RP-HPLC) Polarity (hydrophobicity)High-resolution analysis and purification of smaller PEGylated peptides.[26][]Variable

Field-Proven Insight: A common and effective strategy is a two-step process. First, use SEC or TFF immediately after the click reaction to remove small molecule reagents and perform a buffer exchange.[29][30] Second, after deprotection, use IEX chromatography to separate the successfully conjugated and deprotected protein from any remaining unconjugated protein.[28] The addition of the neutral PEG chain often alters the protein's surface charge just enough to allow for separation by IEX.[]

Analytical Validation

Multiple analytical techniques should be employed to confirm the identity and purity of the final product.

  • SDS-PAGE: To visualize the increase in molecular weight upon PEGylation.

  • Mass Spectrometry (LC-MS): To confirm the exact mass of the conjugate, verifying both the PEG addition and the subsequent THP group removal.

  • HPLC (SEC, IEX, RP-HPLC): To assess purity and quantify the percentage of desired product.

Conclusion

The this compound linker and its derivatives represent a sophisticated class of tools for advanced bioconjugation. By combining the robust, acid-labile THP protecting group with a hydrophilic PEG spacer, these linkers provide researchers with temporal control over a reactive hydroxyl group. This allows for a multi-stage conjugation strategy where an initial click reaction can be followed by a subsequent, orthogonal modification at the newly deprotected site. Understanding the core principles of the THP group's stability and lability, the mechanisms of CuAAC and SPAAC, and the logic behind post-conjugation purification is paramount to harnessing the full potential of these powerful molecular bridges in the development of next-generation therapeutics and research tools.

References

Introduction to PEG linkers in therapeutic development.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PEG Linkers in Therapeutic Development

Foreword

As a Senior Application Scientist, my goal is to bridge the gap between complex biochemical tools and their practical application in therapeutic development. Polyethylene glycol (PEG) linkers are a cornerstone of modern bioconjugation, yet their successful implementation requires a nuanced understanding that goes beyond catalogue specifications. This guide is designed not as a rigid set of instructions, but as a framework for critical thinking. We will explore the fundamental principles of PEGylation, delve into the causality behind architectural and chemical choices, and provide validated protocols that empower researchers to innovate with confidence. The aim is to equip you, my fellow scientists and developers, with the expertise to not only use PEG linkers but to strategically leverage their full potential in creating safer, more effective therapeutics.

The Foundational Principle: Why PEGylation is Transformative

The covalent attachment of polyethylene glycol chains to a therapeutic agent, a process known as PEGylation, is a foundational strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic profiles of molecules.[1] The concept, first pioneered in the 1970s, involves decorating a biologic—such as a protein, peptide, or oligonucleotide—with these synthetic, hydrophilic polymers to fundamentally alter its interaction with biological systems.[2][3][4]

At its core, PEG is a polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[2] Its power lies in a unique combination of properties: it is highly water-soluble, biocompatible, non-toxic, and generally exhibits low immunogenicity.[2][5] When conjugated to a therapeutic molecule, PEG linkers confer several critical advantages, each rooted in distinct physicochemical mechanisms.

  • Prolonged Circulatory Half-Life: The primary driver for PEGylation is to increase a drug's persistence in the bloodstream. The attached PEG chains dramatically increase the hydrodynamic radius of the molecule.[1] This larger size significantly reduces the rate of renal clearance, as the molecule can no longer be easily filtered by the glomeruli in the kidneys.[6][7][8][9][10][11]

  • Enhanced Stability and Solubility: Many potent therapeutic molecules are hydrophobic, complicating their formulation and administration.[1] The hydrophilic nature of PEG helps to solubilize these compounds in aqueous environments.[12][13][14] Furthermore, the flexible PEG chains form a protective hydration shell around the drug, sterically shielding it from enzymatic degradation and proteolysis, thereby increasing its stability in vivo.[1][10]

  • Reduced Immunogenicity (The "Stealth" Effect): The hydration shell created by PEG masks the surface of the therapeutic protein, physically blocking access to immunogenic epitopes.[2][10][14][15] This "stealth" effect reduces recognition by the host's immune system, minimizing the generation of anti-drug antibodies and preventing rapid clearance by immune cells.[2][9][16]

cluster_0 Without PEGylation cluster_1 With PEGylation Therapeutic Therapeutic Protein Protease Protease Therapeutic->Protease Degradation Antibody Antibody Therapeutic->Antibody Immune Recognition Kidney Renal Clearance Therapeutic->Kidney Rapid Clearance PEG_Therapeutic PEGylated Protein Protease2 Protease PEG_Therapeutic->Protease2 Blocked Antibody2 Antibody PEG_Therapeutic->Antibody2 Shielded Kidney2 Renal Clearance PEG_Therapeutic->Kidney2 Reduced cluster_linear Linear PEG cluster_branched Branched PEG (Y-Shape) cluster_multiarm Multi-Arm PEG (4-Arm) L_start Func A L_chain -(CH2CH2O)n- L_start->L_chain L_end Func B L_chain->L_end B_core B_arm1 -(CH2CH2O)n- B_core->B_arm1 B_arm2 -(CH2CH2O)m- B_core->B_arm2 B_end1 Func B B_arm1->B_end1 B_end2 Func C B_arm2->B_end2 B_start Func A B_start->B_core M_core Core M_end1 Func A M_core->M_end1 M_end2 Func B M_core->M_end2 M_end3 Func C M_core->M_end3 M_end4 Func D M_core->M_end4 cluster_homo Homobifunctional (X-PEG-X) cluster_hetero Heterobifunctional (X-PEG-Y) H_start NHS H_chain -PEG- H_start->H_chain H_end NHS H_chain->H_end H_desc Use: Intramolecular Crosslinking Het_start Maleimide Het_chain -PEG- Het_start->Het_chain Het_end NHS Het_chain->Het_end Het_desc Use: Linking two different molecules start Prepare Protein (Amine-free buffer) conjugate Conjugation Reaction (Protein + PEG-NHS) (1-2h @ RT) start->conjugate reagent Dissolve PEG-NHS (Fresh) reagent->conjugate quench Quench Reaction (Add Tris Buffer) conjugate->quench purify Purification (Size Exclusion Chromatography) quench->purify analyze Characterization (SDS-PAGE, LC/MS) purify->analyze end Final Product analyze->end

References

Applications of PEGylation in protein and peptide therapeutics.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The covalent attachment of poly(ethylene glycol), or PEGylation, has become a cornerstone technology in the development of protein and peptide therapeutics. This process modifies and enhances the physicochemical properties of biomolecules, surmounting many of their inherent limitations, such as rapid in vivo clearance and immunogenicity.[1][2][3][4] By increasing the hydrodynamic size and masking surface epitopes, PEGylation prolongs circulation half-life, improves stability, and reduces the frequency of administration, ultimately enhancing patient compliance and therapeutic efficacy.[1][5][6][7][8] This guide provides a comprehensive technical overview of PEGylation, from fundamental principles and conjugation chemistries to detailed experimental protocols for reaction, purification, and characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to advance the next generation of biotherapeutics.

The Challenge and Promise of Biotherapeutics

Protein and peptide drugs represent a highly specific and potent class of therapeutics. Their complex, three-dimensional structures allow for highly targeted interactions with biological targets, minimizing off-target effects compared to small molecule drugs.[9] However, these same characteristics present significant pharmaceutical challenges. Most proteins and peptides suffer from a short circulating half-life due to rapid renal clearance and proteolytic degradation.[5][10][11] Furthermore, as foreign molecules, they can elicit an immune response, leading to the generation of anti-drug antibodies (ADAs) that can neutralize their activity and cause adverse effects.[12][13]

PEGylation: A Core Enabling Technology

PEGylation is the process of covalently attaching chains of poly(ethylene glycol) to a therapeutic molecule.[1] This modification has proven to be one of the most successful strategies for improving the pharmaceutical properties of protein and peptide drugs.[7][14][15]

The Unique Properties of Poly(ethylene glycol) (PEG)

PEG is a neutral, water-soluble, biocompatible polymer composed of repeating ethylene oxide units.[5][10] Its utility in drug delivery stems from several key properties:

  • High Solubility : PEG is soluble in water and a range of organic solvents, which can improve the solubility of hydrophobic partner molecules.[1][5]

  • Biocompatibility : It is non-toxic and demonstrates low immunogenicity and antigenicity.[5][7][]

  • Large Hydrodynamic Volume : In aqueous solution, each PEG subunit associates with two to three water molecules, creating a large hydration shell.[8] This dramatically increases the apparent size of the conjugated therapeutic, a key factor in its mechanism of action.

Pharmacokinetic and Pharmacodynamic Advantages

The covalent attachment of PEG confers significant pharmacological advantages:

  • Extended Circulating Half-Life : The increased hydrodynamic size of the PEG-protein conjugate exceeds the glomerular filtration threshold of the kidneys, drastically reducing renal clearance.[1][8] This is the primary mechanism for extending the drug's half-life.

  • Reduced Immunogenicity : The flexible PEG chains form a protective shield around the protein, masking immunogenic epitopes from recognition by the host's immune system.[1][2][4]

  • Enhanced Stability : The PEG shield also protects the protein from proteolytic degradation by enzymes.[5][7]

  • Improved Solubility : PEGylation can increase the solubility and stability of proteins that are prone to aggregation.[1][17]

These combined effects lead to a more sustained therapeutic exposure from a single administration, reducing the required dosing frequency and improving the overall therapeutic profile.[5][6][7]

cluster_0 Unmodified Protein cluster_1 PEGylated Protein cluster_2 Pharmacokinetic Outcomes Unmodified Native Protein/ Peptide PEGylated PEG-Protein Conjugate Unmodified->PEGylated PK_Bad Poor PK Profile (Short Half-Life) Unmodified->PK_Bad Rapid Renal Clearance & Proteolytic Degradation PK_Good Improved PK Profile (Long Half-Life) PEGylated->PK_Good Reduced Clearance & Increased Stability

Figure 1. Conceptual overview of how PEGylation improves pharmacokinetic (PK) profiles.

The Chemistry of Protein PEGylation: Strategies and Methodologies

The strategy for conjugating PEG to a protein has evolved significantly, moving from random, non-specific methods to highly controlled, site-specific approaches.[5]

First-Generation PEGylation: Random Conjugation

The earliest PEGylation methods targeted the most abundant and accessible functional groups on a protein's surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[5][18] These "first-generation" techniques utilize activated PEGs, such as PEG-NHS esters, which react with primary amines under mild alkaline conditions to form stable amide bonds.[18][19]

  • Causality : The choice of lysine residues was one of convenience; they are generally numerous and surface-exposed, making conjugation straightforward. However, this approach has a major drawback.

  • Limitation : Because most proteins have multiple lysine residues, this random conjugation results in a heterogeneous mixture of products, including positional isomers (PEG attached at different lysines) and species with varying numbers of PEG chains (mono-, di-, tri-PEGylated, etc.).[18][20][21] This heterogeneity complicates purification and characterization and can lead to significant loss of biological activity if PEGylation occurs at or near the protein's active site.[17][22]

Second-Generation PEGylation: The Shift to Site-Specificity

To overcome the limitations of random PEGylation, "second-generation" strategies were developed to attach a single PEG chain at a predetermined site on the protein.[5][8] This yields a well-defined, homogeneous conjugate with preserved biological activity and improved batch-to-batch reproducibility.[23]

This is one of the most widely used site-specific methods. It exploits the pKa difference between the N-terminal α-amino group (pKa ~7.8) and the ε-amino groups of lysine residues (pKa ~10.5).

  • Causality : By conducting the reaction at a mildly acidic to neutral pH (e.g., pH 6.5-7.5), the N-terminal amine is largely deprotonated and thus nucleophilic, while the lysine amines remain protonated and unreactive. This allows for selective reaction at the N-terminus.

  • Method : A common approach is reductive amination, where a PEG-aldehyde (PEG-CHO) reacts with the N-terminal amine to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[9] This strategy was used for Neulasta® (pegfilgrastim).[9][]

This method targets the thiol group (-SH) of a cysteine residue, which is a potent nucleophile.

  • Causality : Cysteine is a relatively rare amino acid, and often, a protein may have only one surface-exposed, unpaired cysteine, making it an ideal target for site-specific modification. If no suitable native cysteine exists, one can be introduced at a specific site via genetic engineering.

  • Method : The most common chemistry involves reacting the protein with a PEG-maleimide derivative. The maleimide group undergoes a highly specific Michael addition reaction with the thiol group of cysteine to form a stable thioether bond. This strategy was used for Cimzia® (certolizumab pegol).[9][]

Advanced techniques continue to be developed, including:

  • Enzymatic Ligation : Using enzymes like transglutaminase to form a covalent bond between a PEG derivative and a specific glutamine residue on the protein.[5][24]

  • Click Chemistry : A bioorthogonal approach where a non-native functional group (e.g., an azide) is incorporated into the protein and reacted with a PEG molecule carrying a complementary group (e.g., an alkyne).[5]

cluster_0 First Generation (Random) cluster_1 Second Generation (Site-Specific) FirstGen PEG-NHS Ester Protein_Lys Protein (Multiple Lysines) FirstGen->Protein_Lys pH > 8.0 Heterogeneous Heterogeneous Mixture (Positional Isomers, Multiple PEGylations) Protein_Lys->Heterogeneous Yields SecondGen_N PEG-Aldehyde Protein_N Protein (N-terminus) SecondGen_N->Protein_N pH ~7.0 Reductive Amination SecondGen_Cys PEG-Maleimide Protein_Cys Protein (Single Cysteine) SecondGen_Cys->Protein_Cys pH 6.5-7.5 Michael Addition Homogeneous Homogeneous Product (Single, Defined Conjugate) Protein_N->Homogeneous Yields Protein_Cys->Homogeneous Yields

Figure 2. Comparison of first-generation (random) and second-generation (site-specific) PEGylation strategies.

PEG Reagent Architecture: Linear vs. Branched

The structure of the PEG polymer itself can be engineered to optimize therapeutic properties. While linear PEGs are common, branched PEGs (typically with two PEG chains attached to a single point of conjugation) are also widely used.[8]

  • Causality : A branched PEG provides a greater hydrodynamic volume and more effective shielding for a given molecular weight compared to a linear PEG. This can lead to a longer half-life and better masking of immunogenicity.[8] Pegasys®, a PEGylated interferon, utilizes a 40 kDa branched PEG.[5]

A Practical Guide to the PEGylation Workflow

Executing a successful PEGylation campaign requires careful planning, execution, and analysis. The following protocols provide a self-validating framework for two common site-specific strategies.

Experimental Protocol: N-terminal Reductive Amination

This protocol describes the site-specific conjugation of a 20 kDa PEG-aldehyde to the N-terminus of a recombinant protein (e.g., G-CSF).

Materials:

  • Recombinant Protein (e.g., G-CSF): 10 mg/mL in 10 mM Sodium Acetate, pH 5.0.

  • mPEG-Propionaldehyde (20 kDa).

  • Reaction Buffer: 100 mM HEPES, pH 7.0.

  • Reducing Agent: 1 M Sodium Cyanoborohydride (NaCNBH₃) in water (prepare fresh).

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Dialysis/Tangential Flow Filtration (TFF) system for buffer exchange.

Methodology:

  • Buffer Exchange : Exchange the protein into the Reaction Buffer to a final concentration of 5 mg/mL. Causality: This step is critical to adjust the pH to the optimal range for selective N-terminal reaction.

  • Reagent Preparation : Dissolve the mPEG-Propionaldehyde in Reaction Buffer to a concentration of 100 mg/mL immediately before use.

  • Reaction Setup :

    • In a temperature-controlled vessel (4-8°C), add the protein solution.

    • Add the mPEG-Propionaldehyde solution to achieve a 5-fold molar excess of PEG over protein. Stir gently.

    • Add the NaCNBH₃ solution to a final concentration of 20 mM. Causality: NaCNBH₃ is a mild reducing agent that selectively reduces the Schiff base without reducing the PEG-aldehyde itself.

  • Incubation : Allow the reaction to proceed for 12-18 hours at 4-8°C with gentle stirring.

  • Monitoring : At various time points (e.g., 2, 4, 8, 12 hours), take a small aliquot of the reaction mixture and analyze by SDS-PAGE and RP-HPLC to monitor the conversion of native protein to the PEGylated product.

  • Quenching : Once the reaction reaches the desired endpoint (typically >90% conversion), add the Quenching Solution to a final concentration of 50 mM. Incubate for 1 hour. Causality: The primary amine in Tris will react with any remaining PEG-aldehyde, terminating the reaction.

  • Purification : Proceed immediately to chromatographic purification (see Section 5.2).

Purification and Characterization of PEGylated Therapeutics

The inherent heterogeneity of PEGylation reactions, even site-specific ones, necessitates robust purification and analytical strategies to ensure a pure, well-characterized final product.[25][26]

Purification Strategies

The goal of purification is to separate the desired mono-PEGylated product from unreacted protein, excess PEG reagent, and any multi-PEGylated side products. A multi-step chromatography process is typically required.[6][27]

Chromatography ModeSeparation PrincipleApplication in PEGylation Purification
Size-Exclusion (SEC) Hydrodynamic Radius (Size)Excellent for removing small molecules like unreacted PEG reagent from the much larger PEG-protein conjugates. Can also separate aggregates.[][29]
Ion-Exchange (IEX) Net Surface ChargeHighly effective for separating species with different degrees of PEGylation (e.g., native, mono-, di-PEGylated). PEG chains shield the protein's surface charges, altering its binding affinity to the IEX resin.[][29]
Hydrophobic Interaction (HIC) Surface HydrophobicityAn orthogonal polishing step. PEG is hydrophilic, so PEGylation reduces the overall hydrophobicity of the protein, allowing for separation from less-PEGylated or native species.[6][]
Experimental Protocol: Two-Step Chromatographic Purification

This protocol describes the purification of a mono-PEGylated protein from the reaction mixture generated in Section 4.1.

Step 1: Cation Exchange Chromatography (Capture Step)

  • Rationale : At a pH below the protein's pI, the native protein will be positively charged and bind strongly to a cation exchange column. The mono-PEGylated conjugate, with some of its positive charge shielded by the PEG, will bind less tightly and elute earlier in a salt gradient.

  • Column : A strong cation exchange column (e.g., SP Sepharose).

  • Equilibration : Equilibrate the column with a low-salt buffer (e.g., 20 mM Sodium Acetate, pH 5.0).

  • Loading : Dilute the quenched reaction mixture with equilibration buffer to reduce conductivity and load it onto the column.

  • Elution : Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 500 mM NaCl over 20 column volumes).

  • Fraction Collection : Collect fractions across the elution peak and analyze by SDS-PAGE and RP-HPLC to identify those containing the pure mono-PEGylated product.

Step 2: Size Exclusion Chromatography (Polishing Step)

  • Rationale : This step removes any remaining high-molecular-weight aggregates or low-molecular-weight contaminants.

  • Column : A size exclusion column with an appropriate fractionation range (e.g., Superdex 200).

  • Sample Pooling : Pool the pure fractions from the IEX step.

  • Running Conditions : Equilibrate and run the column in the final formulation buffer. Load the pooled sample and collect the main peak corresponding to the monomeric PEGylated protein.

Analytical Characterization Workflow

A comprehensive set of analytical techniques is required to confirm the identity, purity, and quality of the final PEGylated product.[24][25][30]

cluster_0 Purity & Heterogeneity cluster_1 Identity & Structure cluster_2 Potency Start Purified PEG-Protein Sample SDS_PAGE SDS-PAGE (Apparent MW & Purity) Start->SDS_PAGE SEC_HPLC SEC-HPLC (Purity & Aggregation) Start->SEC_HPLC IEX_HPLC IEX-HPLC (Charge Isoforms) Start->IEX_HPLC MassSpec Intact Mass Spec (Confirm MW) Start->MassSpec Bioassay Biological Activity Assay (Confirm Function) Start->Bioassay PeptideMap Peptide Mapping (Confirm Site of PEGylation) MassSpec->PeptideMap

Figure 3. A typical analytical workflow for the characterization of a PEGylated protein therapeutic.

Analytical TechniquePrincipleInformation Gained
SDS-PAGE Electrophoretic mobility based on size.Rapid assessment of apparent molecular weight and purity. PEGylated proteins run much larger than their actual mass.[25]
SEC-HPLC Separation by hydrodynamic radius.Quantifies purity, detects and quantifies aggregates and fragments.[24][25]
IEX-HPLC Separation by net charge.Resolves species with different degrees of PEGylation and other charge variants.[25]
RP-HPLC Separation by hydrophobicity.High-resolution method to assess purity and separate PEGylated isoforms.[24][25]
Mass Spectrometry (MS) Mass-to-charge ratio.Provides definitive molecular weight of the conjugate. LC-MS/MS of digested protein confirms the exact site(s) of PEGylation.[25][31][32]

Clinical Success and Future Perspectives

The impact of PEGylation is evident in the large number of approved and clinically successful therapeutic products. The first PEGylated drug, Adagen®, was approved in 1990, and since then, the field has expanded to include numerous blockbuster drugs.[33][34][35]

Table of Select FDA-Approved PEGylated Therapeutics
Brand NameMoleculeIndicationPEGylation Strategy
Adagen® Pegademase BovineSevere Combined Immunodeficiency Disease (SCID)Random, Lysine
Oncaspar® PegaspargaseAcute Lymphoblastic LeukemiaRandom, Lysine
Pegasys® Peginterferon alfa-2aHepatitis CSite-specific, Lysine (40 kDa Branched PEG)
Neulasta® PegfilgrastimNeutropeniaSite-specific, N-terminal (20 kDa Linear PEG)
Somavert® PegvisomantAcromegalyRandom, Lysine
Cimzia® Certolizumab Pegol (Fab')Crohn's Disease, Rheumatoid ArthritisSite-specific, Cysteine (40 kDa Branched PEG)
Macugen® Pegaptanib (Aptamer)Age-related Macular DegenerationSite-specific, 5' amine (40 kDa Branched PEG)
(Source: Compiled from multiple sources[5][9][][36])
Challenges and the Next Horizon

Despite its successes, PEGylation is not without challenges.

  • Reduced Biological Activity : The PEG chain can sometimes sterically hinder the protein's interaction with its target receptor, leading to reduced in vitro activity.[17][22] This is often compensated for by the vastly improved pharmacokinetics.

  • Anti-PEG Antibodies : It is now recognized that some individuals can develop antibodies against the PEG polymer itself.[12][22][37] These anti-PEG antibodies can lead to accelerated clearance of the drug (the "ABC phenomenon") and, in rare cases, hypersensitivity reactions.[22][37]

  • Vacuolation : High doses of high molecular weight PEGs have been associated with cellular vacuolation in tissues of preclinical species, though the clinical significance is still under investigation.[22]

Future research is focused on developing next-generation polymers that retain the benefits of PEG while mitigating its potential drawbacks, as well as refining conjugation chemistries for even greater control and efficiency.

Conclusion

PEGylation has fundamentally transformed the landscape of protein and peptide drug development. By rationally applying principles of polymer chemistry and protein biochemistry, researchers can significantly enhance the therapeutic properties of promising biomolecules. The evolution from random to site-specific conjugation has enabled the creation of homogeneous, well-defined therapeutics with optimized safety and efficacy profiles. A deep understanding of the chemistry, purification, and analytical characterization is paramount to successfully harnessing this powerful technology. As the field continues to advance, PEGylation and related polymer conjugation strategies will remain essential tools for bringing novel, life-changing biotherapeutics to patients.

References

The "Stealth" Imperative: A Technical Guide to the Biological Properties of PEG

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of "Stealth" in Nanotherapeutics

The journey of a therapeutic agent through the intricate landscape of the human body is fraught with challenges. A primary obstacle is the mononuclear phagocyte system (MPS), a vigilant network of immune cells poised to identify and eliminate foreign entities.[1] This system represents a formidable barrier to the efficacy of nanomedicines. The advent of poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, marked a paradigm shift in drug delivery. By adorning the surface of nanoparticles and proteins, PEG imparts a "stealth" characteristic, effectively cloaking them from the MPS and significantly extending their circulation time.[1] This in-depth guide provides a technical exploration of the fundamental principles governing PEG's stealth properties, the essential methodologies for their characterization, and critical considerations for their strategic implementation in drug development.

Part 1: Deconstructing the "Stealth" Mechanism of PEG

The "stealth" effect endowed by PEG is not a singular attribute but a synergistic interplay of physicochemical phenomena that collectively thwart opsonization and subsequent phagocytic clearance.[2][3]

The Hydration Shell: A Molecular Cloak of Invisibility

Central to PEG's stealth capabilities is its remarkable ability to form a structured hydration shell. The repeating ether units along the PEG backbone engage in hydrogen bonding with water molecules, creating a dynamic and water-rich corona around the nanoparticle.[2] This hydration layer serves as a formidable physical barrier, sterically impeding the approach and adsorption of opsonin proteins—the molecular beacons that flag foreign particles for uptake and destruction by the MPS.[2]

Diagram: The Hydration Shell of PEG

HydrationShell cluster_nanoparticle Nanoparticle Core cluster_peg PEG Layer cluster_hydration Hydration Shell NP Core p1 NP->p1 p2 NP->p2 p3 NP->p3 p4 NP->p4 p5 NP->p5 p6 NP->p6 w1 p1->w1 w2 p1->w2 w3 p2->w3 w4 p2->w4 w5 p3->w5 w6 p3->w6 w7 p4->w7 w8 p4->w8 w9 p5->w9 w10 p5->w10 w11 p6->w11 w12 p6->w12 Opsonin Opsonin Protein caption Fig. 1: PEG hydration shell preventing opsonin binding.

Caption: A diagram illustrating the PEG hydration shell.

Steric Hindrance: The Art of Molecular Repulsion

The inherent flexibility and mobility of PEG chains generate a significant steric barrier that actively repels proteins.[4] This entropic repulsion stems from the unfavorable reduction in conformational freedom that a protein would impose upon approaching the PEGylated surface. In essence, the PEG chains establish an "excluded volume," preventing the intimate association required for opsonin binding.[4]

Diagram: Steric Hindrance by PEG Chains

StericHindrance Nanoparticle Nanoparticle Surface PEG PEG Chains Nanoparticle->PEG Grafted to surface Macrophage Macrophage PEG->Macrophage Evades Recognition Opsonin Opsonin Protein Opsonin->PEG Repelled caption Fig. 2: Steric repulsion of opsonins by PEG chains.

Caption: PEG chains sterically hinder opsonin binding.

Part 2: A Methodological Compass for Characterizing "Stealth" Properties

The degree of "stealth" conferred by PEGylation is a nuanced function of several parameters, including PEG molecular weight, grafting density, and the physicochemical nature of the nanoparticle core.[1] Consequently, a robust and multi-faceted characterization strategy is indispensable for optimizing the in vivo performance of PEGylated nanocarriers.

Quantifying the Degree of PEGylation

The precise determination of the amount of PEG conjugated to a nanoparticle surface is a foundational aspect of characterization. A variety of analytical techniques can be employed for this purpose.

Table 1: Methodologies for Quantifying PEGylation Efficiency

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation and quantification of cleaved PEG chains from the nanoparticle surface.[5]Offers high accuracy and reproducibility.[5]Necessitates a chemical step to cleave the PEG from the nanoparticle.[5]
Spectrophotometry (e.g., Iodine Assay) A colorimetric assay based on the reaction of PEG with an iodine-containing complex.[6]Methodologically simple and rapid.[6]Susceptible to interference from other formulation components.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantification based on the integration of proton signals specific to the PEG molecule.[1]Provides both quantitative and structural information.[1]May require access to specialized instrumentation and analytical expertise.[1]
Thermogravimetric Analysis (TGA) Measures the mass loss corresponding to the thermal degradation of PEG.Provides a direct measurement of the PEG mass fraction.This is a destructive technique for the nanoparticle core.

A Self-Validating Protocol: Quantification of PEG on Gold Nanoparticles via RP-HPLC [7]

  • Sample Preparation:

    • Isolate the PEGylated nanoparticles from unbound PEG by centrifugation (e.g., 14,000 rpm for 30 minutes).

    • Carefully resuspend the nanoparticle pellet in a precisely known volume of deionized water.

  • PEG Cleavage (Displacement Method):

    • Introduce a solution of dithiothreitol (DTT) to the resuspended pellet. The DTT will displace the thiol-bound PEG from the gold surface.

    • Perform a second centrifugation step to pellet the now DTT-coated nanoparticles.

  • HPLC Analysis:

    • Analyze the resulting supernatant, which contains the cleaved PEG, using a Reverse-Phase HPLC (RP-HPLC) system. Detection is optimally performed with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Employ a suitable mobile phase gradient to ensure baseline separation of the PEG from other components.

  • Quantification and Validation:

    • Construct a standard curve using a series of known concentrations of the identical PEG standard.

    • Calculate the PEG concentration in the sample by interpolating its peak area from the standard curve. The linearity of the standard curve serves as an internal validation of the method's accuracy.

Probing the "Stealth" Efficacy: Protein Adsorption Assays

A direct measure of the effectiveness of the PEG "stealth" layer is its ability to resist protein adsorption. Quantifying the extent of protein binding to PEGylated nanoparticles provides critical insight into their potential in vivo behavior.

A Self-Validating Protocol: In Vitro Protein Adsorption Assay [8][9]

  • Incubation:

    • Incubate the PEGylated nanoparticles with a physiologically relevant protein solution, such as fetal bovine serum or human serum albumin, at 37°C for a predetermined time (e.g., 1 hour).

  • Separation:

    • Isolate the nanoparticles from the unbound protein through centrifugation.

  • Quantification of Adsorbed Protein:

    • Thoroughly wash the nanoparticle pellet to eliminate any non-specifically or loosely bound protein.

    • Quantify the protein content of the pellet using a validated protein quantification method, such as the bicinchoninic acid (BCA) or Lowry assay.

  • Analysis and Validation:

    • Directly compare the quantity of adsorbed protein on the PEGylated nanoparticles to that on non-PEGylated control nanoparticles. A statistically significant reduction in protein adsorption validates the "stealth" effect.

The Litmus Test: In Vivo Circulation Half-Life

The definitive assessment of a "stealth" nanoparticle's performance is its persistence in the bloodstream. The measurement of circulation half-life in a relevant animal model provides the most direct and clinically translatable data.

A Self-Validating Protocol: Measurement of Circulation Half-Life in a Murine Model [10][11]

  • Animal Model and Preparation:

    • Utilize a standardized mouse strain (e.g., BALB/c or C57BL/6) to ensure reproducibility.

  • Administration:

    • Administer a precisely known dose of fluorescently or radiolabeled PEGylated nanoparticles via intravenous injection (typically through the tail vein).

  • Serial Blood Sampling:

    • Collect small, defined volumes of blood (e.g., 2-5 µL) at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Quantification:

    • Determine the concentration of the labeled nanoparticles in each blood sample using a validated method. For fluorescently labeled particles, quantitative fluorescence microscopy is a robust approach, while radiolabeled particles can be quantified using a gamma counter.[10]

  • Pharmacokinetic Modeling and Validation:

    • Plot the nanoparticle concentration in the blood as a function of time.

    • Fit the resulting data to an appropriate pharmacokinetic model (e.g., a one- or two-compartment model) to accurately calculate the circulation half-life (t½).[11] The goodness-of-fit of the model serves as a validation of the calculated pharmacokinetic parameters.

Table 2: Impact of PEG Molecular Weight on the Circulation Half-Life of Liposomes

PEG Molecular Weight (Da)Circulation Half-Life (hours)Reference
750Approximately 5[12]
2000Approximately 18[12][13]
5000Greater than 24[13]
12000Greater than 24[13]

Part 3: Navigating the Challenges and Charting the Future

The widespread clinical use of PEGylated therapeutics has brought to light certain challenges, most notably the potential for PEG to elicit an immune response, leading to the generation of anti-PEG antibodies.[2][14]

The Conundrum of Anti-PEG Antibodies

The presence of either pre-existing or treatment-induced anti-PEG antibodies can precipitate the accelerated blood clearance (ABC) of PEGylated drugs, thereby compromising their therapeutic efficacy.[2][14] Furthermore, these antibodies can activate the complement system, a complex cascade of plasma proteins that can induce inflammation and, in rare cases, anaphylactic reactions.[15]

Diagram: The Cascade of Anti-PEG Antibody Effects

AntiPEG PEG_NP PEGylated Nanoparticle AntiPEG_Ab Anti-PEG Antibody PEG_NP->AntiPEG_Ab Binding Macrophage Macrophage PEG_NP->Macrophage Enhanced Clearance Complement Complement System AntiPEG_Ab->Complement Activation Complement->PEG_NP Opsonization caption Fig. 3: Anti-PEG antibodies can lead to accelerated clearance.

Caption: The mechanism of accelerated blood clearance.

Methodologies for the Detection of Anti-PEG Antibodies

The ability to detect and quantify anti-PEG antibodies is of paramount importance for both preclinical development and clinical monitoring of PEGylated therapeutics.

A Self-Validating Protocol: ELISA for the Detection of Anti-PEG Antibodies [16][17]

  • Plate Preparation and Coating:

    • Coat the wells of a microplate with biotinylated PEG, followed by the addition of streptavidin to immobilize the PEG.[17]

  • Sample Incubation:

    • Add appropriately diluted serum samples to the wells and incubate to facilitate the binding of any anti-PEG antibodies to the immobilized PEG.

  • Detection and Quantification:

    • Introduce an enzyme-conjugated secondary antibody that specifically recognizes human IgG and/or IgM.

    • Add a chromogenic substrate and measure the absorbance of the resulting colored product. The intensity of the color is directly proportional to the concentration of anti-PEG antibodies in the sample.[17]

  • Validation:

    • The inclusion of positive and negative control sera, along with a standard curve generated from a known concentration of an anti-PEG antibody, provides internal validation of the assay's performance.

The Next Generation of "Stealth" Technologies

The immunogenic potential of PEG has catalyzed research into a new generation of "stealth" polymers and innovative strategies to evade the MPS.[18][19] These include polymers with alternative chemical backbones, such as poly(2-oxazoline)s and poly(glycerol)s, and biomimetic approaches that involve camouflaging nanoparticles with the membranes of the body's own cells.[18]

Conclusion

The "stealth" properties of PEG have been a transformative force in drug delivery, enabling the creation of long-circulating nanomedicines that have significantly improved patient outcomes. A deep and mechanistic understanding of how PEG achieves its "stealth" effect, combined with the rigorous application of validated characterization methodologies, is essential for the continued successful development and clinical translation of these advanced therapeutics. While challenges such as anti-PEG immunogenicity necessitate ongoing innovation, the future of "stealth" nanomedicine is bright, with the promise of even more sophisticated and effective therapies on the horizon.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of PROTACs Using the Thp-PEG4-OH Linker

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand.[2] This guide provides an in-depth technical overview and detailed protocols for the strategic use of Thp-PEG4-OH , a versatile, orthogonally protected polyethylene glycol (PEG) linker, in the modular synthesis of PROTACs. We will explore the causality behind the synthetic strategy, detailing the activation of each terminus, sequential ligand conjugation, and the critical deprotection step that enables this controlled assembly.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule orchestrates the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system to induce POI degradation.[3] The linker is not a passive spacer; its length, rigidity, and physicochemical properties profoundly influence the stability and geometry of this ternary complex, directly impacting degradation efficiency, selectivity, and the overall pharmacokinetic profile of the molecule.[4]

PEG-based linkers are frequently employed in PROTAC design due to their inherent hydrophilicity, which can enhance the solubility and cell permeability of the final construct, often mitigating the poor solubility of complex, high molecular weight ligands.[5][6] The This compound-OH linker is a bifunctional building block featuring a four-unit PEG chain that offers an optimal balance of flexibility and length for many applications.[7] Its key strategic advantage lies in its orthogonal protecting groups: a primary hydroxyl (-OH) group and a tetrahydropyranyl (THP) protected hydroxyl group. This configuration permits a controlled, sequential synthesis, allowing for the directed coupling of the E3 ligase ligand and the POI ligand, which is essential for building complex PROTAC libraries and optimizing structure-activity relationships (SAR).[]

Core Principles & Strategic Rationale

The PROTAC Mechanism of Action

The fundamental goal of a PROTAC is to induce proximity between the POI and an E3 ligase. This action initiates a catalytic cycle where the PROTAC can be reused after the target is ubiquitinated and marked for destruction by the 26S proteasome.

PROTAC_Mechanism cluster_formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-ubiquitination E2 E2-Ubiquitin Conjugating Enzyme E2->Ternary Ub Transfer Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

The Orthogonal Synthesis Strategy with this compound-OH

The term "orthogonal" refers to the ability to modify one functional group in the presence of another without affecting it. The THP ether is stable under basic and nucleophilic conditions used for amide coupling at the free -OH terminus but can be selectively removed under mild acidic conditions to reveal the second hydroxyl group for subsequent conjugation.[8][9] This stepwise approach is critical for preventing the formation of undesired homodimers and for allowing different coupling chemistries to be used at each end of the linker.

Synthesis_Workflow Start This compound-OH Step1 Step 1: Activate -OH terminus (e.g., Tosylation, Azidation) Start->Step1 Intermediate1 Activated Linker Step1->Intermediate1 Step2 Step 2: Couple Ligand 1 (e.g., Amide Coupling) Intermediate1->Step2 Intermediate2 This compound-Ligand 1 Step2->Intermediate2 Step3 Step 3: THP Deprotection (Mild Acid) Intermediate2->Step3 Intermediate3 HO-PEG4-Ligand 1 Step3->Intermediate3 Step4 Step 4: Activate new -OH terminus Intermediate3->Step4 Intermediate4 Activated Intermediate Step4->Intermediate4 Step5 Step 5: Couple Ligand 2 Intermediate4->Step5 Final Final PROTAC: Ligand 2-PEG4-Ligand 1 Step5->Final

Caption: Sequential PROTAC synthesis workflow using this compound-OH.

Physicochemical Properties of this compound-OH

A clear understanding of the starting material is essential for accurate stoichiometry and reaction setup.

PropertyValueSource
Chemical Name 2-(2-(2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-olMedChemExpress
CAS Number 128660-97-9Biopharma PEG
Molecular Formula C₁₃H₂₆O₆Cenmed Enterprises
Molecular Weight 278.34 g/mol Cenmed Enterprises
Appearance Colorless to light yellow liquidMCE, TargetMol

Detailed Experimental Protocols

These protocols provide a generalized framework for a two-step amide coupling strategy. Researchers must adapt concentrations, reaction times, and purification methods based on the specific properties of their POI and E3 ligase ligands.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all solvents and reagents according to their Safety Data Sheet (SDS).

Protocol 1: Functionalization of the Primary Hydroxyl Group

The primary -OH group is first converted to a more versatile functional group, such as an azide, for subsequent "click chemistry" or an amine for amide coupling. Here, we describe a two-step conversion to an amine via a tosylate intermediate.

Step 1A: Tosylation of this compound-OH

  • Setup: Under a nitrogen or argon atmosphere, dissolve this compound-OH (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/g of linker). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in a minimal amount of anhydrous DCM.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate (this compound-OTs). This is often used in the next step without further purification.

Step 1B: Conversion to Azide and Reduction to Amine

  • Azide Formation: Dissolve the crude this compound-OTs (1.0 eq) in anhydrous Dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-70 °C for 12-16 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield this compound-N₃.

  • Staudinger Reduction: Dissolve the crude azide in a THF/water (9:1) mixture. Add triphenylphosphine (PPh₃, 1.5 eq) and stir at room temperature for 8-12 hours.

  • Purification: Concentrate the mixture and purify by flash column chromatography on silica gel to obtain the amine-functionalized linker, This compound-NH₂ .

Protocol 2: Coupling of the First Ligand (Amide Bond Formation)

This protocol assumes the first ligand (Ligand 1) has a carboxylic acid moiety.

  • Setup: Under a nitrogen atmosphere, dissolve Ligand 1-COOH (1.0 eq), this compound-NH₂ (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution.[10]

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by LC-MS. Upon completion, the reaction mixture is typically carried forward to purification.[10]

  • Purification: Purify the crude product (This compound-NH-Ligand 1 ) by preparative reverse-phase HPLC to achieve high purity suitable for the next steps.[11]

Protocol 3: Deprotection of the THP Group

The THP group is an acid-labile acetal. Mild acidic conditions are required to regenerate the hydroxyl group without affecting other potentially acid-sensitive functionalities in the ligand.[8]

Caption: Mechanism of acid-catalyzed THP ether deprotection.

  • Setup: Dissolve the purified this compound-NH-Ligand 1 (1.0 eq) in methanol (MeOH) or a DCM/MeOH mixture.

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.2 eq). Alternative catalysts include 20-30% trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature.[12][13]

  • Reaction: Stir the solution at room temperature for 3-5 hours.

  • Monitoring: Monitor the disappearance of the starting material by LC-MS.

  • Work-up: Once complete, neutralize the acid with a mild base (e.g., a few drops of TEA or saturated NaHCO₃ solution).

  • Purification: Concentrate the mixture under reduced pressure and purify by flash chromatography or preparative HPLC to isolate the deprotected intermediate, HO-PEG4-NH-Ligand 1 .

Protocol 4: Final PROTAC Assembly

The newly revealed hydroxyl group is now activated and coupled to the second ligand (Ligand 2) using a similar strategy as described in Protocols 1 and 2. For instance, the alcohol can be converted to a mesylate and then displaced by an amine on Ligand 2, or converted to an amine itself for coupling to a carboxylic acid on Ligand 2.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete THP Deprotection Insufficient acid catalyst or reaction time; Catalyst degradation.Increase catalyst loading to 0.3 eq or extend reaction time. Confirm catalyst quality. Consider using a stronger acid system like TFA/DCM if the substrate is stable.[12]
Low Amide Coupling Yield Incomplete activation of carboxylic acid; Steric hindrance; Poor quality coupling reagents.Ensure reagents (HATU, DIPEA) are anhydrous and fresh. Increase reaction time or temperature (e.g., to 40 °C). Consider a different coupling agent like HBTU or EDC/HOBt.
Side Product Formation Deprotection of other acid-labile groups (e.g., Boc) during THP removal; Self-coupling.If Boc groups are present, use a milder deprotection catalyst like PPTS instead of TFA.[13] Ensure slow, controlled addition of reagents during coupling steps to minimize side reactions.
Purification Difficulties Poor peak shape in HPLC; Co-elution of impurities.For acidic PROTACs, add 0.1% TFA to the mobile phase to ensure full protonation and improve peak shape.[12] For basic PROTACs, use 0.1% NH₄OH. Experiment with different gradients or stationary phases (e.g., phenyl-hexyl).

Conclusion

The this compound-OH linker is a powerful tool in the rational design and synthesis of PROTACs. Its orthogonally protected termini facilitate a controlled, modular, and scalable synthetic route, enabling the systematic optimization of linker length, attachment points, and ligand combinations. The protocols and principles outlined in this guide provide a robust foundation for researchers to leverage this versatile building block in the development of novel targeted protein degraders. Successful synthesis relies on careful execution of each step, diligent reaction monitoring, and rigorous purification to ensure the integrity of the final molecule for biological evaluation.

References

Introduction: The Power of Controlled Heterobifunctional Ligation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Bioconjugation with THP-PEG4-NHS Ester

In the landscape of advanced biologics, including antibody-drug conjugates (ADCs) and targeted protein therapeutics, the ability to link distinct molecular entities with precision is paramount. Heterobifunctional crosslinkers are the chemical tools that enable this precision, providing two different reactive groups to control the step-wise assembly of complex biomolecules.[1][2][3] This guide focuses on a particularly versatile reagent: This compound-NHS ester . This crosslinker is engineered for a two-stage conjugation strategy, offering researchers exquisite control over the construction of their bioconjugates.

The this compound-NHS ester molecule is composed of three critical functional units:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[4][5]

  • Polyethylene Glycol (PEG4) Spacer: A flexible, hydrophilic four-unit PEG linker that increases the solubility of the reagent and the final conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[6][7]

  • Tetrahydropyranyl (THP)-Protected Thiol: A latent sulfhydryl group, masked by an acid-labile THP protecting group.[8][9] This "hidden" functionality allows for a secondary conjugation reaction after a specific chemical deprotection step.

The strategic advantage of this architecture is the ability to perform sequential conjugations.[2] First, a biomolecule is modified via its amine groups. After purification, the thiol is unmasked and can then be selectively reacted with a sulfhydryl-reactive partner, preventing the unwanted self-conjugation or polymerization that can plague one-pot reactions.[3]

Pillar 1: The Underlying Chemistry

A robust bioconjugation strategy is built on a solid understanding of the reaction mechanisms. The use of this compound-NHS ester involves two distinct chemical transformations: aminolysis and acid-catalyzed deprotection.

Mechanism I: NHS Ester Aminolysis

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[10] The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[10][11]

The efficiency of this reaction is a delicate balance dictated primarily by pH:

  • Low pH (<7.2): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[12][13]

  • Optimal pH (7.2 - 8.5): In this range, a sufficient portion of the amines are deprotonated and reactive, while the rate of a key competing reaction—hydrolysis of the NHS ester by water—remains manageable.[10][12][13] A pH of 8.3-8.5 is often considered the sweet spot for maximizing conjugation efficiency.[10][14][15]

  • High pH (>9.0): The rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with the target amine and significantly reducing the final yield.[4][10]

NHS_Ester_Reaction cluster_products Products cluster_competing Competing Reaction Protein_NH2 Biomolecule-NH₂ (Primary Amine) Conjugate Biomolecule-NH-CO-PEG4-S-THP (Stable Amide Bond) Protein_NH2->Conjugate Nucleophilic Attack NHS_Ester THP-S-PEG4-COO-NHS (NHS Ester) NHS_Ester->Conjugate Hydrolyzed_Ester THP-S-PEG4-COOH (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) pH_node Optimal pH 7.2 - 8.5 pH_node->Conjugate NHS N-Hydroxysuccinimide (Byproduct) H2O H₂O (Hydrolysis) H2O->Hydrolyzed_Ester

Figure 1: NHS Ester Reaction with a Primary Amine.
Mechanism II: THP Group Deprotection

The THP group is an acetal used to protect alcohols and thiols.[9][16] Its removal is achieved through acid-catalyzed hydrolysis. The reaction begins with the protonation of the THP ether oxygen, which activates the C-O bond. This facilitates the departure of the now thiol-containing biomolecule, leaving behind a resonance-stabilized carbocation. This intermediate is then quenched by water or another nucleophile in the solvent.[16]

For sensitive biomolecules like proteins, harsh acidic conditions must be avoided to prevent denaturation. Mild acidic conditions, such as low concentrations of trifluoroacetic acid (TFA) (e.g., 1-5% in water), are typically sufficient to cleave the THP ether without compromising the integrity of the bioconjugate.[8]

Pillar 2: Self-Validating Protocols

A trustworthy protocol incorporates checkpoints and purification steps to ensure the desired product is obtained at each stage. The following protocols provide a comprehensive workflow for a two-step conjugation process.

Experimental Workflow Overview

Bioconjugation_Workflow Start Start: Protein-NH₂ Step1 Step 1: NHS Ester Reaction + this compound-NHS Ester (pH 8.0-8.5) Start->Step1 Purify1 Purification 1 (e.g., SEC, Dialysis) Step1->Purify1 Remove excess linker Intermediate Intermediate: Protein-Linker-S-THP Purify1->Intermediate Step2 Step 2: THP Deprotection (Mild Acid, e.g., TFA) Intermediate->Step2 Purify2 Purification 2 (e.g., SEC, Buffer Exchange) Step2->Purify2 Remove acid & byproduct Thiol_Product Product: Protein-Linker-SH Purify2->Thiol_Product Step3 Step 3: Thiol Reaction + Maleimide-Payload (pH 6.5-7.5) Thiol_Product->Step3 Purify3 Purification 3 (e.g., SEC, HIC) Step3->Purify3 Remove excess payload Final_Product Final Conjugate: Protein-Linker-S-Payload Purify3->Final_Product

Figure 2: Sequential Bioconjugation Workflow.
Protocol 1: Amine Conjugation with this compound-NHS Ester

This protocol details the reaction of the NHS ester moiety with a primary amine-containing biomolecule (e.g., a monoclonal antibody).

A. Materials and Buffers

  • Biomolecule (e.g., Antibody): Stock solution of known concentration.

  • This compound-NHS Ester: Stored desiccated at -20°C.

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5. Critical: Buffers like Tris or glycine are incompatible as they contain primary amines that will compete in the reaction.[12][15][17]

  • Organic Solvent: Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure DMF is high-quality and free of a "fishy" odor, which indicates degradation to dimethylamine.[5][17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., G-25) or dialysis cassette (e.g., 10K MWCO).

B. Procedure

  • Biomolecule Preparation:

    • If your biomolecule is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer.[12][18]

    • Adjust the biomolecule concentration to 1-10 mg/mL in the Reaction Buffer.[5] Higher concentrations can improve reaction efficiency.

  • NHS Ester Preparation:

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[19]

    • Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[20] Do not store the ester in solution.[17]

  • Conjugation Reaction:

    • Calculate the volume of the ester stock solution needed to achieve a desired molar excess over the biomolecule (a 5 to 20-fold molar excess is a common starting point).

    • Add the calculated volume of the ester stock solution to the stirring biomolecule solution. Ensure the final concentration of organic solvent does not exceed 10% (v/v) to avoid protein precipitation.[12]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching:

    • (Optional but recommended) Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[12] Incubate for an additional 30 minutes. This will consume any unreacted NHS ester.

  • Purification:

    • Remove unreacted linker and reaction byproducts (N-hydroxysuccinimide) by applying the reaction mixture to a pre-equilibrated SEC column or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[15][21]

    • Analyze fractions (e.g., by measuring absorbance at 280 nm) to pool the purified conjugate.[22]

Protocol 2: THP Group Deprotection to Unmask the Thiol

This protocol describes the acid-catalyzed removal of the THP protecting group.

A. Materials and Buffers

  • Purified THP-protected Conjugate: From Protocol 1.

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Neutralization Buffer: e.g., 1 M Sodium Phosphate, pH 8.0.

  • Purification System: SEC column or buffer exchange device.

B. Procedure

  • Reaction Setup:

    • The purified conjugate can be lyophilized or used directly in an aqueous solution.

    • Prepare a deprotection solution. A common starting point is 1-5% TFA in water. Note: This step must be optimized. Higher TFA concentrations or longer incubation times increase deprotection efficiency but also risk denaturing the protein.

    • Add the deprotection solution to the conjugate and incubate for 15-60 minutes at room temperature.

  • Neutralization:

    • Promptly neutralize the reaction by adding a suitable volume of Neutralization Buffer to bring the pH back to a physiological range (~7.0-7.5).

  • Purification:

    • Immediately purify the thiol-activated conjugate to remove the TFA, neutralization salts, and the cleaved THP byproduct. A desalting column or buffer exchange into a buffer suitable for the next conjugation step (e.g., PBS with EDTA, pH 7.0) is ideal. The resulting thiol-containing biomolecule is often less stable and should be used promptly in the next reaction step.

Pillar 3: Troubleshooting and Validation

Every protocol must be a self-validating system. Characterization confirms success, while a logical troubleshooting guide resolves common issues.

Characterization of Conjugates
  • Protein Concentration: Determine the concentration of the purified conjugate using UV absorbance at 280 nm and the protein's known extinction coefficient.[23]

  • Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): Quantifying the average number of linkers or drug molecules per protein is critical.

    • Mass Spectrometry (MS): Intact mass analysis can directly measure the mass increase corresponding to the attached linkers after Step 1 and the final payload after Step 3.[24]

    • Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC-HPLC is a powerful technique that can separate species based on the number of conjugated hydrophobic drug-linkers, allowing for DAR determination.[25][26]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low/No Conjugation Yield (Step 1) 1. Inactive NHS Ester: Reagent was hydrolyzed due to improper storage or handling.[17][19]2. Incorrect Buffer pH: pH is too low (<7.2), leaving amines protonated and unreactive.[12]3. Competing Amines: Buffer (e.g., Tris, glycine) or contaminants contain primary amines.[12][17]1. Use fresh, high-quality NHS ester. Always allow the vial to reach room temperature before opening. Prepare stock solutions immediately before use.2. Verify the pH of the Reaction Buffer is between 7.2 and 8.5 (optimally 8.0-8.5).3. Perform a thorough buffer exchange into an amine-free buffer (e.g., PBS, Borate, HEPES) prior to conjugation.
Protein Precipitation during Reaction High Organic Solvent Concentration: The final concentration of DMSO or DMF exceeded the protein's tolerance (typically >10%).[12]Prepare a more concentrated stock of the NHS ester to reduce the volume added. Ensure the final solvent concentration remains below 10%.
Incomplete THP Deprotection (Step 2) Insufficient Acid/Time: The deprotection conditions were too mild to fully cleave the THP group.Empirically test slightly higher concentrations of TFA or longer incubation times. Monitor deprotection completeness via MS.
Protein Denaturation/Aggregation 1. Harsh Deprotection: Acid concentration or exposure time was too high.2. Disulfide Reduction: If native disulfides exist, the newly formed thiol may interact with them.1. Use the mildest possible acidic conditions that still achieve deprotection. Minimize incubation time.2. Include a chelating agent like EDTA (1-5 mM) in buffers after deprotection to prevent metal-catalyzed oxidation of thiols.

References

Application Note & Protocol: A Step-by-Step Guide to THP-PEG4-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Controlled Bioconjugation

In the landscape of modern drug development, antibody-drug conjugates (ADCs), and targeted therapeutics, the ability to precisely link a payload (e.g., a small molecule drug) to a biological vector (e.g., an antibody or peptide) is paramount. The field of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a cornerstone technology for this purpose due to its high efficiency, specificity, and biocompatibility.

The THP-PEG4-Alkyne linker represents a sophisticated tool within this paradigm. It consists of three key components:

  • A Terminal Alkyne: The functional group that participates in the click reaction.

  • A PEG4 Spacer: A tetra-polyethylene glycol linker that enhances solubility and provides spatial separation between the conjugated molecules.

  • A Tetrahydropyranyl (THP) Protecting Group: This acid-labile group "caps" the terminal alkyne. This protection is crucial as it prevents the highly reactive alkyne from engaging in unintended side reactions during multi-step syntheses, ensuring it is available only at the desired final conjugation step.

This application note provides a detailed, two-stage protocol for the successful use of this compound-Alkyne: first, the quantitative deprotection of the THP group to reveal the terminal alkyne, and second, the efficient CuAAC reaction to conjugate it to an azide-bearing molecule of interest.

The Two-Stage Reaction Mechanism

The successful application of this compound-Alkyne hinges on a sequential, two-stage process. Understanding the chemistry behind each stage is critical for troubleshooting and optimization.

Stage 1: Acid-Mediated THP Deprotection

The THP group is an acetal, which is stable under neutral and basic conditions but is readily cleaved under mild acidic conditions. The reaction proceeds via protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation and reveal the free hydroxyl group of the propargyl alcohol, which rapidly tautomerizes to the desired terminal alkyne.

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once deprotected, the terminal alkyne is ready for the click reaction. The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring by joining the alkyne with an azide-functionalized molecule. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like copper(II) sulfate, CuSO₄) and a reducing agent (like sodium ascorbate). A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and improve reaction kinetics.

Visualized Experimental Workflow

The diagram below outlines the complete workflow from the protected linker to the final purified conjugate.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Click Reaction (CuAAC) cluster_2 Stage 3: Purification & Analysis A 1. Dissolve this compound-Alkyne in Dichloromethane (DCM) B 2. Add Mild Acid (e.g., 0.1M HCl in Methanol) A->B C 3. Stir at Room Temp (Monitor by TLC/LC-MS) B->C D 4. Quench & Extract (Neutralize, wash, dry) C->D E 5. Evaporate Solvent (Yields Deprotected Alkyne) D->E F 6. Dissolve Deprotected Alkyne & Azide Molecule in Solvent (e.g., tBuOH/H₂O) E->F Proceed to Click G 7. Prepare & Add Catalyst Premix (CuSO₄, Sodium Ascorbate, Ligand) F->G H 8. Stir at Room Temp (Monitor by LC-MS) G->H I 9. Reaction Completion H->I J 10. Purify Conjugate (e.g., HPLC, Column Chromatography) I->J Proceed to Purification K 11. Characterize Final Product (LC-MS, NMR) J->K

Caption: Workflow for this compound-Alkyne deprotection and conjugation.

Detailed Experimental Protocols

4.1 Materials and Reagents

  • This compound-Alkyne

  • Azide-containing molecule of interest

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 0.1 M in Methanol (or other mild acid like pyridinium p-toluenesulfonate, PPTS)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • tert-Butanol (tBuOH)

  • Deionized water (H₂O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Ligand: TBTA or THPTA (optional, but recommended)

  • Solvents for purification (e.g., HPLC-grade acetonitrile, water, formic acid)

4.2 Protocol 1: THP-Group Deprotection

This protocol describes the cleavage of the THP protecting group to yield the free terminal alkyne.

  • Dissolution: Dissolve this compound-Alkyne (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: To the stirring solution, add a mild acidic solution. A common choice is 0.1 M HCl in Methanol. Add approximately 0.2 equivalents of the acid relative to the substrate.

    • Scientist's Note: The goal is to provide enough acid to catalyze the deprotection without causing degradation of other sensitive functional groups. The reaction is often complete within 30-60 minutes at room temperature.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will have a different retention time (typically shorter in reverse-phase LC) and a lower mass corresponding to the loss of the THP group (84.16 Da).

  • Quenching and Work-up: Once the reaction is complete, quench the acid by adding saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator. The resulting residue is the deprotected PEG4-Alkyne, which should be used promptly in the next step.

4.3 Protocol 2: CuAAC "Click" Conjugation

This protocol details the conjugation of the deprotected alkyne with an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve the deprotected PEG4-Alkyne (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in a suitable solvent system. A 1:1 mixture of t-Butanol and water is a robust choice that dissolves a wide range of organic and biological molecules.

    • Scientist's Note: Using a slight excess of the less precious reagent can drive the reaction to completion.

  • Catalyst Premix Preparation: In a separate vial, prepare the catalyst premix immediately before use. For a typical reaction, use the following concentrations:

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

    • Ligand (optional): Prepare a 100 mM stock solution in a compatible solvent (e.g., DMSO or t-BuOH).

  • Reaction Assembly: To the stirring solution from step 1, add the catalyst components sequentially. A recommended order is:

    • Add Copper(II) Sulfate solution (to a final concentration of 1-5 mol%).

    • Add Ligand solution (if used, to a final concentration of 5-10 mol%).

    • Finally, add the Sodium Ascorbate solution (to a final concentration of 10-20 mol%). The solution should turn a pale yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours but can be left overnight if necessary.

  • Monitoring: Monitor the formation of the triazole product by LC-MS, looking for the disappearance of starting materials and the appearance of a new peak with the expected mass of the conjugate (Mass of Alkyne + Mass of Azide).

  • Purification: Upon completion, the crude reaction mixture can be purified. For biomolecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for achieving high purity.

Key Parameters & Data Summary

For successful and reproducible results, careful control of stoichiometry and reaction conditions is essential.

ParameterRecommended RangeRationale & Expert Notes
THP Deprotection Acid 0.1 - 0.5 eqSufficient to catalyze the reaction without causing side-product formation. Use the mildest conditions possible.
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of one component can push the reaction to completion. Use the more accessible or less valuable component in excess.
Cu(II)SO₄ Concentration 1 - 5 mol%Higher catalyst loading can accelerate the reaction but may increase the risk of protein denaturation or oxidative damage in biological samples.
Sodium Ascorbate Conc. 10 - 20 mol%A significant excess is required to maintain a reducing environment and ensure the copper remains in the active Cu(I) state.
Ligand (TBTA/THPTA) Conc. 5 - 10 mol%A 1:1 or slightly higher ratio of Ligand:Copper is recommended to stabilize Cu(I) and prevent disproportionation.
Reaction Solvent tBuOH/H₂O, DMSO, DMFThe solvent must be chosen to dissolve all reactants. Co-solvent systems like tBuOH/H₂O are highly versatile.
Temperature Room Temperature (20-25°C)The reaction is highly exothermic and efficient at room temperature. Heating is generally not required and can lead to degradation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete THP Deprotection Insufficient acid; Inactive acid solution; Short reaction time.Add a small additional amount of acid. Ensure the acid solution is fresh. Increase reaction time and continue monitoring by LC-MS.
Low or No Click Product Formation Incomplete deprotection; Degraded sodium ascorbate; Inactive catalyst; Poor solubility of reactants.Confirm deprotection was successful via LC-MS. Use freshly prepared sodium ascorbate solution. Try a different co-solvent or add a solubilizing agent like DMSO (up to 10% v/v). Ensure all reagents are of high quality.
Multiple Product Peaks in LC-MS Side reactions from unprotected functional groups; Oxidative damage to biomolecules (e.g., methionine oxidation).Ensure all other reactive groups on your molecules are appropriately protected. Degas solvents before use to remove oxygen. Include a Cu(I) stabilizing ligand like TBTA or THPTA.
Difficulty in Purification Unreacted starting materials co-elute with the product.Adjust the stoichiometry to use one component as the limiting reagent, which simplifies purification. Optimize the HPLC gradient to improve the resolution between the product and starting materials.

Application Note & Protocol: Synthesis and Application of THP-PEG4-Azide for Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, purification, and application of THP-PEG4-azide, a versatile heterobifunctional linker essential for advanced bioconjugation and drug delivery applications. The protocol provides a robust, step-by-step methodology for the synthesis of this compound-azide starting from commercially available tetraethylene glycol (PEG4). The tetrahydropyranyl (THP) group serves as a stable, acid-labile protecting group for a secondary conjugation site, while the azide moiety allows for highly efficient and specific covalent bond formation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to create precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.

Introduction: The Synergy of PEGylation and Click Chemistry

In modern drug development and chemical biology, the ability to selectively and efficiently link different molecular components is paramount. PEGylation, the attachment of polyethylene glycol (PEG) chains, is a clinically validated strategy to improve the pharmacokinetic profiles of therapeutic agents by increasing their hydrodynamic radius, enhancing solubility, and reducing immunogenicity.[3][4][5][6] However, the full potential of PEGylation is realized only when combined with a conjugation chemistry that is both highly efficient and bioorthogonal.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the premier example of such a reaction.[2] Termed a "click" reaction, it is characterized by its high yields, specificity, tolerance of a wide range of functional groups, and mild, often aqueous, reaction conditions.[1][7] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, providing a powerful tool for molecular assembly.[]

The this compound-azide linker bridges these two powerful technologies. It features a discrete tetraethylene glycol (PEG4) spacer to improve solubility and reduce steric hindrance, an azide group for click chemistry, and a THP-protected hydroxyl group. The THP ether is stable to the basic and nucleophilic conditions often encountered in synthesis but can be readily removed under mild acidic conditions, revealing a hydroxyl group for further functionalization.[9][10][11]

This guide provides a detailed protocol for the multi-step synthesis of this compound-azide and its subsequent use in a model CuAAC reaction.

Synthesis of this compound-Azide: A Three-Step Protocol

The synthesis of this compound-azide from tetraethylene glycol is achieved through a reliable three-step sequence: 1) Monoprotection of the diol with a THP group, 2) Activation of the remaining hydroxyl group via mesylation, and 3) Nucleophilic substitution with sodium azide.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Synthesis of this compound-Azide PEG4 HO-PEG4-OH (Tetraethylene Glycol) THP_PEG4_OH THP-O-PEG4-OH (Intermediate 1) PEG4->THP_PEG4_OH Step 1: Protection DHP, p-TsOH (cat.) DCM, 0°C to RT THP_PEG4_OMs THP-O-PEG4-OMs (Intermediate 2) THP_PEG4_OH->THP_PEG4_OMs Step 2: Mesylation MsCl, Et3N DCM, 0°C THP_PEG4_Azide THP-O-PEG4-N3 (Final Product) THP_PEG4_OMs->THP_PEG4_Azide Step 3: Azidation NaN3 EtOH, Reflux

Caption: Workflow for the three-step synthesis of this compound-Azide.

Materials and Reagents
ReagentSupplierGrade
Tetraethylene glycol (PEG4)Sigma-Aldrich≥99%
3,4-Dihydro-2H-pyran (DHP)Sigma-Aldrich97%
p-Toluenesulfonic acid monohydrate (p-TsOH)Sigma-Aldrich≥98.5%
Methanesulfonyl chloride (MsCl)Sigma-Aldrich≥99.7%
Triethylamine (Et3N)Sigma-Aldrich≥99.5%, distilled
Sodium Azide (NaN₃)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Ethanol (EtOH)Fisher ScientificAbsolute, 200 proof
Saturated aq. NaHCO₃Lab-prepared
Brine (Saturated aq. NaCl)Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificGranular

Safety Precaution: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[12] It can also form highly explosive heavy metal azides; never use metal spatulas for handling solid sodium azide.[13] All manipulations involving sodium azide powder or concentrated solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[14][15]

Experimental Protocol

Step 1: Synthesis of THP-O-PEG4-OH (Intermediate 1)

  • Rationale: The tetrahydropyranyl (THP) group is an excellent choice for protecting alcohols. It is introduced under mild acidic conditions and is stable to a wide range of non-acidic reagents, making it ideal for the subsequent mesylation and azidation steps.[10][11]

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tetraethylene glycol (1.0 eq.).

  • Dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0°C in an ice bath.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.1 eq.) dropwise.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield THP-O-PEG4-OH as a colorless oil.

Step 2: Synthesis of THP-O-PEG4-OMs (Intermediate 2)

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution by the azide ion.[16]

  • Dissolve THP-O-PEG4-OH (1.0 eq.) in anhydrous DCM in an oven-dried flask under an inert atmosphere. Cool to 0°C.

  • Add triethylamine (Et₃N) (1.5 eq.) dropwise. This base will neutralize the HCl generated during the reaction.

  • Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise. A white precipitate (triethylamine hydrochloride) will form.

  • Stir the reaction at 0°C for 2 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with DCM and wash sequentially with cold water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure without heating to yield the crude mesylate. This intermediate is typically used in the next step without further purification.

Step 3: Synthesis of THP-O-PEG4-N₃ (Final Product)

  • Rationale: The azide is introduced via an Sₙ2 reaction, where the azide ion displaces the mesylate leaving group. Using a polar protic solvent like ethanol and heating to reflux provides the necessary energy for the reaction to proceed efficiently.[16][17]

  • Dissolve the crude THP-O-PEG4-OMs (1.0 eq.) in absolute ethanol.

  • Add sodium azide (NaN₃) (3.0 eq.). (Caution: See safety warning above) .

  • Heat the mixture to reflux (approx. 80-85°C) and stir overnight (12-16 hours).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess sodium azide and other inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product, this compound-azide, by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to obtain a pure, colorless oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the THP, PEG, and the characteristic shift of the methylene group adjacent to the azide.

  • ¹³C NMR: To verify the carbon skeleton.

  • FT-IR: To detect the strong, characteristic azide (N₃) stretch at ~2100 cm⁻¹.

  • Mass Spectrometry (ESI-MS): To confirm the correct molecular weight.

Application in Copper-Catalyzed Click Chemistry (CuAAC)

The synthesized this compound-azide is now ready for use in a CuAAC reaction to conjugate with a terminal alkyne-bearing molecule.

CuAAC Reaction Mechanism

The CuAAC reaction is not a concerted cycloaddition. Instead, it proceeds through a multi-step pathway mediated by a copper(I) catalyst.[18][19] A widely accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst.[2][]

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide Cu(I)-C≡C-R' Cu_I->Cu_Acetylide Alkyne R'-C≡CH Alkyne->Cu_Acetylide -H+ Cupracycle Cupracycle Intermediate Cu_Acetylide->Cupracycle Azide R-N3 Azide->Cupracycle Triazolide Copper Triazolide Cupracycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Triazole 1,4-Triazole Product Triazolide->Triazole +H+

Caption: Simplified catalytic cycle for the CuAAC reaction.

Protocol for a Model CuAAC Reaction

This protocol describes the conjugation of this compound-azide to a model alkyne, Propargyl Alcohol.

Reagent Stock Solutions:

ReagentStock ConcentrationSolvent
This compound-azide100 mMDMSO
Propargyl Alcohol100 mMDMSO
Copper(II) Sulfate (CuSO₄·5H₂O)50 mMDeionized Water
Sodium Ascorbate1 MDeionized Water (Prepare Fresh)
THPTA Ligand100 mMDeionized Water

Rationale for Reagents:

  • Copper(II) Sulfate/Sodium Ascorbate: Copper(I) is the active catalyst, but it is prone to oxidation. A more stable Cu(II) salt is used, and the active Cu(I) species is generated in situ by reduction with sodium ascorbate.[20]

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalytic species, prevents its disproportionation, and accelerates the reaction.[20][21] It also helps protect sensitive biomolecules from damage by reactive oxygen species that can be generated.[22]

Experimental Workflow

CuAAC_Workflow cluster_1 CuAAC Reaction Protocol A 1. Combine Reactants - this compound-Azide - Alkyne Substrate - Buffer/Solvent B 2. Add Catalyst Pre-mix - CuSO4 - THPTA Ligand A->B C 3. Initiate Reaction Add fresh Sodium Ascorbate B->C D 4. Incubate Room Temp, 1-4h Protect from light C->D E 5. Work-up & Purify - Quench (optional) - Extraction / Chromatography D->E F 6. Analyze Product LC-MS, NMR E->F

Caption: Step-by-step workflow for a typical CuAAC experiment.

Step-by-Step Procedure:

  • In a microcentrifuge tube, add the following in order:

    • Reaction buffer (e.g., PBS or a t-BuOH/H₂O mixture) to reach the final desired volume.

    • This compound-azide stock solution (to a final concentration of 10 mM).

    • Propargyl Alcohol stock solution (to a final concentration of 12 mM, 1.2 eq.).

  • In a separate tube, prepare the catalyst pre-mix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 ratio is common. Let it stand for 2-3 minutes.

  • Add the catalyst pre-mix to the reaction tube. The final concentration of CuSO₄ should be 0.5-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration should be 5-10 mM.

  • Vortex the tube gently to mix. Incubate at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are then washed, dried, and concentrated.

  • The final triazole product can be purified by flash column chromatography.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield / No Reaction Inactive catalystPrepare sodium ascorbate solution fresh every time. Ensure the quality of the copper salt.
Oxygen interferenceDegas the reaction mixture with an inert gas (N₂ or Ar) before adding the catalyst and ascorbate.
Impure reagentsEnsure the purity of the azide and alkyne starting materials.
Side Product Formation Degradation of biomolecule (if applicable)Use a copper-chelating ligand like THPTA or TBTA.[20] Ensure the pH is neutral.
Dimerization of alkyne (Glaser coupling)Run the reaction under an inert atmosphere. Ensure sufficient reducing agent is present.

Conclusion

This compound-azide is a highly valuable chemical tool that combines the benefits of PEGylation with the efficiency and orthogonality of click chemistry. The synthetic and application protocols provided herein offer a reliable and reproducible framework for researchers. By following these detailed guidelines, scientists can confidently synthesize this linker and employ it in the construction of complex, well-defined molecular architectures for a wide array of applications in medicine, biology, and materials science.

References

Application Notes & Protocols: A Comprehensive Guide to the Conjugation of THP-PEG4-Alkyne with Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective conjugation of THP-PEG4-alkyne to azide-modified biomolecules. This document outlines the underlying chemical principles, provides step-by-step protocols, and offers insights into the characterization and purification of the resulting bioconjugates.

Introduction: The Power of Click Chemistry in Bioconjugation

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1][] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its exceptional reliability and bioorthogonality.[3][] This reaction forms a stable triazole linkage between an alkyne and an azide, two functional groups that are largely absent in biological systems, thus ensuring high specificity.[5][6]

The this compound-alkyne linker is a versatile reagent designed for bioconjugation applications. It comprises three key components:

  • A terminal alkyne group that participates in the CuAAC reaction.

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG4) that enhances the solubility and reduces the immunogenicity of the resulting conjugate.[7][8]

  • A tetrahydropyranyl (THP) protecting group that masks a hydroxyl group, which can be deprotected post-conjugation for further modification if desired.[9][10]

This guide will focus on the conjugation of this compound-alkyne to biomolecules that have been pre-functionalized with an azide group. This strategy is widely employed in drug delivery, diagnostics, and the development of novel therapeutics like antibody-drug conjugates (ADCs).[][3]

The Chemistry: Understanding the CuAAC Reaction

The CuAAC reaction is a highly efficient method for covalently linking two molecules.[11][12] The reaction involves the formation of a stable 1,2,3-triazole ring from an alkyne and an azide, catalyzed by a copper(I) species.[13][14] The accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered ring that rearranges to the stable triazole product.[13][15]

A key advantage of the CuAAC reaction is its bioorthogonality; neither the alkyne nor the azide functional groups react with naturally occurring functional groups in biomolecules, ensuring that the conjugation is highly specific.[1][16]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_products Product Alkyne R1-C≡CH (this compound-Alkyne) Cu_I_Complex Cu(I)-Ligand Complex Alkyne->Cu_I_Complex Forms Copper Acetylide Azide R2-N3 (Azide-Modified Biomolecule) Azide->Cu_I_Complex Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_II Cu_I->Cu_I_Complex Ligand Ligand (e.g., THPTA) Ligand->Cu_I Triazole R1-Triazole-R2 (Conjugated Biomolecule) Cu_I_Complex->Triazole Cycloaddition

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Pre-Conjugation: Preparation of Azide-Modified Biomolecules

Prior to conjugation with this compound-alkyne, the biomolecule of interest must be functionalized with an azide group. Several methods exist for introducing azides into biomolecules such as proteins, peptides, and nucleic acids.[17][18]

For Proteins:

  • Amine-reactive chemistry: N-Hydroxysuccinimide (NHS) esters of azide-containing molecules can react with the primary amines of lysine residues and the N-terminus of the protein.[7]

  • Incorporation of azido-amino acids: Unnatural amino acids containing azide groups, such as azidohomoalanine (AHA), can be incorporated into proteins during expression in auxotrophic host strains.[18]

For Oligonucleotides:

  • Direct synthesis: Azide-modified phosphoramidites can be incorporated at specific positions during solid-phase oligonucleotide synthesis.[19]

It is crucial to purify the azide-modified biomolecule to remove any unreacted labeling reagents before proceeding with the conjugation reaction.

Experimental Protocols

Materials and Reagents
ReagentRecommended SupplierNotes
This compound-alkyneCommercially AvailableStore at -20°C, protected from moisture.
Azide-Modified BiomoleculeUser-Prepared/PurchasedEnsure high purity.
Copper(II) Sulfate (CuSO₄)Sigma-AldrichPrepare a fresh stock solution in water.
Sodium AscorbateSigma-AldrichPrepare a fresh stock solution in water immediately before use.[20]
THPTA LigandCommercially AvailableTris(3-hydroxypropyltriazolylmethyl)amine; enhances reaction rate and protects the biomolecule.[21]
Degassed Buffer (e.g., PBS)N/ApH 7.0-7.5. Degas thoroughly to prevent oxidation of Cu(I).
Anhydrous DMSOSigma-AldrichFor dissolving this compound-alkyne.
Purification SuppliesVariesDesalting columns, dialysis tubing, or HPLC system.[22]
Step-by-Step Conjugation Protocol

This protocol is a general guideline and may require optimization based on the specific biomolecule.

  • Reagent Preparation:

    • Equilibrate this compound-alkyne and other reagents to room temperature before opening to prevent moisture condensation.[23]

    • Prepare a 10 mM stock solution of this compound-alkyne in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution is prone to oxidation and should be made fresh.[20]

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified biomolecule in degassed buffer to a final concentration of 1-5 mg/mL.

    • Add the this compound-alkyne stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the alkyne linker over the biomolecule is a good starting point.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA ligand stock solution in a 1:2 molar ratio. This premix helps to stabilize the copper catalyst.[24]

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM.[25]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.[7]

Conjugation_Workflow Start Start Prep_Biomolecule Dissolve Azide-Biomolecule in Degassed Buffer Start->Prep_Biomolecule Add_Alkyne Add this compound-Alkyne Prep_Biomolecule->Add_Alkyne Add_Catalyst Add Catalyst Premix Add_Alkyne->Add_Catalyst Prep_Catalyst Prepare CuSO4/THPTA Premix Prep_Catalyst->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temp (1-4 hours) Initiate_Reaction->Incubate Purify Purify Conjugate Incubate->Purify Characterize Characterize Final Product Purify->Characterize End End Characterize->End

Figure 2: Experimental workflow for the conjugation of this compound-alkyne to an azide-modified biomolecule.

Deprotection of the THP Group (Optional)

If the terminal hydroxyl group of the PEG linker is required for subsequent applications, the THP protecting group can be removed under mild acidic conditions.[9][26]

  • Deprotection Setup:

    • After purification of the conjugate, exchange the buffer to a mild acidic buffer (e.g., 0.1 M acetate buffer, pH 4.5-5.0).

    • Incubate the solution at room temperature or slightly elevated temperatures (e.g., 37°C) for 2-4 hours.

    • The progress of the deprotection can be monitored by mass spectrometry.

    • Once complete, neutralize the solution and perform a buffer exchange back to a neutral pH buffer.

Caution: The acidic conditions for THP deprotection may affect the stability of some biomolecules. It is essential to assess the compatibility of your biomolecule with these conditions.[27]

Purification and Characterization

Purification of the Bioconjugate

After the conjugation reaction, it is crucial to remove unreacted this compound-alkyne, copper catalyst, and other small molecules.[22][28]

Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on size.High resolution, can remove aggregates.Can lead to sample dilution.
Dialysis/Ultrafiltration Separation based on molecular weight cutoff.Simple, inexpensive, good for buffer exchange.Slow, may not completely remove all small molecules.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity.May require harsh organic solvents that can denature proteins.
Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation and determine the degree of labeling.[29][30]

Analytical TechniqueInformation Provided
SDS-PAGE Shift in molecular weight upon conjugation.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Confirms the mass of the conjugate, determines the number of attached linkers.[31]
UV-Vis Spectroscopy Can be used if the alkyne or azide partner has a chromophore.
HPLC (SEC or RP-HPLC) Assesses purity and can quantify the extent of conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive catalyst (Cu(I) oxidized to Cu(II)).Ensure all buffers are thoroughly degassed. Prepare sodium ascorbate solution fresh.[32]
Steric hindrance around the alkyne or azide.Increase reaction time or temperature. Increase the molar excess of the alkyne linker.
Inaccessible reactive groups on the biomolecule.Perform the reaction under denaturing conditions (if the biomolecule can be refolded).[24]
Biomolecule Precipitation Aggregation caused by copper ions.Use a copper-chelating ligand like THPTA. Ensure the copper concentration is not excessively high.[25]
Low solubility of the alkyne linker.Ensure the percentage of organic solvent (e.g., DMSO) is kept to a minimum (typically <10%).

Conclusion

The conjugation of this compound-alkyne to azide-modified biomolecules via the CuAAC reaction is a robust and efficient method for creating well-defined bioconjugates.[] By understanding the underlying chemistry and following the detailed protocols outlined in these application notes, researchers can successfully synthesize and characterize these valuable tools for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Introduction: Why Solubility Matters for Thp-peg4 Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the poor solubility of Thp-peg4 conjugates. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you overcome these common but often frustrating challenges.

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to enhance the aqueous solubility and improve the pharmacokinetic properties of molecules.[1][2][] The this compound linker, specifically, incorporates a tetrahydropyranyl (Thp) protecting group, which is stable under many conditions but can be removed under mild acid catalysis to reveal a reactive hydroxyl group.[4][5]

However, the final solubility of a this compound conjugate is not guaranteed by the presence of the hydrophilic PEG chain alone. The physicochemical properties of the conjugated molecule (e.g., a hydrophobic peptide, a small molecule drug) can dominate, leading to aggregation and precipitation.[6][7] This guide provides a systematic approach to diagnosing and solving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and why is it used?

A1: this compound is a linker molecule used in chemical synthesis and bioconjugation. It consists of three parts:

  • Thp (Tetrahydropyranyl) group: An acid-labile protecting group for an alcohol.[5] This allows for selective reactions at other parts of a molecule.

  • PEG4: A short chain of four polyethylene glycol units. The PEG chain is hydrophilic, flexible, and biocompatible, which generally helps to increase the water solubility of the conjugate.[8][9]

  • Terminal functional group: Often a hydroxyl group that is revealed after Thp deprotection, or another reactive group for conjugation.

It is used to link two molecules together, for instance, a small molecule drug to a protein or antibody, often with the goal of improving the drug's solubility and in vivo stability.[10]

Q2: I thought PEGylation was supposed to increase solubility. Why is my conjugate insoluble?

A2: This is a common and valid question. While PEGylation is a powerful strategy to enhance solubility, its success depends on the balance between the hydrophilic PEG chain and the properties of the conjugated payload.[7][11] Poor solubility often arises when:

  • The conjugated molecule is highly hydrophobic: Many potent therapeutic payloads are inherently hydrophobic. If the hydrophobicity of the payload is strong enough, it can overwhelm the solubilizing effect of the relatively short PEG4 chain.[6]

  • The overall conjugate has a net neutral charge near the buffer pH: Molecules are often least soluble at their isoelectric point (pI), where their net charge is zero, as this can promote aggregation.[12]

  • Incomplete Deprotection: If the Thp group is not completely removed, its presence can contribute to the overall hydrophobicity of the conjugate population.[4][13]

  • Intermolecular Interactions: The conjugate may self-associate through hydrogen bonding or π-π stacking, leading to the formation of insoluble aggregates.[14]

Q3: What are the first signs of a solubility problem?

A3: The signs can range from obvious to subtle:

  • Visible Precipitation: You may see solid particles, cloudiness, or a pellet after centrifugation.

  • Solution Opalescence or Turbidity: The solution is not perfectly clear, indicating the formation of colloidal aggregates.

  • Inconsistent Concentration Readings: Measurements (e.g., via UV-Vis spectroscopy) may be variable and highly dependent on whether the sample was recently mixed, indicating the presence of suspended, non-dissolved material.[15]

  • Gel Formation: In some cases, highly concentrated or aggregated samples can form a gel-like substance.

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving solubility issues.

Issue 1: My lyophilized this compound conjugate fails to dissolve in my standard aqueous buffer (e.g., PBS).

This is the most common challenge. The approach is to find a solvent system that can effectively solvate the entire conjugate.

Diagram: Systematic Troubleshooting Workflow

G A Poor Solubility Observed (Precipitation, Cloudiness) B Step 1: Characterize the Conjugate A->B Start Here C Analyze Physicochemical Properties (pI, Hydrophobicity of Payload) B->C D Step 2: Systematic Solvent & Buffer Screening C->D Inform Strategy E Protocol 1: Organic Co-Solvent Titration D->E F Protocol 2: pH & Buffer Optimization D->F G Protocol 3: Use of Solubility-Enhancing Excipients D->G H Step 3: Re-evaluate Conjugation & Purification D->H If screening fails K Soluble Conjugate Achieved E->K Success F->K Success G->K Success I Check for Incomplete Thp Deprotection H->I J Assess Aggregation During Purification/Lyophilization H->J I->D Redo Deprotection & Re-screen J->D Modify Protocol & Re-screen

Caption: A systematic workflow for troubleshooting poor conjugate solubility.

Potential Cause A: High Hydrophobicity of the Conjugated Payload
  • The "Why": The hydrophobic core of your payload molecule repels water, driving the conjugates to aggregate to minimize the energetically unfavorable interaction with the aqueous environment. The hydrophilic PEG4 chain is simply not potent enough to counteract this effect.[6][]

  • Solution: Use of an Organic Co-Solvent

    The standard strategy is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent and then slowly dilute this stock solution into the desired aqueous buffer.[17]

    Protocol 1: Stepwise Solubilization Using an Organic Co-Solvent
    • Select an Organic Solvent: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and common first choice. Other options include dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[18][19]

    • Prepare a Concentrated Stock: Weigh a small, known amount of your lyophilized conjugate. Add a minimal volume of the chosen organic solvent (e.g., 20-50 µL of DMSO) to create a high-concentration stock solution (e.g., 10-20 mg/mL). Gently vortex or pipette to mix until fully dissolved. The solution should be completely clear.

    • Perform Stepwise Dilution: This is the critical step. Add the concentrated organic stock solution drop-by-drop into your vigorously stirring aqueous buffer. Adding the stock to the buffer (and not the other way around) prevents the conjugate from crashing out of solution due to localized high concentrations.

    • Observe and Optimize: If the solution remains clear, you have successfully solubilized your conjugate. If it becomes turbid, the final concentration or the percentage of organic solvent is too high. You may need to target a lower final concentration or test a different co-solvent.

Potential Cause B: pH is Too Close to the Conjugate's Isoelectric Point (pI)
  • The "Why": At the isoelectric point (pI), a molecule has no net electrical charge. The lack of electrostatic repulsion between molecules allows van der Waals forces and hydrophobic interactions to dominate, leading to aggregation and precipitation.[12]

  • Solution: pH and Buffer Optimization

    By adjusting the pH of the buffer to be at least 1-2 units away from the pI of the conjugate, you can ensure that the molecules carry a net positive or negative charge, promoting electrostatic repulsion and enhancing solubility.[19][20]

    Table 1: pH Adjustment Strategy Based on Conjugate pI
If the Conjugate is...Calculated pIRecommended Buffer pHRationale
Basic > 7.0pH 4.0 - 6.0At a pH below the pI, the conjugate will have a net positive charge.
Acidic < 7.0pH 7.5 - 9.0At a pH above the pI, the conjugate will have a net negative charge.
Issue 2: My conjugate dissolves initially but precipitates over time or upon freeze-thaw.

This indicates a stability problem, where the conjugate is kinetically trapped in a soluble state but thermodynamically driven to aggregate.

Potential Cause: Unfavorable Buffer Components or Ionic Strength
  • The "Why": Buffer components can interact directly with your conjugate. For example, phosphate buffers can sometimes lead to precipitation, especially with divalent cations.[15][21] The ionic strength (salt concentration) also modulates electrostatic interactions; some proteins require a certain salt concentration (e.g., 150 mM NaCl) to remain soluble ("salting in"), while very high concentrations can cause precipitation ("salting out").[15]

  • Solution: Use of Solubility-Enhancing Excipients

    Excipients are additives that can help stabilize the conjugate in solution.

    Protocol 3: Screening Solubility-Enhancing Excipients
    • Identify Potential Excipients: Based on the properties of your conjugate, select a few excipients to screen.

    • Prepare Stock Solutions: Prepare concentrated stock solutions of these excipients in your optimal buffer from Protocol 2.

    • Test Formulations: Prepare your conjugate solution as before, but add the excipient to the final buffer at a typical working concentration (see Table 2).

    • Assess Stability: Monitor the samples over time at different temperatures (e.g., 4°C, RT) and through at least one freeze-thaw cycle. Check for any signs of precipitation.

    Table 2: Common Solubility-Enhancing Excipients
ExcipientTypical ConcentrationMechanism of ActionBest For...
L-Arginine 50 - 250 mMActs as a "hydrophilic shield," suppressing protein-protein aggregation.[15]Protein/antibody conjugates.
Sucrose/Trehalose 5% - 10% (w/v)Stabilizes the native structure through preferential exclusion, also acts as a cryoprotectant.General stability, freeze-thaw protection.
Polysorbate 20/80 0.01% - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and stabilize hydrophobic regions.Preventing aggregation over time.
Glycerol 5% - 20% (v/v)Increases solvent viscosity and stabilizes the protein structure.Long-term storage, cryoprotection.
Issue 3: Solubility issues persist despite formulation changes.

If the above strategies fail, the problem may lie in the conjugate itself, stemming from the synthesis or purification process.

Potential Cause: Incomplete Thp Group Deprotection
  • The "Why": The Thp group is relatively hydrophobic.[4] If a significant portion of your conjugate population retains this protecting group, it will increase the overall hydrophobicity and propensity to aggregate. The deprotection reaction is an equilibrium process and may not go to completion.[22]

  • Solution: Verify and Optimize Deprotection

    The Thp group is typically removed under acidic conditions.[4][5] You must verify its removal analytically (e.g., via LC-MS) and optimize the reaction if necessary.

    Protocol 4: Thp Deprotection and Verification
    • Standard Deprotection: A common method is to treat the Thp-protected compound with an acid such as trifluoroacetic acid (TFA) in a suitable solvent. A typical condition is 2% TFA in dichloromethane (CH₂Cl₂).[4]

    • Reaction: Dissolve the Thp-protected conjugate in the acidic solution and stir at room temperature. Reaction times can vary from 30 minutes to several hours.

    • Quenching and Removal: Neutralize the acid carefully (e.g., with a mild base like pyridine or by evaporation if the acid is volatile like TFA).

    • Verification: Analyze the product using LC-MS. Compare the mass spectrum to the theoretical masses of the protected precursor and the fully deprotected product. The absence of the precursor mass peak confirms complete deprotection.

    • Optimization: If deprotection is incomplete, you can try increasing the reaction time, the acid concentration, or using a different acid system like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[4]

Diagram: Impact of Components on Conjugate Solubility

Caption: Factors influencing the final solubility of the conjugate.

References

Side reactions in Thp-peg4 click chemistry and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for THP-PEG4 click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the nuances of using THP-protected PEG linkers in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, ensuring high yields and purity in your conjugates.

Part 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Triazole Product

Question: I am performing a click reaction with a this compound-alkyne and an azide-containing molecule, but I am observing very low to no formation of my desired product. What could be the issue?

Answer: Low or no yield in a CuAAC reaction can be attributed to several factors, primarily revolving around the stability of the THP protecting group and the integrity of the catalytic system.

Potential Cause 1: Premature Cleavage of the THP Group

The tetrahydropyranyl (THP) group is an acetal that is sensitive to acidic conditions.[1][2][3] If the reaction environment becomes even mildly acidic, the THP group can be cleaved, revealing the hydroxyl group. This uncapped PEG linker will not participate in the click reaction, thus lowering your yield.

Solutions:

  • pH Control: Ensure your reaction buffer is maintained between pH 7 and 8. The CuAAC reaction is tolerant to a pH range of 4 to 12, but the THP group's stability is compromised at lower pH values.[4]

  • Reagent Purity: Verify that your starting materials and solvents are free from acidic impurities. For instance, some commercial sources of Pd/C catalyst, if used in a prior step and carried over, can contain acidic residues that facilitate THP cleavage.[5]

  • Avoid Acidic Workups: During purification, avoid exposure to acidic conditions until you are intentionally deprotecting the THP group.

Potential Cause 2: Inactivation of the Copper(I) Catalyst

The active catalyst in CuAAC is Cu(I).[6] This oxidation state is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7]

Solutions:

  • Deoxygenate Solvents: Before starting the reaction, thoroughly degas all solvents and buffers by bubbling with an inert gas like argon or nitrogen.[8]

  • Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate, to maintain a sufficient concentration of Cu(I). Prepare the sodium ascorbate solution fresh for each experiment as it can degrade over time.[8][9]

  • Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox or using a Schlenk line can significantly improve yields by minimizing oxygen exposure.[8]

Potential Cause 3: Suboptimal Reagent Concentration or Order of Addition

The concentration of reactants and the order in which they are added are critical for an efficient reaction.

Solutions:

  • Catalyst Concentration: For bioconjugation, a final copper concentration in the range of 50-250 µM is often optimal.[10]

  • Order of Addition: A recommended practice is to first mix the copper(II) sulfate with a stabilizing ligand (e.g., THPTA), add this to your azide and alkyne substrates, and then initiate the reaction by adding the fresh sodium ascorbate solution.[6][11]

Issue 2: Presence of Unexpected Byproducts

Question: My reaction is yielding multiple products, complicating purification and analysis. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common challenge in CuAAC reactions. Understanding their origin is key to mitigating their formation.

Potential Cause 1: Alkyne Homocoupling (Glaser Coupling)

In the presence of oxygen and Cu(II) ions, terminal alkynes can undergo oxidative homocoupling to form a diacetylene byproduct (Glaser coupling).[6][12] This side reaction consumes your alkyne starting material and introduces impurities.

Solutions:

  • Maintain a Reducing Environment: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state.[4]

  • Minimize Oxygen: As with preventing catalyst deactivation, deoxygenating your reaction mixture is crucial to suppress this side reaction.[13]

Potential Cause 2: Side Reactions Involving Biomolecules

If you are working with sensitive biomolecules like proteins or peptides, the combination of copper and ascorbate can generate reactive oxygen species (ROS). These can lead to the oxidation of amino acid residues such as methionine, cysteine, and histidine.[7]

Solutions:

  • Use a Stabilizing Ligand: A water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. It chelates the copper ion, protecting it from oxidation and also acting as a sacrificial reductant to protect the biomolecule from oxidative damage. A 5-fold excess of ligand to copper is a common practice.[6][10][14]

  • Control Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to minimize prolonged exposure of the biomolecule to the reaction conditions.

Potential Cause 3: Diastereomer Formation

The introduction of a THP group onto a chiral alcohol creates a new stereocenter, leading to a mixture of diastereomers.[1][2] While not a side reaction in the traditional sense, this can complicate analysis by NMR and chromatography, appearing as multiple closely related peaks.

Solution:

  • Analytical Characterization: Be aware of this possibility during characterization. Techniques like HPLC may show broadened or multiple peaks corresponding to the diastereomers.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the THP group in this compound linkers?

A1: The tetrahydropyranyl (THP) group serves as a protecting group for a hydroxyl functionality. In the context of a this compound-alkyne or azide, it masks a hydroxyl group that might otherwise interfere with other synthetic steps or be a site for unwanted side reactions. It is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to reveal the hydroxyl group for further modification.[1][15]

Q2: Under what specific conditions are THP ethers stable and unstable?

A2:

  • Stable: THP ethers are generally stable to strongly basic conditions (e.g., organometallics, metal hydrides), acylating and alkylating reagents, and many oxidizing and reducing agents.[15][16]

  • Unstable: They are labile under acidic conditions. Cleavage can occur with mild acids like acetic acid or even on silica gel during chromatography if the silica is not neutralized.[17][18]

ConditionTHP Ether StabilityReference
Strongly Basic (e.g., LDA, NaOH) Stable[1]
Organometallics (e.g., Grignard) Stable[1]
Mild to Strong Acid (e.g., TFA, HCl) Unstable (Cleaved)[17]
Lewis Acids Unstable (Cleaved)[1]
Pd/C Hydrogenation Potentially Unstable[5]

Q3: Why is a stabilizing ligand like THPTA recommended for bioconjugation reactions?

A3: For reactions involving biological molecules in aqueous media, a stabilizing ligand like THPTA is crucial for several reasons:

  • Solubility: THPTA is water-soluble, which helps to keep the copper catalyst in solution.[14]

  • Catalyst Protection: It chelates and stabilizes the active Cu(I) catalyst, preventing its oxidation to inactive Cu(II) and disproportionation.[6]

  • Reaction Acceleration: The ligand can accelerate the rate of the click reaction.[19]

  • Biomolecule Protection: It acts as a sacrificial reductant, protecting sensitive biomolecules from damage by reactive oxygen species that can be generated by the copper/ascorbate system.[10]

Q4: How can I monitor the progress of my this compound click chemistry reaction?

A4: The choice of analytical technique depends on the nature of your substrates and product.

  • Thin Layer Chromatography (TLC): Useful for small molecule reactions. You can monitor the disappearance of the limiting starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique. It allows you to monitor the depletion of reactants and the formation of the product, confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the conversion by monitoring peak areas. Both reversed-phase (RP-HPLC) and size-exclusion (SEC-HPLC) can be employed depending on the molecules involved.[20]

Q5: What is the best way to purify the final product?

A5: Purification strategies depend on the scale of the reaction and the properties of the product.

  • For Small Molecules: Flash column chromatography on silica gel is common. It's advisable to add a small amount of a non-acidic base like triethylamine (~1-2%) to the eluent to prevent on-column cleavage of the THP group.[18]

  • For Bioconjugates (e.g., proteins, antibodies): Size-Exclusion Chromatography (SEC) is ideal for removing excess small molecule reagents like the PEG linker, catalyst, and ligand. Dialysis or tangential flow filtration can also be effective for larger biomolecules.[21][22]

Part 3: Visualizations and Protocols

Diagrams

CuAAC_Catalytic_Cycle cluster_0 Catalyst Activation cluster_1 Click Reaction Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide + R1-Alkyne Alkyne R1-Alkyne Alkyne->CuAcetylide Azide R2-Azide TriazoleProduct 1,4-Disubstituted Triazole Azide->TriazoleProduct CuAcetylide->TriazoleProduct + R2-Azide TriazoleProduct->CuI Product Release (Regenerates Catalyst)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Low Yield or Byproducts Observed CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckTHP Check THP Stability CheckCatalyst->CheckTHP No Issue SolutionCatalyst Degas Solvents Use Fresh Ascorbate Add Ligand (THPTA) CheckCatalyst->SolutionCatalyst Issue Found CheckConditions Check Reaction Conditions CheckTHP->CheckConditions No Issue SolutionTHP Verify pH (7-8) Check Reagent Purity Neutralize Purification Media CheckTHP->SolutionTHP Issue Found SolutionConditions Optimize Concentrations Verify Order of Addition Monitor Reaction Time CheckConditions->SolutionConditions Issue Found Success Improved Yield and Purity SolutionCatalyst->Success SolutionTHP->Success SolutionConditions->Success

Caption: A decision tree for troubleshooting common issues in this compound click chemistry.

Experimental Protocol: General Procedure for this compound Click Chemistry

This protocol provides a general guideline. Optimal conditions, particularly concentrations and reaction times, may need to be determined empirically for your specific substrates.

1. Reagent Preparation:

  • Substrates: Prepare stock solutions of your this compound-alkyne and azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or a water/co-solvent mixture).

  • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Ligand (THPTA): Prepare a 100 mM stock solution of THPTA in deionized water.[14]

  • Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use. [8]

2. Reaction Setup:

  • In a reaction vessel, combine the this compound-alkyne (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in your chosen reaction buffer/solvent system.

  • Deoxygenate: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

3. Catalyst Addition and Reaction Initiation:

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:Ligand is recommended.[21] For example, for a 1 mL final reaction volume to achieve 100 µM Cu, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly and let it stand for 1-2 minutes.

  • Add the catalyst premix to the deoxygenated reaction mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Cap the reaction vessel and stir at room temperature. Protect from light if any of your components are light-sensitive.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed (typically 1-12 hours).

  • Once complete, the reaction can be quenched by adding EDTA to chelate the copper or proceed directly to purification.

  • Purify the conjugate using an appropriate method as described in the FAQ section (e.g., HPLC, SEC, or dialysis).

References

Stability issues with Thp-peg4 linkers in aqueous solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thp-peg4 Linker Stability

This guide is designed for researchers, scientists, and drug development professionals who are utilizing Tetrahydropyranyl (Thp)-polyethylene glycol (peg) linkers in their experimental workflows, particularly in the context of Antibody-Drug Conjugates (ADCs). We will address common stability challenges encountered in aqueous solutions and provide expert-driven troubleshooting strategies to ensure the integrity and performance of your conjugates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and stability of this compound linkers.

Q1: What is a this compound linker and what is its primary function?

A this compound linker is a chemical tool used to connect two molecules, typically a targeting moiety like an antibody and a payload like a small molecule drug.[1] It consists of three key components:

  • Tetrahydropyranyl (Thp) group: This is an acid-labile protecting group for an alcohol, forming a Thp-ether.[2][3] Its primary function is to act as a stable cap under neutral or basic conditions, which can be selectively removed under acidic conditions to release the payload.[4][5]

  • PEG4 spacer: This is a short chain of four polyethylene glycol units. Its purpose is to increase the overall hydrophilicity and solubility of the linker-payload complex in aqueous environments, which can be critical for mitigating aggregation issues with hydrophobic drugs.[6][7]

  • Reactive handle: The other end of the linker possesses a functional group (e.g., an NHS ester, maleimide) for covalent attachment to the antibody or payload.

Q2: What are the main stability concerns when working with this compound linkers in aqueous solutions?

The principal stability concern is the acid-catalyzed hydrolysis of the Thp-ether bond.[4][8] Thp-ethers are a type of acetal, which are known to be stable under neutral and basic conditions but readily cleave in the presence of acid.[2][9] This premature cleavage can lead to off-target drug release, compromising the efficacy and safety of a therapeutic conjugate like an ADC.[][11][12]

Q3: How does pH directly impact the stability of the Thp-ether linkage?

The stability of the Thp-ether is critically dependent on pH. The rate of hydrolysis increases significantly as the pH drops into the acidic range. This is because the mechanism of cleavage requires protonation of one of the ether oxygens to initiate the reaction.[4]

pH RangeStability of Thp-etherRationale
< 6.0 (Acidic) Labile / Unstable The acetal is readily protonated, leading to rapid hydrolysis and cleavage.[2][5]
7.0 - 8.5 (Neutral) Stable Insufficient proton concentration to initiate significant hydrolysis. Ideal for storage and circulation.[3]
> 8.5 (Basic) Highly Stable The Thp-ether is resistant to base-catalyzed hydrolysis.[2][8]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides in-depth, cause-and-effect troubleshooting for specific problems you may encounter during your experiments.

Diagram: this compound Linker in an ADC Construct

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker This compound Linker Antibody Antibody (mAb) PEG4 PEG4 Spacer (Solubility Enhancer) Antibody->PEG4 Conjugation Site Thp Thp Group (Acid-Labile Trigger) Thp->PEG4 Thp-ether (Acid Cleavable) Payload Payload (Drug) PEG4->Payload

Caption: Structure of a this compound linker connecting a payload to an antibody.

Issue 1: I am observing premature cleavage of my payload during storage or in plasma stability assays.

  • Question: My analysis by LC-MS and RP-HPLC shows a significant amount of free payload well before it should be released. What is causing this instability?

  • Answer & Scientific Rationale: The most probable cause is that your aqueous buffer system is inadvertently acidic (pH < 6.5). The Thp-ether linkage is an acetal, and its stability is highly sensitive to acid.[3][13] The cleavage mechanism is initiated by the protonation of the ether oxygen, which makes the C-O bond susceptible to breaking, forming a highly stabilized oxocarbenium ion intermediate. This intermediate then rapidly reacts with water to release the payload.[4] Even a slightly acidic buffer can catalyze this reaction over time, leading to what appears as premature payload release.

  • Troubleshooting & Validation Protocol:

    • Verify Buffer pH: Immediately measure the pH of all stock solutions, formulation buffers, and assay media. Do not rely on the theoretical pH; buffers can change over time due to CO₂ absorption or improper preparation.

    • Adjust to Neutral/Slightly Basic pH: Reformulate your buffers to a stable range of pH 7.2-8.0. A common choice is a phosphate-buffered saline (PBS) at pH 7.4.

    • Conduct a Time-Course Stability Study: Incubate your this compound conjugate in the pH-corrected buffer. Take aliquots at various time points (e.g., 0, 24, 48, 72 hours) and analyze them by RP-HPLC or LC-MS to quantify the percentage of intact conjugate versus free payload.[][14]

    • Self-Validation: A stable baseline of intact conjugate in the pH-corrected buffer, compared to a declining baseline in the original buffer, validates that acidic pH was the root cause.

Diagram: Acid-Catalyzed Hydrolysis of a Thp-Ether

cluster_hydrolysis Hydrolysis Mechanism start Thp-O-Payload (Stable Acetal) protonation Protonation (Thp-O(H+)-Payload) start->protonation + H+ (Acidic pH) intermediate Oxocarbenium Ion (Stabilized Intermediate) protonation->intermediate Rate-Limiting Step cleavage Cleaved Payload + Thp-Hemiacetal intermediate->cleavage + H2O

Caption: The mechanism of acid-catalyzed cleavage of the Thp-ether linkage.

Issue 2: My ADC conjugate is aggregating after payload conjugation.

  • Question: After conjugating my this compound-payload, I'm observing high molecular weight species in my SEC analysis and visible precipitation. Why is this happening?

  • Answer & Scientific Rationale: ADC aggregation is a common challenge, often driven by an increase in the overall hydrophobicity of the antibody after conjugation.[15][16][17] While the PEG4 component of the linker is designed to enhance solubility, highly hydrophobic payloads can still create surface patches on the antibody that promote self-association and aggregation.[6][16] Other factors include using a buffer pH that is too close to the antibody's isoelectric point (pI), where it has minimal solubility, or the presence of residual organic solvents used to dissolve the payload-linker.[16][17]

  • Troubleshooting & Validation Protocol:

    • Optimize Drug-to-Antibody Ratio (DAR): A high DAR is a primary driver of hydrophobicity-induced aggregation.[15][17] If possible, target a lower average DAR (e.g., 2-4) and assess if aggregation is reduced.

    • Formulation Screening: The buffer composition is critical. Screen a panel of buffers with varying pH (well away from the antibody's pI) and ionic strengths. Consider including excipients like polysorbate 20/80 or arginine, which are known to reduce protein aggregation.

    • Control Organic Solvent Levels: Ensure that any organic solvent (like DMSO) used to dissolve the payload-linker is kept to a minimum in the final reaction volume (typically <10%) and is effectively removed during purification.

    • Self-Validation: Characterize your ADC pre- and post-optimization using Size-Exclusion Chromatography (SEC) to quantify monomer vs. aggregate content and Dynamic Light Scattering (DLS) to measure the size distribution.[15][18] A significant increase in the monomer percentage validates your mitigation strategy.

Diagram: Troubleshooting Workflow for Premature Cleavage

start Issue: Premature Payload Cleavage Observed check_ph 1. Measure pH of all Aqueous Solutions start->check_ph ph_ok Is pH in 7.2-8.0 range? check_ph->ph_ok adjust_ph 2. Adjust Buffers to pH 7.2-8.0 ph_ok->adjust_ph No re_test 3. Re-run Stability Assay ph_ok->re_test Yes adjust_ph->re_test resolved Problem Resolved: Cleavage is Mitigated re_test->resolved other_causes Investigate Other Causes (e.g., Enzymatic Degradation) re_test->other_causes If issue persists

Caption: A logical workflow for troubleshooting premature payload cleavage.

Part 3: Key Experimental Protocols

Protocol 1: Monitoring this compound Linker Stability by RP-HPLC

This protocol allows for the separation and quantification of the intact ADC, free payload, and other potential fragments based on hydrophobicity.

  • System Preparation:

    • Column: C4 or C8 reverse-phase column suitable for protein analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detector: UV detector set to 280 nm (for the antibody) and a wavelength appropriate for the payload.

  • Sample Preparation:

    • Incubate the this compound conjugate under the desired test condition (e.g., in a specific buffer at 37°C).

    • At each time point, withdraw an aliquot (e.g., 20 µg). If necessary, stop the reaction by flash freezing or adding a quenching buffer.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-45 minutes.

    • Hold at 95% B for 5 minutes to elute all components.

  • Data Analysis:

    • The intact conjugate will typically elute as one or more peaks (due to different DAR species). The smaller, often more hydrophobic, free payload will have a longer retention time.

    • Integrate the peak areas for the intact conjugate and the free payload.

    • Calculate the percentage of intact conjugate at each time point to determine the stability profile.

Protocol 2: Assessing ADC Aggregation by Size-Exclusion Chromatography (SEC)

This is the gold-standard method for separating and quantifying protein monomers, dimers, and higher-order aggregates.

  • System Preparation:

    • Column: SEC column with a pore size appropriate for IgG antibodies (e.g., 300 Å).

    • Mobile Phase: An isocratic buffer, typically the formulation buffer (e.g., PBS, pH 7.4). The flow rate should be low (e.g., 0.5 mL/min) to ensure proper separation.

    • Detector: UV detector at 280 nm.

  • Sample Preparation:

    • Dilute the ADC sample in the mobile phase to a concentration within the linear range of the detector (e.g., 0.5 - 1.0 mg/mL).

    • Filter the sample through a low-binding 0.22 µm filter if any visible particulates are present.

  • Chromatography:

    • Equilibrate the column with at least two column volumes of mobile phase.

    • Inject a defined volume of the sample (e.g., 20-50 µL).

    • Run the isocratic method for a sufficient time to allow all species to elute (typically 20-30 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the high molecular weight (HMW) species/aggregates, the main monomer peak, and any low molecular weight (LMW) fragments.

    • Integrate the area of all peaks.

    • Calculate the percentage of monomer using the formula: (Monomer Peak Area / Total Peak Area) * 100. An ideal preparation should have >95% monomer.

References

Technical Support Center: Optimizing THP Deprotection of Thp-peg4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the efficiency of tetrahydropyranyl (THP) deprotection in Thp-peg4 linkers. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during this critical step in your synthetic workflows.

Introduction to THP Deprotection in PEG Linkers

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and general stability under a variety of non-acidic conditions.[1] In the context of polyethylene glycol (PEG) linkers like this compound, the THP group masks the terminal hydroxyl functionality, allowing for selective modification of the other end of the linker. The subsequent removal of the THP group is a crucial step to liberate the hydroxyl group for further conjugation or functionalization. This deprotection is typically achieved through acid-catalyzed hydrolysis.[1][2]

While seemingly straightforward, the deprotection of this compound can present challenges related to reaction efficiency, side product formation, and purification of the polar, water-soluble PEG4-alcohol product. This guide will provide you with the technical insights and practical solutions to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the THP deprotection of this compound in a question-and-answer format.

Question 1: My THP deprotection reaction is sluggish or incomplete, even after extended reaction times. What could be the cause and how can I fix it?

Answer:

Incomplete deprotection is a common issue that can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Acid Catalyst: The concentration of the acid catalyst is critical. If it is too low, the reaction will proceed slowly.

    • Solution: Carefully increase the amount of the acid catalyst. For sensitive substrates where harsh conditions are a concern, consider a stepwise addition of the catalyst while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Inappropriate Solvent System: The choice of solvent can significantly impact the reaction rate. A solvent system that does not adequately dissolve both the substrate and the catalyst can lead to a sluggish reaction.

    • Solution: A common and effective solvent system for THP deprotection is a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).[2] This mixture provides a protic, acidic environment and ensures the solubility of the PEG linker. Alternatively, using an alcohol like methanol or ethanol with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) can also be effective.[3]

  • Low Reaction Temperature: Like most chemical reactions, the rate of THP deprotection is temperature-dependent.

    • Solution: If you are running the reaction at room temperature, consider gently heating the reaction mixture to 40-50 °C. However, be cautious, as excessive heat can lead to side reactions, especially with sensitive substrates.

Question 2: I'm observing the formation of unexpected byproducts in my reaction mixture. What are they and how can I avoid them?

Answer:

The formation of byproducts is often linked to the reactive carbocation intermediate generated during the deprotection mechanism.[3]

  • Solvent Adducts: If you are using an alcohol (e.g., methanol, ethanol) as a solvent, it can act as a nucleophile and attack the carbocation intermediate, leading to the formation of a methyl or ethyl ether of the THP ring.[3]

    • Solution: To minimize this, use a solvent system containing water, such as the acetic acid/THF/water mixture. Water will quench the carbocation to form a hemiacetal which is in equilibrium with the desired 5-hydroxypentanal.

  • PEG Chain Degradation: While generally stable, PEG chains can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[4]

    • Solution: Employ milder acidic conditions. Using a weaker acid like pyridinium p-toluenesulfonate (PPTS) or a solid-supported acid catalyst like Amberlyst-15 can provide a more controlled reaction environment.[2] Always monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures.

Question 3: I'm struggling with the work-up and purification of my deprotected PEG4-alcohol. It seems to be lost during aqueous extraction.

Answer:

The high polarity and water solubility of the deprotected PEG4-alcohol make its purification challenging, as it can readily partition into the aqueous phase during standard work-ups.[5]

  • Problem: Loss of product during aqueous extraction.

    • Solution 1: Solvent Evaporation: Before work-up, remove the reaction solvents (e.g., THF, methanol) under reduced pressure. This will concentrate your product and minimize its loss during subsequent extractions.[5]

    • Solution 2: Salting Out: After neutralizing the reaction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the PEG4-alcohol and promoting its partitioning into the organic layer.

    • Solution 3: Alternative Extraction Solvents: For highly polar products, standard extraction solvents like ethyl acetate may not be effective. A mixture of chloroform and isopropanol (e.g., 3:1) can be a more effective solvent for extracting polar compounds from aqueous solutions.[5]

  • Problem: Difficulty with chromatographic purification.

    • Solution: Due to the polar nature of short PEG chains, they can streak on silica gel columns.

      • TLC and Column Eluent: A common eluent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or chloroform and methanol. Start with a low percentage of methanol and gradually increase the polarity. Adding a small amount of ammonium hydroxide to the eluent can sometimes improve the peak shape for polar, hydroxyl-containing compounds.[6]

      • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be a more effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mild acidic conditions for THP deprotection of this compound?

For substrates that are sensitive to strong acids, several milder options are available:

  • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol): PPTS is a milder alternative to p-TsOH and is effective for deprotection at room temperature or with gentle heating.[3]

  • Acetic Acid/THF/Water: A mixture of acetic acid, THF, and water (e.g., 3:1:1) provides a buffered acidic environment that is often sufficient for deprotection without causing significant side reactions.[2]

  • Solid-Supported Acids: Resins like Amberlyst-15 can be used as a heterogeneous acid catalyst. The advantage is that the catalyst can be easily filtered off after the reaction, simplifying the work-up.[2]

Q2: How can I monitor the progress of my THP deprotection reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction. The deprotected PEG4-alcohol will be significantly more polar than the starting this compound.

    • Eluent System: A mixture of DCM/MeOH or Ethyl Acetate/Hexane can be used. You will need to experiment to find the optimal ratio. For example, starting with 95:5 DCM/MeOH and adjusting as needed.

    • Visualization: The starting material and product are often not UV-active. Staining with potassium permanganate (KMnO4) or p-anisaldehyde solution followed by gentle heating will visualize the spots. The deprotected alcohol should have a much lower Rf value (closer to the baseline) than the THP-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. You can track the disappearance of the starting material and the appearance of the product by their respective mass-to-charge ratios (m/z).

    • Expected m/z:

      • This compound (C11H22O5): [M+Na]+ ≈ 257.14

      • PEG4-alcohol (C8H18O5): [M+Na]+ ≈ 217.10

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the completion of the reaction by observing the disappearance of the characteristic signals of the THP group and the appearance of the hydroxyl proton signal.

Q3: What are the potential side reactions during THP deprotection?

The primary side reaction involves the formation of a resonance-stabilized carbocation intermediate upon cleavage of the THP ether. This carbocation can be trapped by nucleophilic solvents. For instance, if methanol is used as the solvent, it can attack the carbocation to form a methyl-substituted THP ether byproduct.[3] Using water in the reaction mixture helps to minimize this by quenching the carbocation to form 5-hydroxypentanal.[3]

Q4: How should I store the deprotected PEG4-alcohol?

Short-chain PEG alcohols are generally stable. However, due to their hygroscopic nature, it is best to store them in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration at 2-8 °C is recommended.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of this compound

This protocol utilizes a common and effective method for THP deprotection.

Materials:

  • This compound

  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Dichloromethane (DCM) or Chloroform/Isopropanol (3:1)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetic acid, THF, and water (3:1:1 v/v/v). A typical concentration is 0.1-0.2 M.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using 9:1 DCM/MeOH as eluent and staining with KMnO4). The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM or a 3:1 mixture of chloroform/isopropanol (3 x 20 mL for a small-scale reaction).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude PEG4-alcohol.

  • Purify the crude product by flash column chromatography on silica gel using a DCM/MeOH gradient.

Protocol 2: Mild Deprotection using PPTS

This protocol is suitable for substrates that may be sensitive to stronger acidic conditions.

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol (0.1-0.2 M).

  • Add PPTS (0.1-0.2 equivalents) to the solution.

  • Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction by TLC. This reaction may be slower than the standard protocol.

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in DCM and wash with a small amount of saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of Deprotection Conditions
CatalystSolvent SystemTemperatureTypical Reaction TimeNotes
Acetic AcidAcetic Acid/THF/H₂ORoom Temp - 50°C2-6 hoursStandard, effective method.[2]
p-TsOHMethanol or EthanolRoom Temp2-4 hoursCan lead to solvent adduct byproducts.[3]
PPTSEthanolRoom Temp - 50°C4-12 hoursMilder conditions, suitable for sensitive substrates.[3]
Amberlyst-15MethanolRoom Temp4-16 hoursHeterogeneous catalyst, easy work-up.[2]
Table 2: Analytical Data for Reaction Monitoring
CompoundMolecular FormulaExpected [M+Na]⁺ (m/z)Approximate ¹H NMR Signals (CDCl₃)
This compoundC₁₁H₂₂O₅257.14δ 4.6 (m, 1H, OCHO), 3.8-3.5 (m, 18H, OCH₂), 1.8-1.5 (m, 6H, CH₂)
PEG4-alcoholC₈H₁₈O₅217.10δ 3.7-3.5 (m, 16H, OCH₂), ~2.5 (br s, 1H, OH)[7]

Visualizations

THP Deprotection Workflow

THP_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Thp_peg4 This compound Reaction_Mixture Reaction Mixture Thp_peg4->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., AcOH, p-TsOH, PPTS) Acid_Catalyst->Reaction_Mixture Solvent Solvent (e.g., MeOH, EtOH, THF/H₂O) Solvent->Reaction_Mixture Neutralization Neutralization (e.g., NaHCO₃) Reaction_Mixture->Neutralization Reaction Complete Extraction Extraction (e.g., DCM) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Crude_Product Crude PEG4-alcohol Drying->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure PEG4-alcohol Column_Chromatography->Pure_Product

Caption: A streamlined workflow for the deprotection of this compound.

THP Deprotection Mechanism

THP_Deprotection_Mechanism Start R-O-THP Protonation R-O(H+)-THP Start->Protonation + H+ Carbocation THP+ (Resonance Stabilized) + R-OH Protonation->Carbocation Cleavage Quench 5-Hydroxypentanal Carbocation->Quench + H₂O - H+

Caption: Acid-catalyzed deprotection of a THP ether.[2]

References

Overcoming steric hindrance with Thp-peg4 in bioconjugation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation applications utilizing Tetrahydropyranyl-PEG4 (Thp-PEG4) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to overcome common challenges, particularly those related to steric hindrance.

Section 1: Understanding the Core Challenge: Steric Hindrance

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups on a molecule impede a chemical reaction.[1] In bioconjugation, this often occurs when a bulky biomolecule, like an antibody, and a payload molecule (e.g., a small molecule drug, a fluorophore) cannot be brought close enough for the desired reaction to occur efficiently. This can be due to the payload needing to access a reactive site buried within a protein's complex three-dimensional structure.[1] The consequence is often low conjugation yield, incomplete reactions, or conjugation at suboptimal sites, all of which can compromise the efficacy and consistency of the final bioconjugate.[1]

Polyethylene glycol (PEG) linkers are a primary tool to mitigate this issue. These flexible, hydrophilic spacers physically separate the two molecules being conjugated, extending the reactive group away from the potentially crowded surface of the biomolecule.[2][3] This "spacer arm" effect allows the reactive moiety to navigate into sterically congested areas more effectively.[1][2] The this compound linker is a specialized version of this tool, incorporating a defined PEG4 unit for optimal spacing and a Tetrahydropyranyl (Thp) protecting group.

The Thp group is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions.[4][5][6] This feature is invaluable in multi-step synthesis, allowing for precise control over the timing of conjugation reactions.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My conjugation yield is extremely low, and I suspect steric hindrance. How can a this compound linker help, and how do I implement it?

Answer: Low yield is a classic sign of steric hindrance.[7] A this compound linker addresses this by introducing a flexible, 1.4 nm spacer arm that extends the reactive payload away from its parent molecule, allowing it to access hindered conjugation sites on the target biomolecule.[1][2] The hydrophilic nature of the PEG chain also helps improve the solubility of hydrophobic payloads, preventing aggregation that can further reduce reaction efficiency.[][9][10]

Troubleshooting Steps:

  • Select the Right Linker Chemistry: Ensure the reactive group on your this compound linker is compatible with the target functional group on your biomolecule. For example, use a this compound-NHS ester to target primary amines (lysine residues, N-terminus) on a protein.[11][12]

  • Optimize Molar Ratio: Increase the molar excess of the this compound-payload construct relative to the biomolecule. A common starting point is a 20-fold molar excess of the linker to the antibody.[11][13] This helps drive the reaction equilibrium towards the conjugated product.

  • Optimize Reaction Conditions: For NHS-ester to amine reactions, ensure the pH is in the optimal range of 7.2-8.5.[1][11] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target biomolecule for the linker.[11] Phosphate-buffered saline (PBS) is a standard choice.[11][13]

  • Consider a Longer Linker: If steric hindrance persists even with a PEG4 linker, it may be necessary to switch to a longer PEG chain, such as PEG8 or PEG12, to provide even greater spatial separation.[7][14][15]

Question 2: I've successfully conjugated my payload using a this compound linker, but now I need to remove the Thp protecting group. What are the recommended conditions?

Answer: The Thp group is an acetal that is stable under most non-acidic conditions but is designed for easy removal with mild acid.[4][5] Harsh acidic conditions can potentially denature sensitive biomolecules, so optimization is key.

Recommended Deprotection Conditions:

Reagent/ConditionConcentration/DetailsIncubation Time & TempNotes
Trifluoroacetic Acid (TFA)1-2% TFA in an organic co-solvent like Dichloromethane (CH2Cl2).[4]30-60 min at Room TempMost common and effective method. Scavengers can be added if the biomolecule has sensitive groups.[4]
Acetic Acid CocktailAcetic acid/THF/H₂O (4:2:1 ratio).[16]Several hours at 45°CA milder alternative to TFA, suitable for more sensitive substrates.[16]
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount in an alcohol solvent (e.g., EtOH).[5]Varies, monitor by LC-MSA very mild acidic catalyst.[5]

Always perform deprotection trials on a small scale to determine the optimal conditions that efficiently remove the Thp group without damaging your final bioconjugate.

Question 3: My bioconjugate is showing signs of aggregation and precipitation after conjugation with a hydrophobic payload. I used a this compound linker, but the problem persists. What should I do?

Answer: Aggregation is a common issue when working with hydrophobic payloads, and while PEG linkers are designed to mitigate this, further optimization may be required.[][14] The hydrophilic PEG chain creates a protective hydration shell around the payload, improving its solubility and preventing the self-association that leads to aggregation.[9][17]

Troubleshooting Steps:

  • Increase PEG Length: A PEG4 linker may not be providing sufficient hydrophilicity to counteract a very "greasy" payload. Switching to a longer, more hydrophilic linker (e.g., PEG12 or PEG24) is the most effective solution.[14][18]

  • Optimize the Drug-to-Antibody Ratio (DAR): High DARs can significantly increase the overall hydrophobicity of the conjugate. If aggregation is a problem, aim for a lower average DAR by reducing the molar excess of the linker during the conjugation reaction.[14]

  • Screen Buffer Conditions: Experiment with different buffer systems and pH values. Sometimes, minor changes in the buffer composition can significantly impact the solubility of the final conjugate.[14]

  • Add Solubilizing Excipients: Consider including low concentrations of stabilizing agents like glycerol or non-denaturing detergents in your final formulation buffer to help keep the conjugate in solution.[19]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why use a Thp-protected linker instead of directly conjugating a PEG4 linker?

    • A: The Thp group provides an orthogonal protection strategy. It allows you to perform other chemical modifications on your payload or biomolecule without the risk of the linker's reactive group participating in side reactions. The Thp group is then removed at a later, desired stage to expose the functionality for the final conjugation step.[4][6]

  • Q: How do I confirm the removal of the Thp group?

    • A: The most reliable method is mass spectrometry (MS). You should observe a mass shift corresponding to the loss of the Thp group (molecular weight ≈ 85.1 g/mol ). For smaller molecules, TLC or HPLC can also show a change in retention time.

  • Q: Will the PEG4 linker affect the biological activity of my protein or antibody?

    • A: Generally, short PEG linkers like PEG4 are well-tolerated and designed to minimize impact on bioactivity.[14] By creating distance, the linker can prevent the payload from sterically interfering with the protein's binding site.[20] However, if conjugation occurs at or near an active site, even with a linker, some impact is possible. It is always essential to perform a functional assay to validate the activity of the final conjugate.[1]

  • Q: How should I store my this compound-linker reagents?

    • A: Reagents like this compound-NHS esters are moisture-sensitive.[11] They should be stored at -20°C with a desiccant.[11] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[11][13]

Section 4: Visualizing the Workflow & Mechanism

G cluster_0 Scenario A: Direct Conjugation (Sterically Hindered) cluster_1 Scenario B: this compound Mediated Conjugation A Bulky Antibody C Hindered Site (e.g., Lysine in a crevice) A->C Target Site B Payload with Reactive Group B->C Reaction Fails or Has Low Yield D Bulky Antibody F Hindered Site D->F Target Site E This compound-Payload E->F PEG4 linker reaches site G Successful Conjugate F->G Reaction Succeeds

BioconjugationWorkflow start Start: Prepare Biomolecule (e.g., Antibody in PBS) step1 Step 1: Prepare this compound-NHS in DMSO step2 Step 2: Conjugation (Add Linker to Antibody) Incubate RT, 30-60 min start->step2 Combine step1->step2 step3 Step 3: Purification (Remove excess linker) e.g., Desalting Column step2->step3 step4 Step 4: Deprotection (Add mild acid, e.g., 1% TFA) Incubate RT, 30 min step3->step4 step5 Step 5: Final Purification & Buffer Exchange step4->step5 end End: Characterize Final Conjugate (MS, SDS-PAGE) step5->end

Section 5: Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using this compound-NHS Ester

This protocol describes the conjugation of a this compound-NHS ester to a protein (e.g., an antibody) via its primary amine groups.

Materials:

  • Protein (Antibody): 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0).[11]

  • This compound-NHS Ester: Stored at -20°C with desiccant.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine.

  • Desalting columns or dialysis cassettes for purification.[11]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If it is in a buffer like Tris, perform a buffer exchange into PBS.[11]

  • This compound-NHS Ester Preparation: Equilibrate the vial of this compound-NHS ester to room temperature before opening.[11] Immediately before use, dissolve the required amount in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[11]

  • Calculations: Determine the volume of the linker stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.

  • Conjugation Reaction: Add the calculated volume of the this compound-NHS ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[13]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.[11][13]

  • Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.[12]

  • Purification: Remove the excess, unreacted linker and quenching agent by using a desalting column or through dialysis against a suitable storage buffer.[21]

Protocol 2: Thp Group Deprotection

This protocol describes the removal of the Thp protecting group from the purified conjugate.

Materials:

  • Purified this compound-conjugated biomolecule.

  • Deprotection Solution: 1% Trifluoroacetic Acid (TFA) in a suitable solvent (e.g., water or a buffer compatible with your biomolecule). Prepare this solution fresh.

  • Neutralization Buffer: e.g., 1M Phosphate buffer, pH 7.5.

  • Desalting columns or dialysis cassettes.

Procedure:

  • Reaction Setup: Place the purified conjugate solution in a suitable reaction vessel.

  • Acidification: Add the 1% TFA solution to the conjugate. The final concentration of TFA in the reaction should be sufficient to lower the pH to ~2.

  • Incubation: Incubate the reaction at room temperature for 30 minutes. Monitor the reaction's progress via MS if possible.

  • Neutralization: Stop the deprotection reaction by adding a neutralization buffer to bring the pH back to a physiological range (~7.4).

  • Final Purification: Immediately purify the deprotected bioconjugate using a desalting column or dialysis to remove the acid and any cleaved Thp byproducts. Exchange the conjugate into its final desired storage buffer.

  • Characterization: Confirm the complete removal of the Thp group and the integrity of the final conjugate using mass spectrometry and other analytical methods like SDS-PAGE or SEC.[21]

References

Validation & Comparative

The Linker's Gambit: A Comparative Guide to PEG Linker Lengths in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) is a masterful play. This heterobifunctional molecule doesn't just block a protein's function; it removes the piece from the board entirely. A PROTAC consists of three elements: a "warhead" that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and the crucial linker that tethers the two.[1] While the choice of warhead and E3 ligand dictates what is targeted and how it's marked for degradation, the linker is the strategic linchpin that governs the efficiency and overall success of the entire process.[2]

This guide provides an in-depth comparison of commonly employed polyethylene glycol (PEG) linkers, focusing on the impact of length (PEG2, PEG4, PEG6, PEG8) and the inclusion of structural motifs like Tetrahydropyran (Thp) as seen in Thp-PEG4. We will explore how these choices critically influence the physicochemical properties, ternary complex formation, and ultimate degradation efficacy of a PROTAC.

The Central Role of the Linker in PROTAC Efficacy

The linker is far more than a passive spacer. Its length, flexibility, and chemical composition are critical parameters that must be empirically optimized for each specific POI and E3 ligase pair.[3] An ideal linker must successfully:

  • Span the Distance: It must be long enough to connect the POI and E3 ligase without inducing significant steric clash.[4]

  • Facilitate a Productive Ternary Complex: It must orient the two proteins in a way that allows for the efficient transfer of ubiquitin from the E3 ligase to lysine residues on the target protein's surface.[1]

  • Confer Favorable Physicochemical Properties: It must balance properties like solubility and cell permeability, which are often in opposition.[5]

PEG linkers have become a mainstay in PROTAC design primarily because they offer a favorable balance of these characteristics. The repeating ethylene glycol units impart hydrophilicity, which can improve the solubility of often large and greasy PROTAC molecules.[6][7] Furthermore, their synthetic tractability allows for the systematic and straightforward variation of length, enabling researchers to fine-tune their degrader's properties.[7][8]

Visualizing the PROTAC Mechanism of Action

To understand the linker's role, we must first visualize the overall mechanism. The PROTAC simultaneously binds the POI and an E3 ligase, forming a key ternary complex. This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the cell's proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades into

Caption: General mechanism of PROTAC-induced protein degradation.

Comparative Analysis: this compound vs. PEG2, PEG6, and PEG8

The choice of linker length is a delicate balancing act. A linker that is too short can prevent ternary complex formation due to steric hindrance, while one that is too long can result in a high entropic penalty upon binding or form a non-productive complex where ubiquitination sites are out of reach.[3][9]

Linker TypeRelative LengthExpected SolubilityExpected PermeabilityTernary Complex FormationKey Considerations
PEG2 ShortModeratePotentially HigherMay cause steric hindrance; best for shallow binding pockets.Good starting point if target and E3 ligase binding sites are in close proximity.
This compound MediumHighModerateBalanced flexibility and rigidity from the Thp ring may pre-organize the linker for optimal binding.The Tetrahydropyran (Thp) group adds rigidity compared to a standard PEG4, potentially reducing the entropic penalty of binding.[10]
PEG6 Medium-LongHighModerate to LowOften considered a "sweet spot," providing sufficient flexibility for many target/ligase pairs.[11]A robust starting point in many PROTAC design campaigns, balancing activity and physical properties.
PEG8 LongVery HighPotentially LowerOffers maximum flexibility, which can be crucial for large or dynamic proteins and may help overcome the "hook effect".[11]Increased molecular weight and polarity can be a significant challenge for cell permeability.[12]
Causality Behind the Properties:
  • Solubility: PEG is inherently hydrophilic. As the number of ethylene glycol units increases (PEG2 < PEG4 < PEG6 < PEG8), the overall water solubility of the PROTAC molecule generally improves.[2][7] This is critical for preventing aggregation and improving bioavailability.

  • Permeability: The relationship here is more complex. Generally, increasing molecular weight and polar surface area (PSA) by extending the PEG chain negatively impacts passive cell diffusion.[12] However, PEG linkers can adopt "chameleon-like" folded conformations in the nonpolar environment of the cell membrane, shielding their polar atoms and facilitating entry.[12] This means permeability does not always decrease linearly with length and must be determined empirically.

  • Ternary Complex Stability: This is the ultimate determinant of degradation efficacy.

    • PEG2: A short linker may be too restrictive, preventing the POI and E3 ligase from adopting the correct orientation for ubiquitin transfer.

    • This compound: The inclusion of a cyclic moiety like Tetrahydropyran introduces a degree of rigidity.[10] This can be advantageous by "pre-organizing" the conformation of the PROTAC, potentially lowering the entropic cost of forming the ternary complex and leading to a more stable interaction.

    • PEG6 & PEG8: Longer, more flexible linkers provide more degrees of freedom, allowing the PROTAC to explore a wider conformational space to find a productive binding mode.[13] This can be essential for complex systems but may also lead to non-productive orientations if too flexible. A longer linker like PEG8 can also help mitigate the "hook effect," where at high concentrations, the PROTAC forms binary complexes (PROTAC-POI or PROTAC-E3) instead of the productive ternary complex.[11]

Supporting Experimental Data

The optimal linker length is highly dependent on the specific biological system. A systematic evaluation is always required. Below is a representative example from a study on Bruton's tyrosine kinase (BTK) PROTACs, which illustrates the profound impact of altering PEG linker length.

Table 1: Impact of PEG Linker Length on BTK PROTAC Degradation Potency [3]

PROTAC CompoundLinkerDC₅₀ (nM)Dₘₐₓ (%)
RC-1-PEG22 x PEG25>95
RC-1-PEG33 x PEG10>95
RC-1-PEG4 4 x PEG 5 >95
RC-1-PEG55 x PEG10>95

Data is illustrative and adapted from published studies on BTK degraders. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation observed.

In this specific case, the PROTAC with a PEG4 linker demonstrated the highest potency (lowest DC₅₀ value), suggesting it provided the optimal spatial orientation and flexibility for the BTK-PROTAC-CRBN ternary complex.[3] This highlights the necessity of screening multiple linker lengths to identify the lead candidate.

Experimental Protocol: Cellular Protein Degradation Assay via Western Blot

This protocol provides a robust, self-validating method to quantify the reduction of a target protein following PROTAC treatment.

Principle:

Cells are treated with varying concentrations of a PROTAC. After a set incubation period, cells are lysed, and the total protein is quantified. The relative amount of the target protein is then assessed by Western Blotting using a specific primary antibody. A loading control (e.g., GAPDH, β-actin) is used to normalize the data and ensure equal protein loading across samples.

Workflow Diagram:

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Step-by-Step Methodology:
  • Cell Culture and Seeding:

    • Culture your chosen cell line under standard conditions.

    • Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of your PROTACs (e.g., with PEG2, this compound, PEG6, PEG8 linkers) in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.

    • Crucial Controls:

      • Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used to dissolve the PROTACs. This is your 0% degradation baseline.

      • Negative Control PROTAC: If available, use an inactive epimer of the E3 ligase ligand, which should not induce degradation.

      • Warhead Only: Treat cells with the target protein binder alone to ensure it does not affect protein levels.

    • Aspirate the old medium from the cells and add the medium containing the PROTACs or controls.

  • Incubation:

    • Incubate the cells for a predetermined time (e.g., 18-24 hours). This time may need to be optimized.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples by diluting them with lysis buffer and sample buffer to the same final protein concentration (e.g., 20-30 µg per lane).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein and a primary antibody for a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control in each lane using software like ImageJ.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the degradation percentage for each PROTAC concentration.

    • Plot the data to determine DC₅₀ and Dₘₐₓ values.

Conclusion and Future Outlook

The linker is a decisive component in PROTAC design, where subtle changes in length and composition can lead to dramatic differences in degradation activity. While flexible PEG linkers are synthetically accessible and effective, the field is evolving. There is no universally optimal linker; the choice between a short and rigid PEG2, a conformationally-influenced this compound, a balanced PEG6, or a highly flexible PEG8 must be guided by empirical data for each new target. The systematic approach of synthesizing and testing a library of linkers remains the gold standard for optimizing a PROTAC's potency and drug-like properties. As our understanding of ternary complex dynamics deepens through structural biology and computational modeling, the future of linker design will move towards a more rational, predictive process, further accelerating the development of this transformative therapeutic modality.[14][15]

References

A Guide to Linker Selection in PROTAC Design: A Comparative Analysis of THP-PEG4 and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

In the paradigm-shifting field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful therapeutic modalities. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC's architecture is tripartite, consisting of a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing physicochemical properties, cellular permeability, and the formation of a productive ternary complex.[4][5]

This guide provides an in-depth comparison of two prevalent flexible linker classes: traditional alkyl chains and polyethylene glycol (PEG) linkers, with a specific focus on the versatile THP-PEG4 building block. We will explore their respective impacts on PROTAC performance, supported by experimental data and detailed protocols to empower researchers in their rational design efforts.

The PROTAC Mechanism and the Pivotal Role of the Linker

PROTACs execute their function through a catalytic cycle. The molecule enters a cell and simultaneously binds to its target POI and an E3 ligase, forming a ternary complex.[6] This induced proximity facilitates the E3 ligase-mediated transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the intact PROTAC to initiate another cycle.[4] This catalytic nature allows PROTACs to be effective at substoichiometric concentrations.[4]

The linker's role in this process is paramount. Its length, flexibility, and chemical composition dictate the geometry and stability of the ternary complex.[7] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[4][7] Conversely, a poorly designed linker can introduce steric clashes or entropic penalties, leading to reduced efficacy.[8]

PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_ext PROTAC Enters Cell PROTAC_ext->PROTAC Western Blot Workflow cluster_workflow Workflow for Quantifying Protein Degradation A 1. Cell Treatment (Vary PROTAC concentration) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. ECL Detection & Imaging E->F G 7. Densitometry Analysis (Quantify Degradation) F->G

References

A Technical Guide to Alternative Linkers for Cereblon E3 Ligase Recruitment: Beyond Thp-peg4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and an "anchor" that recruits an E3 ubiquitin ligase.[3][4] A chemical linker connects these two components, and its role is far from passive. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[5][6]

Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is one of the most frequently recruited E3 ligases in PROTAC development.[3][7][8] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its more potent analogs, pomalidomide and lenalidomide.[9][10][11]

A commonly used linker in the synthesis of CRBN-recruiting PROTACs is the tetrahydropyran (Thp)-protected polyethylene glycol (PEG) linker, such as Thp-peg4. While its flexibility and hydrophilicity, conferred by the PEG chain, have made it a useful tool, the quest for PROTACs with enhanced potency, selectivity, and improved drug-like properties has spurred the exploration of a diverse array of alternative linkers.[1][4]

This guide provides a comparative analysis of alternative linkers to the standard this compound for Cereblon recruitment. We will explore various linker classes, present supporting experimental data, and detail the methodologies required to evaluate their performance, empowering researchers to make informed decisions in their PROTAC design strategies.

The Benchmark: Understanding the this compound Linker

The this compound linker has been a workhorse in early PROTAC development due to its synthetic accessibility and desirable physical properties. The PEG component enhances aqueous solubility, a common challenge for large PROTAC molecules, while its flexibility was thought to provide the necessary conformational freedom to facilitate the formation of a productive ternary complex.[][13] However, this high flexibility can also be a double-edged sword, potentially leading to unproductive binding modes, off-target effects, and poor pharmacokinetic profiles due to conformational instability.[14][15]

The PROTAC Mechanism and Linker Optimization Workflow

The efficacy of a PROTAC is fundamentally tied to its ability to induce a stable and productive ternary complex. The linker's length, rigidity, and chemical composition are paramount in achieving the correct spatial orientation between the POI and Cereblon.[4] The optimization process is often an empirical journey, requiring the synthesis and evaluation of a library of linkers.

PROTAC_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization & In Vivo Studies A Select POI Ligand & CRBN Ligand B Design Linker Library (Vary Length, Rigidity, Composition) A->B C Synthesize PROTAC Library B->C D Biochemical Assays (Ternary Complex Formation, e.g., SPR, AlphaScreen) C->D Screening E Cell-Based Assays (Degradation - Western Blot, HiBiT) D->E F Determine DC50 & Dmax E->F G Analyze Structure-Activity Relationship (SAR) F->G Data Analysis H Select Lead Candidate(s) G->H I Pharmacokinetic (PK) & In Vivo Efficacy Studies H->I

Caption: A generalized workflow for PROTAC development, emphasizing linker optimization.

Alternative Linker Classes for Cereblon Recruitment

The limitations of purely flexible PEG linkers have led to the exploration of several alternative classes, each with distinct properties.

Alkyl/Hydrocarbon Linkers

Simple alkyl chains represent a fundamental alternative to PEG linkers. They are more hydrophobic, which can influence cell permeability and interactions within the ternary complex. In some cases, replacing PEG units with methylene (CH₂) groups has been shown to enhance PROTAC activity. For instance, studies on PROTACs designed to induce crosstalk between E3 ligases showed that degraders with an alkyl linker were effective at inducing CRBN degradation, whereas replacing a nine-atom alkyl chain with three PEG units resulted in only weak activity.[9] This suggests that the hydrophobicity of the linker can be a critical parameter for productive ternary complex formation in certain systems.

Rigid Linkers

To overcome the conformational ambiguity of flexible linkers, researchers have incorporated rigid motifs such as alkynes, piperazine/piperidine rings, and other cyclic structures.[6][9][16] Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving potency and selectivity.[14]

For example, the development of the potent androgen receptor (AR) degrader ARD-69 utilized a highly rigid linker containing an alkyne and a di-piperidine motif.[9] This design not only induced potent AR depletion (DC₅₀ < 1 nM) but also significantly improved aqueous solubility compared to PROTACs with all-hydrocarbon linkers.[9] This demonstrates the dual benefit of using rigid linkers to enhance both biological activity and pharmaceutical properties.

"Clickable" and Functional Linkers

The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[17] Linkers containing azide or alkyne functionalities allow for the rapid and efficient conjugation of the warhead and E3-recruiting moieties.[18] This modular approach is invaluable for exploring a wide range of linker lengths and compositions to establish structure-activity relationships (SAR).[3] For instance, reacting an azide-functionalized CRBN ligand with various alkyne-containing warheads can quickly generate a diverse set of PROTACs for screening.[9]

Comparative Performance Data

The choice of linker can dramatically impact the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. The optimal linker is highly dependent on the specific POI and E3 ligase pair.

PROTAC TargetLinker TypeE3 Ligase LigandKey FindingReference
BRD4 PEG (0, 1, 2, 4, 5 units)PomalidomideIntermediate length linkers (1-2 PEG units) showed reduced potency compared to shorter (0 units) and longer (4-5 units) linkers.[9]
Androgen Receptor Rigid (Alkyne/di-piperidine)Thalidomide analogHighly rigid linker led to potent AR degradation (DC₅₀ < 1 nM) and improved aqueous solubility.[9]
BCR-ABL Sulphur-substituted carbon chainPomalidomideOptimized linker resulted in a highly potent degrader with a DC₅₀ of 0.18 nM and favorable in vivo pharmacokinetics.[3]
CRBN (self-degradation) Alkyl vs. PEGVHL LigandA nine-atom alkyl linker effectively degraded CRBN, while a three-unit PEG linker was significantly less active.[9]

This table summarizes findings from various studies and is for illustrative purposes. Direct comparison requires identical warheads and experimental conditions.

The Influence of Linker Attachment Point

Beyond composition and length, the point at which the linker is attached to the Cereblon ligand is crucial. Most CRBN-based PROTACs utilize pomalidomide or thalidomide derivatives.[7][10] The linker attachment point can significantly affect the stability of the PROTAC and its ability to degrade neosubstrates (natural substrates of CRBN like IKZF1/3).[7][19]

For example, attaching the linker at the C-4 position of the phthalimide ring of thalidomide has been shown to improve stability against hydrolysis compared to other positions.[20] This improved stability can lead to a more durable degradation effect on the desired target protein.[20]

Caption: The linker bridges the POI and Cereblon to form a ternary complex.

Key Experimental Protocols

Evaluating the performance of different linkers requires robust and standardized experimental protocols.

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to directly measure the reduction in cellular protein levels.

Objective: To quantify the degradation of a target protein after treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MM.1S for CDK4/6 degradation) at an appropriate density and allow them to adhere overnight.[7]

  • Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced protein loss is due to ubiquitination.

Objective: To detect the polyubiquitination of the target protein.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) for a shorter time course (e.g., 1-4 hours). Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to allow polyubiquitinated proteins to accumulate.

  • Immunoprecipitation (IP):

    • Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).

    • Immunoprecipitate the target protein from the cell lysates using a specific antibody conjugated to magnetic or agarose beads.[11]

  • Western Blotting:

    • Elute the immunoprecipitated protein from the beads.

    • Analyze the eluate by Western blotting using an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1).[11]

    • A high-molecular-weight smear or ladder of bands in the PROTAC-treated sample, but not the control, indicates polyubiquitination of the target protein.

Conclusion and Future Outlook

The linker is a master regulator of PROTAC activity, and moving beyond standard this compound linkers is essential for developing next-generation protein degraders. The exploration of alkyl chains, rigid scaffolds, and functionalized linkers provides a rich toolbox for fine-tuning PROTAC properties.[4][9] The evidence clearly shows that there is no universal "best" linker; optimization is an empirical process that must be tailored to each specific POI-ligand combination.[9]

Future innovations will likely focus on developing "smart" linkers that are responsive to specific cellular environments and computational models that can more accurately predict optimal linker geometries, thereby reducing the synthetic burden of trial-and-error screening.[5][14][21] By carefully considering the design, synthesis, and evaluation of novel linkers, researchers can unlock the full therapeutic potential of Cereblon-recruiting PROTACs.

References

A Comparative Guide to the Validation of Thp-peg4 Conjugate Purity by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity and identity of bioconjugates is a critical prerequisite for further downstream applications. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of Thp-peg4 conjugate purity. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure scientific integrity and trustworthiness in your analytical workflow.

The this compound moiety, characterized by a tetrahydropyran (Thp) protecting group and a four-unit polyethylene glycol (PEG) chain, is a versatile linker used in bioconjugation, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The Thp group is an acid-labile protecting group for the terminal hydroxyl group, which can be deprotected to allow for further derivatization.[1][2] The hydrophilic PEG chain enhances the solubility of the conjugate in aqueous environments.[1][2] Given its role in linking biologically active molecules, verifying the purity of the this compound conjugate is paramount.

The Imperative of Orthogonal Purity Assessment

A single analytical technique is often insufficient to fully characterize a bioconjugate. HPLC and Mass Spectrometry are powerful, complementary methods that provide orthogonal information. HPLC excels at separating components of a mixture, offering quantitative data on purity and the presence of impurities.[] In contrast, mass spectrometry provides precise molecular weight information, confirming the identity of the main conjugate and any detected impurities.[4][5] Employing both techniques provides a self-validating system, enhancing confidence in the analytical results.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of PEGylated compounds.[] The choice of HPLC method is dictated by the physicochemical properties of the conjugate and potential impurities. For this compound conjugates, Reversed-Phase HPLC (RP-HPLC) is often the method of choice due to its high resolving power for separating closely related substances.[6][7]

Causality in HPLC Method Development:

The primary analytical challenge with PEG derivatives like this compound is their lack of a strong UV chromophore.[7][8][9] This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors.[][7][9]

  • Column Selection: A C18 reversed-phase column is a common starting point, offering good retention and separation of moderately polar to nonpolar compounds.[7] The choice of particle size and column dimensions will influence resolution and analysis time.

  • Mobile Phase: A gradient elution using water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, is typically employed to effectively separate the conjugate from potential impurities, such as unreacted starting materials or byproducts.[7]

  • Detector Selection:

    • ELSD/CAD: These detectors are mass-sensitive and provide a more uniform response for non-volatile analytes, making them suitable for quantifying PEG-containing compounds that lack a UV chromophore.[6][10]

    • RI Detector: While also a universal detector, it can be less sensitive and is susceptible to baseline drift with gradient elution.[11]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis s_prep Dissolve this compound conjugate in mobile phase s_filter Filter through 0.22 µm syringe filter s_prep->s_filter hplc_system RP-HPLC System (C18 Column) s_filter->hplc_system Inject detector Universal Detector (ELSD/CAD) hplc_system->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration purity_calc Calculate % Purity (Area Normalization) integration->purity_calc

Caption: Experimental workflow for RP-HPLC analysis of this compound conjugate.

Experimental Protocol: RP-HPLC for this compound Conjugate Purity
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound conjugate sample in the initial mobile phase (e.g., 95% water, 5% acetonitrile) to a concentration of 1-5 mg/mL.[7]

    • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[12]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30-40 °C.[7]

    • Injection Volume: 10-20 µL.[7]

    • Detector: ELSD or CAD.

  • Data Analysis:

    • Identify the main peak corresponding to the this compound conjugate.

    • Integrate all impurity peaks and calculate the area percentage to determine the purity.[12]

Parameter Typical Value Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good resolution for a wide range of analytes.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidCommon mobile phases for RP-HPLC, formic acid improves peak shape.
Gradient 5-95% Acetonitrile over 30 minEnsures elution of both polar and non-polar components.
Detector ELSD/CADNecessary for detecting compounds with no UV chromophore.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the this compound conjugate and identifying any impurities observed in the HPLC analysis.[4] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.[5][13][14]

Causality in MS Method Selection:
  • Ionization Technique:

    • ESI-MS: This is a soft ionization technique well-suited for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS) for online separation and identification.[13]

    • MALDI-TOF MS: This technique is particularly useful for determining the average molecular weight of PEGylated proteins and can be less susceptible to salt interference than ESI.[4][5]

  • Mass Analyzer:

    • Time-of-Flight (TOF): Offers high resolution and mass accuracy, which is crucial for distinguishing between species with small mass differences.

    • Orbitrap: Provides very high resolution and mass accuracy, enabling confident identification of molecular formulas.[15]

Visualizing the MS Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis_ms Data Analysis s_prep_ms Dissolve this compound conjugate in suitable solvent s_matrix Mix with matrix solution (for MALDI) s_prep_ms->s_matrix ms_system Mass Spectrometer (MALDI-TOF or ESI-MS) s_matrix->ms_system Introduce Sample ionization Ionization ms_system->ionization mass_analyzer Mass Analysis ionization->mass_analyzer spectrum Obtain Mass Spectrum mass_analyzer->spectrum mw_determination Determine Molecular Weight spectrum->mw_determination identity_confirm Confirm Identity & Identify Impurities mw_determination->identity_confirm

Caption: Experimental workflow for Mass Spectrometry analysis.

Experimental Protocol: MALDI-TOF MS for this compound Conjugate Identity
  • Matrix Selection:

    • A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB).[4]

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water with 0.1% TFA).[4]

    • Dissolve the this compound conjugate in a compatible solvent to a concentration of approximately 1 mg/mL.[4]

    • Mix the sample and matrix solutions in a 1:1 to 1:10 ratio.[4]

  • Spotting:

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[4]

  • Instrumentation:

    • Use a MALDI-TOF mass spectrometer in positive ion reflector mode.[4]

  • Data Acquisition and Analysis:

    • Acquire spectra, ensuring proper calibration of the instrument.[4]

    • The resulting spectrum should show a peak corresponding to the molecular weight of the this compound conjugate, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[4] The molecular weight of this compound is 234.29 g/mol .[1][16]

Parameter Typical Setting Rationale
Matrix HCCA or DHBEffectively co-crystallizes with and ionizes PEG-containing molecules.
Ionization Mode Positive IonPEG-containing molecules readily form positive ions with alkali metals.
Mass Analyzer Mode ReflectorImproves mass resolution and accuracy.

Integrating HPLC and MS: A Synergistic Approach

The true power of this validation strategy lies in the integration of both techniques. HPLC provides the quantitative purity assessment, while MS confirms the identity of the main peak and any impurities resolved by HPLC. This is often achieved through offline fraction collection from the HPLC followed by MS analysis or, more efficiently, through an online LC-MS setup.[5]

Integrated_Workflow cluster_hplc_int HPLC Separation cluster_ms_int MS Identification cluster_result Validated Result hplc HPLC separates conjugate from impurities ms MS confirms MW of each separated peak hplc->ms Online (LC-MS) or Offline Fraction Collection result Quantitative Purity (HPLC) + Identity Confirmation (MS) hplc->result ms->result

References

A Senior Application Scientist's Guide to Bioconjugation: Assessing the Efficiency and Stability of Thp-Protected PEG4 Linkers vs. Traditional Maleimides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent linkage of a payload to a biomolecule is a cornerstone of therapeutic and diagnostic innovation. The choice of linker technology is not a trivial detail; it is a critical determinant of a bioconjugate's efficacy, stability, and ultimate clinical success. While traditional maleimide-based linkers have been the workhorse of the field, their limitations, particularly regarding conjugate stability, have driven the exploration of alternative strategies.

This guide provides an in-depth, objective comparison of a modern, protected-thiol linker strategy—using a Tetrahydropyranyl (Thp)-protected polyethylene glycol (PEG) linker—against the conventional maleimide-based approach. We will move beyond a simple listing of features to explore the fundamental chemistry, provide field-proven experimental protocols for assessing performance, and present comparative data to guide your selection process.

The Chemistry of Conjugation: A Tale of Two Strategies

At the heart of this comparison are two distinct chemical philosophies for achieving a thioether bond, the covalent staple for linking payloads to cysteine residues on proteins and antibodies.

The Incumbent: Direct Thiol-Maleimide Conjugation

Maleimide linkers have long been the industry standard due to their high reactivity and chemoselectivity for thiol groups under mild physiological conditions (pH 6.5-7.5). The reaction proceeds via a Michael addition, forming a thiosuccinimide bond with high efficiency.

However, the resulting thioether bond is susceptible to a retro-Michael reaction. This reversal is a significant liability, especially in vivo, where thiol-rich molecules like glutathione and human serum albumin can abstract the payload, leading to off-target toxicity and reduced therapeutic efficacy. While post-conjugation hydrolysis of the thiosuccinimide ring can create a more stable, "ring-opened" structure, this process can be slow and is often dependent on the local protein microenvironment.

The Challenger: A Two-Stage, Protected Thiol Approach

This strategy inverts the reactive functionalities. The payload is functionalized with a thiol, which is temporarily "masked" with a Tetrahydropyranyl (Thp) protecting group. The antibody, conversely, is activated with a maleimide linker (e.g., SMCC). The process involves two key steps:

  • Deprotection: The Thp group is removed from the payload-linker construct under mild acidic conditions, revealing the reactive thiol.[1][2] This step is critical, as its efficiency directly impacts the overall yield.

  • Conjugation: The newly deprotected thiol-payload is then reacted with the maleimide-activated antibody to form the same thiosuccinimide bond.

The inclusion of a discrete PEG4 spacer in the linker construct serves to enhance the hydrophilicity of the payload, which can improve solubility, reduce aggregation, and potentially lead to a more favorable pharmacokinetic profile.[3][4]

***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Comparison of conventional and Thp-protected bioconjugation workflows.

Experimental Design for a Head-to-Head Comparison

To objectively assess these two strategies, we designed a series of experiments to quantify both the efficiency of the conjugation reaction and the stability of the resulting conjugate.

Core Objective: To conjugate a model payload to a monoclonal antibody (mAb) and compare the outcomes.

  • Arm A (Conventional): A maleimide-activated payload is conjugated to the thiols of a reduced mAb.

  • Arm B (Thp-Protected): A Thp-protected thiol-PEG4-payload is deprotected and then conjugated to a maleimide-activated mAb.

Part 1: The Conjugation Reaction - Detailed Protocols

Causality Behind Experimental Choices: The following protocols are designed as self-validating systems. The choice of buffers, pH, and reagents is critical. For instance, reactions are performed at pH 7.0-7.4 to maximize the reaction rate between the thiolate anion and the maleimide while minimizing side reactions like maleimide hydrolysis or reaction with amines.[5] Tris(2-carboxyethyl)phosphine (TCEP) is selected for antibody reduction as it is a potent, odorless reducing agent that does not contain thiols itself, thus preventing interference with the subsequent conjugation step.

Protocol 1: Antibody Reduction (Common to Arm A)

  • Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) at 10 mg/mL in a phosphate-buffered saline (PBS) solution containing 1 mM EDTA (pH 7.4).

  • Reduction: Add a 20-fold molar excess of TCEP hydrochloride solution.

  • Incubation: Gently mix and incubate at 37°C for 90 minutes.

  • Purification: Immediately purify the reduced antibody using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) pre-equilibrated with PBS (pH 7.2) to remove excess TCEP. The recovered antibody is now ready for conjugation.

Protocol 2: Conjugation with Maleimide-Payload (Arm A)

  • Payload Preparation: Dissolve the maleimide-activated payload in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Reaction Setup: To the freshly reduced and purified antibody, add a 5-fold molar excess of the maleimide-payload solution. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the resulting Antibody-Drug Conjugate (ADC) via size-exclusion chromatography (SEC) to remove unreacted payload and quenching agent.

Protocol 3: Thp-Deprotection and Conjugation (Arm B)

  • Deprotection of Payload:

    • Dissolve the Thp-PEG4-thiol payload in a solution of 2-propanol.

    • Add p-toluenesulfonic acid monohydrate and stir at room temperature.[1] Monitor the reaction by LC-MS until Thp removal is complete (typically 12-18 hours).

    • Neutralize the reaction and purify the deprotected thiol-payload.

  • Antibody Activation:

    • React the non-reduced mAb with a 10-fold molar excess of a maleimide-crosslinker (e.g., SMCC) in PBS (pH 7.2) for 2 hours at room temperature.

    • Remove excess crosslinker using a desalting column as described in Protocol 1.

  • Conjugation:

    • To the maleimide-activated antibody, add a 5-fold molar excess of the deprotected thiol-PEG4-payload.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Purification: Purify the final ADC using SEC as described in Protocol 2.

Part 2: Assessing Bioconjugation Efficiency

Efficiency is not just about final yield; it's about the distribution of drug-to-antibody ratios (DAR). An ideal process yields a homogenous product with a specific, desired DAR. We will use two orthogonal methods to assess this.

Method 1: Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard for separating ADC species based on the number of conjugated drug molecules.[6][7] The addition of each hydrophobic payload increases the retention time on the HIC column, allowing for the quantification of unconjugated mAb (DAR0), and species with 2, 4, 6, and 8 drugs (DAR2, DAR4, etc.).

Protocol: HIC Analysis of ADCs

  • System: An HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor absorbance at 280 nm.

  • Calculation: Calculate the average DAR by integrating the peak areas for each species. Average DAR = Σ(% Area of DARn * n) / 100

Method 2: Mass Spectrometry (MS)

Intact mass analysis under native conditions provides a precise measurement of the mass of each ADC species, confirming successful conjugation and allowing for accurate DAR calculation.

Protocol: Native SEC-MS Analysis

  • System: A time-of-flight (TOF) mass spectrometer coupled to a UPLC system with a size-exclusion column.

  • Mobile Phase: 50 mM Ammonium Acetate.

  • MS Method: Acquire data in positive ion, electrospray ionization (ESI) mode over a mass range that encompasses the entire ADC (e.g., m/z 2000-7000).

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass for each DAR species and calculate the average DAR.

Comparative Efficiency Data (Illustrative)
ParameterArm A (Conventional Maleimide)Arm B (Thp-Protected Thiol)Rationale for Expected Outcome
Average DAR (HIC) 3.63.8The Thp-protected approach can sometimes lead to a slightly more controlled reaction, assuming high deprotection and conjugation efficiency, resulting in a DAR closer to the theoretical maximum.
% Unconjugated mAb 8%5%Incomplete reaction or hydrolysis of the maleimide payload before conjugation can lead to higher levels of unconjugated antibody in Arm A.
% Aggregates (SEC) 2.5%1.8%The hydrophilic PEG4 spacer in Arm B helps mitigate aggregation that can be induced by conjugating hydrophobic payloads.

***dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Experimental workflow for comparative assessment of conjugation strategies.

Part 3: The Ultimate Test - Conjugate Stability

The true test of a linker is its ability to remain intact in a biologically relevant environment. The retro-Michael reaction is the primary instability pathway for maleimide conjugates.[5]

Protocol: In Vitro Plasma Stability Assay

  • Incubation: Incubate both ADC constructs (from Arm A and Arm B) at 1 mg/mL in human plasma at 37°C.

  • Time Points: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the reaction.

  • Analysis: Analyze each aliquot by HIC-MS or RP-HPLC to determine the amount of intact ADC remaining and to detect the emergence of any deconjugated species.

  • Quantification: Plot the percentage of intact ADC versus time to determine the conjugate's half-life in plasma.

Comparative Stability Data (Illustrative)
Time Point% Intact ADC (Arm A)% Intact ADC (Arm B)Rationale for Expected Outcome
0 Hours 100%100%Both conjugates are fully intact at the start of the experiment.
48 Hours 85%94%The thioether bond is identical in both. However, the overall construct, including the presence of the PEG spacer and potentially more rapid hydrolysis of the thiosuccinimide ring, can lead to enhanced stability in Arm B.
168 Hours (7 days) 62%88%Over a longer duration, the susceptibility of the conventional maleimide conjugate to thiol-exchange becomes more pronounced, leading to significant payload loss.

Conclusion and Recommendations

This guide demonstrates that while both conventional maleimide and protected-thiol strategies can produce bioconjugates, the assessment of their "efficiency" must extend beyond initial reaction yield to include product homogeneity and, most importantly, stability.

  • Conventional Maleimide Linkers (Arm A) remain a viable option for their simplicity and rapid reaction kinetics. They are suitable for applications where extreme long-term stability in high-thiol environments is not a critical factor, or for use with next-generation maleimides designed for rapid post-conjugation hydrolysis.

  • Thp-Protected Thiol-PEG4 Linkers (Arm B) represent a more advanced strategy. While requiring an additional deprotection step, this approach offers several advantages:

    • Improved Stability: The inclusion of PEG linkers and the controlled nature of the reaction can lead to a more stable final conjugate.

    • Enhanced Physicochemical Properties: The PEG4 spacer improves hydrophilicity, reducing the risk of aggregation, which is a critical quality attribute for therapeutic proteins.

    • Greater Control: Separating the activation/deprotection steps from the conjugation step can provide greater control over the final product distribution.

For the development of therapeutics like ADCs, where in vivo stability is paramount to ensuring the payload reaches its target and minimizing off-target toxicity, the investment in a multi-step strategy like the Thp-protected thiol approach is often justified by the superior stability and homogeneity of the final product. The ultimate choice of linker will always depend on the specific payload, the biomolecule, and the intended application, but a rigorous, data-driven assessment as outlined here is essential for making an informed decision.

References

A Comparative Guide to THP-PEG4 Based PROTACs: An In Vitro and In Vivo Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated in vitro and in vivo performance of Proteolysis-Targeting Chimeras (PROTACs) utilizing a tetrahydropyran-polyethylene glycol-4 (THP-PEG4) linker. As the linker is a critical determinant of a PROTAC's efficacy, this document will dissect the expected contributions of the THP and PEG4 components to key performance attributes, supported by experimental data from analogous systems in the literature.

Introduction to PROTAC Technology and the this compound Linker

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in determining a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The this compound linker is a bifunctional linker featuring a four-unit polyethylene glycol (PEG) chain with a tetrahydropyran (THP) protecting group at one terminus. The PEG component is known to enhance hydrophilicity, which can improve solubility and influence pharmacokinetic properties.[1][2] The THP group is an acid-labile protecting group, which can be leveraged in synthetic strategies and may have implications for in vivo stability and drug delivery.[3][4]

Diagram of PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin E3 E3 Ubiquitin Ligase E3->PROTAC Recruits Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Results in

Caption: Mechanism of PROTAC-mediated protein degradation.

In Vitro Evaluation of this compound Based PROTACs

The in vitro assessment of a PROTAC is crucial for determining its potency, selectivity, and mechanism of action. This section outlines key in vitro assays and discusses the predicted performance of a this compound based PROTAC.

a) Ternary Complex Formation Assays (e.g., TR-FRET, SPR, ITC)

  • Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Protocol Outline (TR-FRET):

    • Label the POI and E3 ligase with a FRET donor and acceptor pair, respectively.

    • Incubate the labeled proteins with varying concentrations of the PROTAC.

    • Measure the FRET signal, which is proportional to the proximity of the donor and acceptor, indicating ternary complex formation.

    • Determine the concentration of PROTAC required for half-maximal complex formation (TC50).

b) In Vitro Ubiquitination Assays

  • Objective: To confirm that the PROTAC can induce the ubiquitination of the POI.

  • Protocol Outline:

    • Combine the POI, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction to allow for ubiquitination.

    • Analyze the reaction products by Western blot using an anti-POI antibody to detect higher molecular weight ubiquitinated species.

c) Protein Degradation Assays (e.g., Western Blot, In-Cell Western, Mass Spectrometry)

  • Objective: To measure the dose- and time-dependent degradation of the POI in cells.

  • Protocol Outline (Western Blot):

    • Culture cells expressing the POI.

    • Treat cells with a range of PROTAC concentrations for a specified time course.

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]

d) Cell Viability Assays (e.g., MTS, CellTiter-Glo)

  • Objective: To assess the cytotoxicity of the PROTAC.

  • Protocol Outline (MTS Assay):

    • Seed cells in a 96-well plate.

    • Treat cells with a dose-response of the PROTAC.

    • Incubate for a period corresponding to the degradation experiment.

    • Add MTS reagent and measure the absorbance to determine cell viability.[5]

e) Cell Permeability Assays (e.g., PAMPA, Caco-2)

  • Objective: To predict the passive diffusion of the PROTAC across cell membranes.

  • Protocol Outline (PAMPA):

    • A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.

    • The PROTAC is added to the donor well.

    • After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured.

    • The apparent permeability coefficient (Papp) is calculated.[1]

Ternary Complex Formation and Degradation:

The flexibility of the PEG4 linker is expected to facilitate the formation of a stable ternary complex, which is a prerequisite for efficient protein degradation.[6] Studies have shown that for some target-E3 ligase pairs, a short PEG linker (e.g., 2-4 units) can be optimal for degradation.[7] However, the optimal linker length is highly dependent on the specific POI and E3 ligase.

Solubility and Cell Permeability:

The hydrophilic nature of the PEG4 linker is predicted to enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[1][2] This improved solubility can be advantageous for in vitro assays. However, increased hydrophilicity can sometimes negatively impact passive cell permeability.[8] The relationship between PEG linker length and permeability is complex; while longer PEG chains increase polar surface area, they can also adopt "chameleon-like" conformations that shield polar groups in the nonpolar environment of the cell membrane, potentially aiding permeability.[8] A PEG4 linker represents a balance between these effects.

Table 1: Comparative In Vitro Data of PROTACs with Varying PEG Linker Lengths

PROTAC TargetE3 LigaseLinkerDC50 (nM)Dmax (%)Papp (10⁻⁶ cm/s)Reference
BRD4VHLPEG2~10>900.6[7]
BRD4VHLPEG3~50>900.03[7]
H-PGDSCRBNPEG0 (no PEG)<1~90High[9]
H-PGDSCRBNPEG3~10~80Moderate[9]
H-PGDSCRBNPEG5>10<70Low[9]

This table presents illustrative data from the literature to highlight the impact of PEG linker length on PROTAC performance.

Based on the trends observed in similar systems, a this compound based PROTAC is anticipated to exhibit potent in vitro degradation, assuming the linker length is suitable for the specific target and E3 ligase pair. Its cell permeability will be a key parameter to evaluate, as it represents a trade-off between the solubility-enhancing effects of the PEG linker and the potential for reduced passive diffusion.

In Vivo Evaluation of this compound Based PROTACs

The in vivo assessment of a PROTAC is critical for determining its therapeutic potential, including its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

a) Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

  • Protocol Outline:

    • Administer the PROTAC to a cohort of animals (e.g., mice, rats) via the desired route (e.g., oral, intravenous).

    • Collect blood samples at various time points.

    • Analyze the plasma samples to determine the concentration of the PROTAC over time.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[4]

b) Pharmacodynamic (PD) Studies

  • Objective: To measure the extent and duration of target protein degradation in vivo.

  • Protocol Outline:

    • Administer the PROTAC to animals.

    • At specified time points, collect tissues of interest (e.g., tumor, liver).

    • Prepare tissue lysates and perform Western blotting or other protein quantification methods to measure the levels of the POI.

c) Efficacy Studies in Disease Models

  • Objective: To evaluate the therapeutic effect of the PROTAC in a relevant animal model of disease.

  • Protocol Outline (Tumor Xenograft Model):

    • Implant human tumor cells into immunocompromised mice.

    • Once tumors are established, treat the mice with the PROTAC or a vehicle control.

    • Monitor tumor growth and the general health of the animals over time.

    • At the end of the study, excise tumors for further analysis.

d) In Vivo Stability Assays

  • Objective: To assess the stability of the PROTAC in the systemic circulation and in target tissues.

  • Protocol Outline:

    • Incubate the PROTAC in plasma or tissue homogenates.

    • At various time points, measure the concentration of the intact PROTAC using LC-MS/MS.

    • Identify and quantify any major metabolites.[3]

Diagram of In Vivo Evaluation Workflow

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation PK Pharmacokinetics (PK) (ADME) PD Pharmacodynamics (PD) (Target Degradation) PK->PD Inform Dosing Efficacy Efficacy Studies (Disease Models) PD->Efficacy Confirm Mechanism Stability In Vivo Stability Efficacy->Stability Correlate with Outcome Stability->PK Influence Exposure

Caption: Key components of the in vivo evaluation of PROTACs.

Pharmacokinetics and Stability:

The PEG4 linker is expected to positively influence the in vivo PK profile of the PROTAC by enhancing its solubility, which can be beneficial for formulation and potentially for oral absorption.[4] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism, which could lead to rapid clearance.[4] Short PEG linkers, like PEG4, may offer a better balance of solubility and metabolic stability compared to longer chains.[10][]

The acid-labile nature of the THP group introduces a unique consideration for in vivo stability.[3] While THP ethers are generally stable under neutral physiological conditions, they can be cleaved in acidic environments.[3] This could potentially lead to premature cleavage of the linker in the acidic microenvironment of tumors or within endosomes and lysosomes, which could be advantageous for targeted drug release.[12] However, it also raises concerns about stability in the acidic environment of the stomach if administered orally.

Efficacy:

The in vivo efficacy of a this compound based PROTAC will ultimately depend on its ability to achieve sufficient exposure in the target tissue and induce sustained degradation of the POI. The balance between improved solubility due to the PEG4 linker and the potential for metabolic or acid-catalyzed instability will be a key determinant of its therapeutic window.

Table 2: Representative In Vivo Data for PROTACs with Short PEG-like Linkers

PROTAC TargetLinker TypeAnimal ModelRoute of Admin.Key FindingReference
ARShort, rigid with piperidine/piperazineMouse XenograftOralGood oral bioavailability and in vivo efficacy.[13]
Trastuzumab ConjugateShort PEGMouseIVFaster blood clearance compared to non-PEGylated version, leading to high-contrast imaging.[10]

This table provides examples from the literature that inform the potential in vivo behavior of PROTACs with short, hydrophilic linkers.

Conclusion

The rational design of the linker is paramount to the development of successful PROTAC therapeutics. A this compound linker offers a compelling combination of properties, including enhanced hydrophilicity from the PEG4 component and the potential for acid-sensitive cleavage due to the THP group.

In vitro , a this compound based PROTAC is predicted to exhibit favorable solubility and potent degradation, with cell permeability being a key parameter to optimize. In vivo , this linker is expected to influence the pharmacokinetic profile by modulating solubility and metabolic stability. The acid-lability of the THP group presents both an opportunity for targeted drug release and a challenge for stability, particularly for oral administration.

Ultimately, the optimal linker design is context-dependent, and the performance of a this compound based PROTAC must be empirically evaluated for each specific target and E3 ligase combination. This guide provides a framework for understanding the anticipated behavior of such a molecule and for designing the key experiments to validate its therapeutic potential.

References

Evaluating the Impact of the THP Group on Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

The clinical success of antibody-drug conjugates (ADCs) is fundamentally dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This critical component must be robust enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to ensure efficient payload delivery within the target cell.[1][] Among the various strategies developed to achieve this delicate balance, acid-labile linkers have emerged as a prominent class.

This guide provides an in-depth technical evaluation of the tetrahydropyranyl (THP) group, a classic acid-labile protecting group, and its application in modern bioconjugate design. We will explore the chemical principles governing THP-mediated stability, present a comparative analysis against alternative linker technologies, and provide detailed, validated protocols for assessing conjugate stability in vitro.

The THP Group: A pH-Sensitive Shield

The tetrahydropyranyl (THP) group is a well-established protecting group for alcohols, forming a THP ether.[3][4][5] In the context of bioconjugation, it functions as a key component of acid-labile linkers. The underlying principle of its utility is the differential pH between blood plasma and intracellular compartments.

  • Mechanism of Stability: The THP ether is an acetal, which is stable to a wide range of non-acidic conditions, including basic and nucleophilic environments characteristic of blood plasma (pH ≈ 7.4).[3][4][6] This chemical robustness is crucial for ensuring the ADC remains intact during circulation, preventing the premature release of its potent payload.

  • Mechanism of Cleavage: Upon internalization into a target cell, the ADC is trafficked into endosomes and lysosomes, where the pH drops significantly to a range of 4.5 to 6.5.[][8] In this acidic environment, the THP acetal undergoes rapid acid-catalyzed hydrolysis, cleaving the linker and releasing the drug payload precisely where it is needed.[3][][9]

This pH-dependent "on/off" switch is the primary reason for the THP group's appeal in designing linkers for targeted therapies.

Caption: pH-dependent cleavage of a THP-containing ADC linker.

Comparative Analysis of Linker Technologies

The selection of a linker is a critical decision in ADC design, with each class offering a distinct profile of stability and release mechanism. The THP group belongs to the broader category of acid-labile linkers, which stands in contrast to other major strategies.

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages & Considerations
THP-based (Acetal) Low pH in endosomes/lysosomesHigh stability in neutral pH circulation; well-understood chemistry.Potential for premature cleavage in acidic tumor microenvironments; formation of a new stereocenter can create diastereomers.[6][10][11]
Hydrazone Low pH in endosomes/lysosomesOne of the earliest acid-labile linkers used in ADCs (e.g., Mylotarg®).[8][12]Generally exhibits lower plasma stability compared to newer linker types, which can lead to off-target toxicity.[][13]
Disulfide High Glutathione (GSH) concentration intracellularlyExploits the significant redox potential difference between extracellular and intracellular environments.[13][14]Can be susceptible to premature cleavage by circulating thiols like cysteine, impacting stability.[14]
Peptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B) in lysosomesHigh specificity due to reliance on tumor-overexpressed proteases; widely used in approved ADCs.[1][15]Efficacy can be limited by enzyme expression levels; some peptide linkers show poor stability in rodent plasma, complicating preclinical studies.[16][17]
Non-Cleavable Antibody degradation in lysosomesHighest plasma stability; payload is released with a linker-amino acid remnant.[][13][14]Requires full lysosomal degradation of the antibody, which can be slow and inefficient for some targets.[]

Expert Insight: The choice between these technologies is not absolute. A THP-based linker is an excellent candidate when pH-dependent release is the desired mechanism and high plasma stability is paramount. However, the target biology, payload characteristics, and potential for off-site acidic environments must be carefully considered.

Experimental Protocols for Stability Evaluation

Rigorous, quantitative assessment is essential to validate the stability and cleavage characteristics of any ADC. The following protocols provide a self-validating framework for evaluating conjugates containing a THP group.

Caption: Overall workflow for evaluating ADC stability and linker cleavage.

Protocol 1: Plasma Stability Assay

Causality & Rationale: This assay simulates the ADC's journey in the bloodstream. Its primary goal is to quantify the rate of premature drug deconjugation. A decrease in the average Drug-to-Antibody Ratio (DAR) over time is a direct measure of linker instability.[18][19] We use Hydrophobic Interaction Chromatography (HIC) because it can resolve different DAR species (DAR0, DAR2, DAR4, etc.) based on the increasing hydrophobicity imparted by the payload, providing a detailed view of conjugate integrity.[20]

Methodology:

  • Preparation:

    • Thaw human or mouse plasma and centrifuge at 14,000 x g for 10 minutes at 4°C to remove cryoprecipitates.

    • Prepare the test ADC at a stock concentration of 10 mg/mL in PBS (pH 7.4).

  • Incubation:

    • Spike the test ADC into the clarified plasma to a final concentration of 100 µg/mL.

    • As a control, prepare a parallel sample of the ADC in PBS (pH 7.4) at the same concentration. This control helps differentiate chemical instability from plasma-mediated degradation.

    • Incubate all samples in a temperature-controlled incubator at 37°C.

  • Sampling:

    • At designated time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours), withdraw an aliquot (e.g., 50 µL) from each sample.

    • Immediately freeze the collected aliquots at -80°C to quench any further reaction until analysis.[18][21]

  • Analysis (HIC-HPLC):

    • Thaw samples on ice.

    • Inject samples onto a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Use a descending salt gradient (e.g., from 1.5 M ammonium sulfate to 0 M) to elute the different DAR species.

    • Monitor absorbance at 280 nm.

    • Calculate the average DAR at each time point by integrating the peak areas for each DAR species.

  • Data Interpretation:

    • Plot the average DAR versus time. A stable conjugate will show a minimal decrease in DAR over the time course. Calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: Acid-Mediated Cleavage Assay

Causality & Rationale: This assay is designed to confirm the intended cleavage mechanism of the THP linker. By incubating the ADC in a buffer that mimics the acidic pH of lysosomes, we can measure the rate of payload release.[1] Reversed-Phase HPLC (RP-HPLC) is the method of choice here because it is excellent for separating the small, hydrophobic payload molecule from the large, polar antibody-linker remnant.

Methodology:

  • Preparation:

    • Prepare a 100 mM sodium citrate buffer and adjust the pH to 5.0.

    • Prepare the test ADC at a stock concentration of 10 mg/mL in PBS (pH 7.4).

  • Incubation:

    • Dilute the test ADC into the pH 5.0 citrate buffer to a final concentration of 1 mg/mL.

    • As a control, prepare a parallel sample of the ADC in PBS (pH 7.4) at the same concentration to confirm that release is pH-dependent.

    • Incubate all samples at 37°C.

  • Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 20 µL).

  • Sample Preparation & Analysis (RP-HPLC):

    • Quench the reaction by adding 3 volumes of cold acetonitrile to the aliquot to precipitate the antibody.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant, which contains the released payload, to an HPLC vial.

    • Inject the supernatant onto a C18 RP-HPLC column.

    • Use a gradient of acetonitrile in water (with 0.1% TFA) to elute the payload.

    • Monitor absorbance at a wavelength specific to the payload's chromophore.

    • Quantify the released payload against a standard curve of the free drug.

  • Data Interpretation:

    • Plot the percentage of released payload versus time. This will demonstrate the cleavage kinetics of the THP linker under acidic conditions.

Conclusion

The tetrahydropyranyl (THP) group offers a robust and well-characterized approach for creating acid-labile linkers in bioconjugates. Its inherent stability at physiological pH provides a strong foundation for developing ADCs with favorable plasma stability, a critical attribute for minimizing off-target toxicity and maximizing the therapeutic window.[1][] While newer linker technologies continue to emerge, the pH-dependent cleavage mechanism of THP-based linkers remains a powerful and clinically relevant strategy. The rigorous, comparative experimental framework outlined in this guide enables researchers to quantitatively assess the stability of their conjugates, ensuring that only the most robust and promising candidates advance through the development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of THP-PEG4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of THP-PEG4 (2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol). As a bifunctional linker comprised of a polyethylene glycol (PEG) chain, a terminal hydroxyl group, and an acid-labile tetrahydropyranyl (THP) protecting group, this compound requires careful management to ensure laboratory safety, regulatory compliance, and environmental stewardship.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize this and similar reagents.

Core Principles of this compound Waste Management

The foundation of safe chemical disposal rests on a thorough understanding of the compound's properties and the governing regulations. While specific toxicological data for this compound is not extensively documented, a conservative approach is mandated.[3][4] The disposal strategy is therefore based on the properties of its constituent parts and general principles of laboratory chemical waste management established by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6]

  • Primary Disposal Route : The universally recommended method for disposing of this compound waste is through a licensed chemical waste disposal contractor.[3]

  • Regulatory Compliance : All disposal activities must adhere to federal, state, and local regulations, as well as your institution's specific Environmental Health and Safety (EHS) policies.[7] The OSHA Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA) provide the legal framework for hazardous waste management in laboratories.[6][8]

  • Avoid Sewer Disposal : Despite polyethylene glycol (PEG) being readily biodegradable, its disposal down the sanitary sewer is strongly discouraged.[9] PEG compounds can elevate the biological and chemical oxygen demand in wastewater, potentially disrupting treatment processes.[3][9]

  • Waste Segregation : Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[10][11] Improper mixing can lead to dangerous chemical reactions.[5][12]

Hazard Assessment and Safety Precautions

A pre-handling risk assessment is crucial. The primary components of this compound suggest the following considerations:

  • Tetrahydropyranyl (THP) Group : THP ethers are stable in basic and neutral conditions but are labile to acids.[13][14] While not highly reactive, this property is critical when considering waste stream compatibility.

  • Polyethylene Glycol (PEG) Chain : PEG itself is generally regarded as having low toxicity.[15] However, the properties of the complete molecule may not be fully characterized.[3]

Required Personal Protective Equipment (PPE)

Before handling this compound in any form, including waste, ensure you are wearing the appropriate PPE.[3]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glassesProtects eyes from splashes of liquid waste or contact with solid powder.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact with the chemical.
Protective Clothing Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use in a chemical fume hood if creating aerosols.Minimizes inhalation of any potential vapors or airborne particles.[15]

Contaminated PPE, especially single-use gloves, must be disposed of as hazardous waste.[5][16]

Step-by-Step Disposal Protocol

The proper disposal route for this compound is contingent on its form (solid, liquid) and whether it is contaminated with other hazardous substances.

Step 1: Waste Characterization and Segregation

Properly identifying and segregating waste at the point of generation is the most critical step in safe disposal.

  • Uncontaminated Waste : This includes pure, unused, or expired this compound, or solutions of this compound in non-hazardous aqueous buffers (e.g., PBS).

  • Contaminated Waste : If this compound waste is mixed with any hazardous material (e.g., flammable organic solvents, corrosive acids, toxic reagents), the entire mixture must be treated as hazardous waste.[7][10] The disposal protocol must then follow the requirements for the most hazardous component in the mixture.

Step 2: Containerization and Labeling

All chemical waste must be collected in appropriate, clearly labeled containers.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure, sealable lid.[5][17] High-density polyethylene (HDPE) containers are suitable for most applications. Do not use metal containers for acidic or basic waste streams.[18]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of all components.[3][19] Include the approximate percentages or volumes of each component to ensure safe handling by EHS personnel.[12]

Step 3: On-Site Storage

Generated waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[12][19] This area must be at or near the point of generation and under the control of laboratory personnel.[20] The SAA should be a secondary containment tray to mitigate spills.

  • Storage Limits : An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the institution's Central Accumulation Area (CAA) within three days.[12]

Step 4: Final Disposal
  • Contact EHS : Arrange for the pickup and final disposal of the waste container through your institution's Environmental Health and Safety (EHS) office. They will coordinate with a licensed chemical waste contractor for proper treatment and disposal, which may include incineration or other stabilization methods.[5]

Spill and Decontamination Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Ventilate : Alert others in the area and ensure the area is well-ventilated.

  • Wear PPE : Don appropriate PPE before attempting to clean the spill.

  • Absorb Spill : For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand.[3]

  • Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill surface with a suitable solvent (e.g., soap and water or alcohol), collecting all cleaning materials as hazardous waste.[3]

  • Dispose : Seal and label the container and manage it according to the protocol in Section 3.

Summary of Disposal Procedures

Waste StreamContainerLabeling RequirementsDisposal Route
Pure/Unused Solid this compound Original vial, sealed and placed in a larger, sealed container."Hazardous Waste," "this compound"Collect for pickup by a licensed chemical waste contractor via EHS.[10]
Solutions in Non-Hazardous Aqueous Buffer Sealed, compatible (e.g., HDPE) container."Hazardous Waste," "this compound (aqueous solution)," and buffer components.Collect for pickup by a licensed chemical waste contractor via EHS.
Solutions in Hazardous Solvents (e.g., DCM, DMF) Sealed, compatible container."Hazardous Waste," list all components with percentages (e.g., "this compound, Dichloromethane").Treat as hazardous solvent waste. Collect for pickup by licensed contractor via EHS.[10]
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant, sealed container."Hazardous Waste," "Solid waste contaminated with this compound."Collect for pickup by a licensed chemical waste contractor via EHS.[15]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste Stream ppe->characterize contaminated YES uncontaminated NO hazardous_waste Treat as Hazardous Waste per most hazardous component characterize->hazardous_waste Mixed with hazardous substance? non_hazardous_waste Treat as Chemical Waste (Pure or in aqueous buffer) characterize->non_hazardous_waste   containerize Collect in a Labeled, Sealed, Compatible Container storage Store in designated Satellite Accumulation Area (SAA) ehs Contact EHS for Pickup by Licensed Waste Contractor

Caption: Decision workflow for the proper disposal of this compound waste.

References

A Researcher's Guide to the Safe Handling of Thp-peg4: Essential PPE and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to not only advance scientific discovery but to do so in a manner that ensures their personal safety and the integrity of their work. The increasing use of novel compounds like Thp-peg4 in drug development and bioconjugation demands a thorough understanding of their handling requirements. This guide provides a detailed, step-by-step operational plan for the use of personal protective equipment (PPE) and the disposal of this compound, grounded in established safety principles.

Decoding the Risks: The "Why" Behind the "How"

This compound is a molecule comprised of a polyethylene glycol (PEG) linker with a tetrahydropyranyl (THP) protecting group. While PEG itself is generally considered to have low toxicity, the overall properties of the this compound molecule necessitate careful handling.[1] The THP group is acid-labile, and the compound as a whole may cause skin and eye irritation, and could be harmful if swallowed or inhaled.[2] Therefore, our safety protocols are designed to mitigate risks from dermal contact, eye exposure, and inhalation of aerosols.

Core Directive: Personal Protective Equipment for this compound

A risk-based approach is fundamental to selecting the appropriate PPE. For this compound, the primary concerns are preventing contact with the skin and eyes, and avoiding the inhalation of any airborne particles. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Nitrile gloves (thickness >0.11 mm)Provides a barrier against skin contact. Nitrile offers good resistance to a variety of chemicals.[1]
Eye and Face Protection Safety goggles with side shields or a face shieldProtects the eyes from splashes or airborne particles of the compound.[1][3]
Body Protection Standard laboratory coatShields the skin and personal clothing from potential contamination.[1]
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A NIOSH-approved respirator is recommended if generating aerosols or dust.Minimizes the risk of inhaling airborne particles, particularly when handling larger quantities or creating solutions.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Donning of PPE

Before beginning any work with this compound, it is essential to prepare your workspace and correctly don your PPE. This process should be methodical to ensure complete protection.

G cluster_0 Preparation cluster_1 Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Don_Lab_Coat Don lab coat Wash_Hands->Don_Lab_Coat Don_Eye_Protection Don safety goggles Don_Lab_Coat->Don_Eye_Protection Don_Gloves Don nitrile gloves Don_Eye_Protection->Don_Gloves

Caption: Workflow for preparing and donning PPE.

Handling and Use of this compound

When working with this compound, all manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood to contain any potential aerosols or dust.[1]

  • Weighing and Transfer: Handle solid this compound carefully to minimize dust formation. Use a spatula for transfers.

  • Dissolving: When creating a solution, add the solvent to the solid this compound slowly to prevent splashing.[1]

Decontamination and Doffing of PPE

The process of removing PPE is as important as putting it on correctly to prevent cross-contamination.

G cluster_0 Decontamination cluster_1 Doffing Sequence cluster_2 Final Step Clean_Work_Area Clean work surfaces Remove_Gloves Remove gloves Clean_Work_Area->Remove_Gloves Remove_Eye_Protection Remove safety goggles Remove_Gloves->Remove_Eye_Protection Remove_Lab_Coat Remove lab coat Remove_Eye_Protection->Remove_Lab_Coat Wash_Hands_Again Wash hands thoroughly Remove_Lab_Coat->Wash_Hands_Again

Caption: Workflow for decontamination and doffing PPE.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: All unused this compound and solutions containing the compound should be collected in a clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a sealed container and disposed of as chemical waste.[1]

  • Consult Local Regulations: Always adhere to your institution's and local authorities' guidelines for hazardous waste disposal.[4] While polyethylene glycol is biodegradable, it is still crucial to prevent its release into wastewater systems.[5]

By implementing these comprehensive safety and disposal procedures, researchers can handle this compound with confidence, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thp-peg4
Reactant of Route 2
Reactant of Route 2
Thp-peg4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.